2-methyl-4-(trifluoromethoxy)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINWJGHZNRKJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379586 | |
| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |
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Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-91-1 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular properties is paramount. Small molecules, such as 2-methyl-4-(trifluoromethoxy)benzoic acid, are the foundational building blocks for novel therapeutics and functional materials. The strategic incorporation of substituents like a methyl group and a trifluoromethoxy group onto a benzoic acid scaffold dramatically influences its electronic, steric, and lipophilic characteristics. The methyl group, an electron-donating group, and the trifluoromethoxy group, a potent electron-withdrawing and lipophilic moiety, create a unique physicochemical profile.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists, offering not only a compilation of predicted and experimental data but also detailed, field-tested protocols for their determination. Understanding these properties is critical for predicting a compound's behavior, from its solubility and membrane permeability to its metabolic stability and potential for interacting with biological targets.
Molecular Identity and Structural Attributes
A clear definition of the molecule's identity is the first step in any rigorous scientific investigation.
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IUPAC Name: this compound
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CAS Number: 1261747-62-9[1]
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Molecular Formula: C₉H₇F₃O₃[1]
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Molecular Weight: 220.15 g/mol [1]
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SMILES: O=C(O)c1ccc(OC(F)(F)F)cc1C
Structural Features: The molecule consists of a benzoic acid core, which imparts acidic properties. The substitution pattern is key to its function:
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Carboxylic Acid (-COOH): The primary acidic functional group, which will be ionized at physiological pH.
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Methyl Group (-CH₃) at position 2: This group provides steric bulk adjacent to the carboxylic acid and is weakly electron-donating.
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Trifluoromethoxy Group (-OCF₃) at position 4: This group is highly lipophilic and strongly electron-withdrawing, which significantly impacts the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring.
Key Physicochemical Parameters
The interplay of the functional groups dictates the compound's behavior in various environments. The following table summarizes key computed and, where available, experimental properties.
| Property | Predicted/Computed Value | Importance in Drug Development |
| Molecular Weight | 220.15 g/mol [1] | Adherence to Lipinski's Rule of Five; influences diffusion and transport. |
| pKa (Acid Dissociation Constant) | Estimated Range: 2.5–3.5 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. The electron-withdrawing -OCF₃ group is expected to lower the pKa compared to benzoic acid (pKa ~4.2). For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7.[2] |
| cLogP (Calculated Octanol-Water Partition Coefficient) | ~2.7 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts hydrogen bonding potential and influences cell membrane permeability. |
| Aqueous Solubility | Low to moderate | Critical for formulation, bioavailability, and achieving therapeutic concentrations. Solubility is pH-dependent due to the acidic nature of the molecule.[3] |
Experimental Determination of Physicochemical Properties
Theoretical predictions provide valuable guidance, but experimental determination is the gold standard for accurate characterization. The following section details robust protocols for measuring the most critical physicochemical parameters.
Determination of pKa via Potentiometric Titration
Causality: The pKa is the pH at which 50% of the acid is in its ionized (deprotonated) form. Potentiometric titration is the most direct and accurate method for measuring this equilibrium.[4][5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[6]
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[7] Prepare a 1 mM solution of this compound. Due to limited aqueous solubility, a co-solvent system (e.g., methanol/water) may be required. Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[6][7] Maintain a constant ionic strength using 0.15 M potassium chloride.[7]
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Titration Setup: Place 20 mL of the sample solution into a temperature-controlled vessel (25°C) equipped with a magnetic stirrer. Immerse the calibrated pH electrode.[6]
-
Execution: Purge the solution with nitrogen to displace dissolved CO₂.[7] First, titrate the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the analyte is fully protonated.[6] Then, begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7]
Determination of Lipophilicity (LogD) via Shake-Flask Method
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. The "shake-flask" method is the gold standard for measuring the partition coefficient (LogP for non-ionizable compounds, LogD for ionizable compounds at a specific pH).[8][9] It directly measures the equilibrium distribution of the analyte between n-octanol (simulating a lipid phase) and an aqueous buffer.[9]
Relationship between LogP, LogD, and pKa
Caption: Interdependence of LogP, pKa, and LogD for an ionizable acid.
Detailed Protocol:
-
Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).[8] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[8] Prepare a 10 mM stock solution of the test compound in DMSO.[8]
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Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to the vial.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[10]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Determination of Kinetic Aqueous Solubility
Causality: Low aqueous solubility is a primary cause of failure for drug candidates.[11][12][13] Kinetic solubility is a high-throughput method used in early drug discovery to identify potential solubility liabilities.[11][14] It measures the concentration of a compound in an aqueous buffer after a short incubation period, following its introduction from a DMSO stock solution.[12][14]
Detailed Protocol (Nephelometric Method):
-
Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[15]
-
Assay Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into each well.[15]
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Precipitation: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the desired final compound concentration.[15]
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Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[15]
-
Measurement: Measure the light scattering in each well using a nephelometer.[15] The intensity of scattered light is proportional to the amount of precipitate formed. The solubility is determined as the concentration at which precipitation begins.
Implications for Research and Drug Development
The physicochemical profile of this compound suggests several key considerations for its application:
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Acidity: With an estimated pKa in the acidic range (2.5-3.5), the compound will be almost entirely in its ionized (carboxylate) form at physiological pH 7.4. This high degree of ionization will enhance aqueous solubility but can significantly reduce its ability to passively diffuse across lipid membranes, potentially limiting oral absorption and brain penetration.
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Lipophilicity: A cLogP of ~2.7 is within a favorable range for drug-likeness. However, the effective lipophilicity (LogD) at pH 7.4 will be substantially lower than the LogP due to ionization. This highlights the critical importance of measuring LogD at physiological pH rather than relying solely on LogP.
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Solubility: While ionization aids solubility, the overall flat, aromatic structure can lead to crystal lattice packing, potentially limiting its intrinsic solubility. Formulation strategies, such as salt formation, may be necessary to achieve adequate concentrations for in vivo studies.
Conclusion
This compound possesses a distinct set of physicochemical properties governed by its acidic carboxyl group and the opposing electronic and steric influences of its methyl and trifluoromethoxy substituents. Its strong acidity ensures ionization and aids aqueous solubility at physiological pH, while its moderate intrinsic lipophilicity is a favorable characteristic for interacting with biological targets. However, this same ionization presents a challenge for passive membrane permeability. A thorough experimental evaluation of its pKa, LogD at pH 7.4, and aqueous solubility, using the protocols detailed herein, is essential for any researcher aiming to utilize this compound in drug discovery or materials science. This data will provide the critical foundation for rational compound optimization, formulation design, and the prediction of its in vivo behavior.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
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Al-Ghabeish, M., & Al-Halman, I. (2015). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
- Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
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ECETOC. (2011). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
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ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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CP Lab Safety. 4-Methyl-2-(trifluoromethoxy)benzoic acid, 95% Purity, C9H7F3O3, 100 mg. Available from: [Link]
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Solubility of Things. 4-(Trifluoromethyl)benzoic acid. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid
Executive Summary
2-methyl-4-(trifluoromethoxy)benzoic acid is a valuable fluorinated building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of novel bioactive compounds and functional materials.[1] This guide provides a comprehensive overview of robust and scientifically validated synthetic pathways for the preparation of this important intermediate. Two primary retrosynthetic strategies are explored: the carboxylation of a pre-functionalized aryl halide and the oxidation of a substituted toluene precursor. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers and process chemists in selecting the optimal route based on starting material availability, scalability, and laboratory capabilities.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-methoxy" group due to its unique electronic and steric properties. It is strongly electron-withdrawing (Hammett constant σₚ ≈ 0.35) and highly lipophilic (Hansch parameter π ≈ 1.04), a combination that is particularly advantageous in drug design.[2] Unlike many other fluorinated groups, the -OCF₃ moiety is conformationally distinct, adopting a position orthogonal to the aromatic ring, which can be exploited to modulate interactions with biological targets. Furthermore, it is exceptionally stable to metabolic degradation. These characteristics underscore the importance of developing reliable synthetic routes to molecules like this compound, which serve as key intermediates for more complex molecular architectures.[1][3]
Retrosynthetic Analysis
Two logical and field-proven strategies for the synthesis of this compound are presented. Pathway 1 is the most direct approach, leveraging a commercially available halogenated precursor. Pathway 2 provides a viable alternative, building the molecule from a more fundamental starting material through a sequence of trifluoromethoxylation followed by oxidation.
Caption: Workflow for Grignard Carboxylation.
Experimental Protocol: Grignard Carboxylation
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Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂ or CaSO₄), and a dropping funnel is assembled under a dry nitrogen or argon atmosphere.
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Grignard Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine may be added to initiate the reaction. A solution of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. If the reaction does not start, gentle warming may be applied. After the addition is complete, the mixture is refluxed for 1-2 hours until most of the magnesium is consumed.
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Carboxylation: The reaction mixture is cooled to 0 °C in an ice bath. The flask is opened to a positive pressure of nitrogen, and finely crushed dry ice (solid CO₂, an excess of 3-4 eq.) is added portion-wise with vigorous stirring. The mixture will become thick and viscous.
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Work-up and Isolation: After the addition of dry ice is complete, the mixture is allowed to warm to room temperature. A saturated aqueous solution of ammonium chloride (NH₄Cl) is slowly added to quench the reaction, followed by 2M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate (3x).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
| Parameter | Condition/Reagent | Stoichiometry (eq.) | Purpose |
| Starting Material | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | 1.0 | Aryl halide precursor |
| Reagent 1 | Magnesium turnings | 1.2 | Forms Grignard reagent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Reaction medium |
| Reagent 2 | Carbon Dioxide (Dry Ice) | >3.0 | Carboxyl group source |
| Quenching Agent | Saturated aq. NH₄Cl | - | Decomposes excess Grignard |
| Acidification | 2M Hydrochloric Acid | - | Protonates the carboxylate |
| Reaction Temp. | Reflux (Grignard), 0 °C (Carboxylation) | - | Controlled reaction conditions |
Pathway 2: Synthesis via Methyl Group Oxidation (Alternative Route)
This pathway is a valuable alternative, particularly in a process chemistry context where the corresponding toluene derivative might be more cost-effective or readily synthesized in-house. The strategy involves two key stages: the synthesis of the 2-methyl-4-(trifluoromethoxy)toluene intermediate, followed by its oxidation to the target benzoic acid.
Step 1: Synthesis of 2-methyl-4-(trifluoromethoxy)toluene
The synthesis of the trifluoromethyl ether intermediate typically starts from a corresponding phenol. Modern methods have moved away from harsh reagents like SF₄, favoring milder, two-step procedures. The method via a xanthate intermediate is particularly effective and versatile. [4][5] **Protocol: O-Trifluoromethoxylation via Xanthate Intermediate (Adapted from Hartwig et al.)[4]
-
Xanthate Formation: To a solution of 3-methyl-4-hydroxyphenyl derivative (e.g., 4-amino-3-methylphenol, 1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.1 eq.) in acetonitrile (MeCN), an imidazolium methylthiocarbonothioyl salt (1.0 eq.) is added. [4]The mixture is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the phenol. The resulting aryl xanthate is isolated via standard extractive work-up.
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Trifluoromethoxylation: The isolated aryl xanthate (1.0 eq.) is dissolved in a suitable solvent like dichloromethane (DCM). An electrophilic fluorine source such as XtalFluor-E (diethylaminosulfur trifluoride) is added, along with an activator like trichloroisocyanuric acid (TCCA). [4][5]The reaction is stirred at room temperature.
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Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted, and the combined organic layers are dried and concentrated. The crude 2-methyl-4-(trifluoromethoxy)toluene is purified by flash column chromatography.
Caption: Synthesis of the toluene precursor via O-Trifluoromethoxylation.
Step 2: Oxidation of 2-methyl-4-(trifluoromethoxy)toluene
The oxidation of the benzylic methyl group to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this purpose. The reaction must be carefully controlled to avoid degradation of the electron-rich aromatic ring. [6] Experimental Protocol: Benzylic Oxidation with KMnO₄
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq.) is suspended in a mixture of water and a co-solvent like pyridine or tert-butanol.
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Oxidation: Potassium permanganate (KMnO₄, ~3.0 eq.) is added portion-wise to the stirred, heated mixture (reflux). The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The hot reaction mixture is filtered through a pad of celite to remove the MnO₂ precipitate. The filter cake is washed with hot water.
-
Isolation: The combined filtrate is cooled in an ice bath and acidified to pH ~1-2 with concentrated hydrochloric acid. The white precipitate of this compound is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold water and can be further purified by recrystallization.
| Parameter | Condition/Reagent | Stoichiometry (eq.) | Purpose |
| Starting Material | 2-methyl-4-(trifluoromethoxy)toluene | 1.0 | Precursor to be oxidized |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | ~3.0 | Oxidizes methyl group |
| Solvent | Water / Pyridine (co-solvent) | - | Reaction medium |
| Acidification | Concentrated HCl | - | Protonates carboxylate |
| Reaction Temp. | Reflux (~100 °C) | - | Drives reaction to completion |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 (Carboxylation) | Pathway 2 (Oxidation) |
| Overall Yield | Generally high and reliable. | Variable, depends heavily on both steps. |
| Scalability | Excellent, especially the Grignard route. | Moderate; handling large scale oxidations can be challenging. |
| Starting Material | Relies on commercial availability of the aryl bromide. [7] | Starts from more basic phenols, but requires a multi-step synthesis. |
| Reagent Safety | Grignard reagents are pyrophoric; CO gas (for carbonylation) is toxic. | KMnO₄ is a strong oxidant; trifluoromethoxylation reagents require careful handling. |
| Simplicity | Fewer synthetic steps from the key precursor. | More complex, involves two distinct major transformations. |
| Recommendation | Preferred for lab-scale and pilot-scale synthesis due to directness. | A viable alternative for large-scale manufacturing if precursor economics are favorable. |
Conclusion
The synthesis of this compound can be achieved effectively through multiple validated synthetic routes. For research, development, and pilot-scale applications, the carboxylation of commercially available 1-bromo-2-methyl-4-(trifluoromethoxy)benzene via a Grignard reaction represents the most direct, high-yielding, and reliable pathway. The alternative route, involving the oxidation of a 2-methyl-4-(trifluoromethoxy)toluene intermediate , provides strategic flexibility, particularly for large-scale industrial synthesis where the cost and in-house availability of precursors are primary drivers. The choice of modern O-trifluoromethoxylation methods, such as the xanthate-based protocol, is critical for the success of this second pathway, ensuring mild conditions and broad functional group tolerance. This guide provides the necessary technical foundation for chemists to confidently produce this valuable building block.
References
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Hartwig, J.F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]
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Pooput, C., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central (PMC). Available at: [Link]
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Hartwig, J.F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Qing, F.-L., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition. Available at: [Link]
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Hartwig, J.F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central (PMC). Available at: [Link]
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MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
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Umemoto, T. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
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Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Available at: [Link]
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Chemistry Stack Exchange. (2020). Oxidation of toluene to benzoic acid. Available at: [Link]
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Hobby Chemistry. (2015). Benzoic Acid from the Oxidation of Toluene. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and agrochemical research. We will dissect three primary retrosynthetic pathways, offering a critical analysis of the starting materials, reaction mechanisms, and process considerations. This document is intended for researchers, scientists, and professionals in drug development, providing not only theoretical knowledge but also actionable, field-proven insights into the practical execution of these syntheses. Each protocol is presented with an emphasis on causality, ensuring a deep understanding of the experimental choices.
Introduction: The Significance of the Trifluoromethoxy Motif
The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in medicinal chemistry and materials science. Its unique electronic properties, combining the high electronegativity of fluorine with the steric bulk of a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound incorporates this privileged moiety, making it a sought-after precursor for the synthesis of novel bioactive compounds. This guide will explore the most viable synthetic routes to this important intermediate, focusing on the selection of appropriate starting materials and the rationale behind the chosen chemical transformations.
Retrosynthetic Analysis: Devising the Synthetic Blueprints
Three logical retrosynthetic pathways present themselves for the synthesis of this compound. Each strategy offers distinct advantages and challenges, which we will explore in detail.
Figure 1: Retrosynthetic analysis of this compound.
Strategy A: Late-Stage Carboxylation of a Pre-functionalized Arene
This approach focuses on introducing the carboxylic acid group in the final synthetic step, starting from a benzene ring already bearing the methyl and trifluoromethoxy substituents. The key is the strategic placement of a leaving group (a halogen or a triflate) at the position where the carboxyl group is to be introduced.
Starting Material: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This commercially available starting material is an excellent precursor for two powerful carboxylation methods: the Grignard reaction and palladium-catalyzed carbonylation.
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.[2] The mechanism involves the formation of an organomagnesium nucleophile which then attacks carbon dioxide.[3]
Figure 2: Workflow for Grignard carboxylation.
Experimental Protocol: Grignard Carboxylation
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium and gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[2]
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. In a separate flask, place a generous excess of freshly crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[4] A thick slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality and Trustworthiness: The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by protic sources.[5] The use of an initiator like iodine helps to break through the passivating magnesium oxide layer on the turnings.[2] The large excess of carbon dioxide ensures complete carboxylation and minimizes side reactions. Acidic work-up is essential to protonate the initially formed magnesium carboxylate salt.[3][4]
Palladium-catalyzed carbonylation offers a milder alternative to the Grignard reaction and can be more tolerant of certain functional groups.[6][7] This method typically uses carbon monoxide (CO) gas, but recent advancements have enabled the use of CO₂ as the C1 source.[8]
Experimental Protocol: Palladium-Catalyzed Carboxylation
-
Reaction Setup: In a pressure-rated reaction vessel, combine 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in an appropriate solvent (e.g., toluene or DMA).[6]
-
Carbonylation: Seal the vessel, purge with carbon monoxide gas, and then pressurize to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Acidify the filtrate with aqueous HCl and extract the product into an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to afford the crude product, which can be purified by column chromatography or recrystallization.
Expertise in Action: The choice of ligand is crucial for the success of palladium-catalyzed carbonylation. Bidentate phosphine ligands like Xantphos are often effective in stabilizing the palladium catalyst and promoting the desired reactivity.[6][9] The base is necessary to neutralize the hydrobromic acid formed during the reaction.
Starting Material: 2-Methyl-4-(trifluoromethoxy)phenol
An alternative to using a halogenated precursor is to start with the corresponding phenol and convert the hydroxyl group into a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10][11]
Figure 3: Synthesis via a triflate intermediate.
Experimental Protocol: Triflate Formation and Carboxylation
-
Triflate Synthesis: Dissolve 2-methyl-4-(trifluoromethoxy)phenol (1.0 eq.) in dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).[10]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the resulting triflate by column chromatography.
-
Palladium-Catalyzed Carboxylation: The carboxylation of the aryl triflate can be carried out using similar conditions as described for the aryl bromide in section 3.1.2.[7]
Scientific Rationale: The triflate group is a superior leaving group compared to halides in many palladium-catalyzed reactions due to its high electrophilicity.[12] Pyridine acts as a base to neutralize the triflic acid byproduct of the triflation reaction.
Strategy B: Directed ortho-Metalation of 4-(Trifluoromethoxy)toluene
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[13][14] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[15][16] The trifluoromethoxy group can act as a moderate DMG.[16]
Figure 4: Directed ortho-metalation and carboxylation workflow.
Experimental Protocol: Directed ortho-Metalation
-
Reaction Setup: In a rigorously dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)toluene (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.[14]
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Carboxylation and Work-up: The carboxylation and subsequent work-up can be performed as described in the Grignard protocol (section 3.1.1, steps 6-11).
Mechanistic Insight: TMEDA acts as a chelating agent for the lithium cation, breaking up the n-BuLi aggregates and increasing its basicity, which facilitates the deprotonation of the aromatic ring.[17] The trifluoromethoxy group, through its oxygen atom, directs the lithium to the adjacent ortho position.[18]
Strategy C: Oxidation of 1,2-Dimethyl-4-(trifluoromethoxy)benzene
This strategy involves the selective oxidation of one of the two methyl groups of a precursor molecule to a carboxylic acid. The synthesis of the starting material, 1,2-dimethyl-4-(trifluoromethoxy)benzene, is a key consideration for this route.
Experimental Protocol: Oxidation of a Benzylic Methyl Group
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-4-(trifluoromethoxy)benzene (1.0 eq.) in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3-4 eq.) portion-wise over several hours.[19][20] The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization.
Underlying Chemistry: The benzylic protons of the methyl groups are susceptible to oxidation by strong oxidizing agents like KMnO₄.[21] The reaction proceeds via a radical mechanism and requires heating to overcome the activation energy.[20] The initial product is the potassium salt of the benzoic acid, which is then protonated in the acidic work-up.[19]
Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Advantages | Key Challenges |
| A: Late-Stage Carboxylation | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene or 2-Methyl-4-(trifluoromethoxy)phenol | High convergence; reliable and well-established reactions. | Availability and cost of starting materials; Grignard reaction is moisture-sensitive; Pd-catalyzed reactions can be expensive. |
| B: Directed ortho-Metalation | 4-(Trifluoromethoxy)toluene | High regioselectivity; good for introducing various electrophiles. | Requires cryogenic temperatures and strictly anhydrous conditions; potential for side reactions if not carefully controlled. |
| C: Oxidation | 1,2-Dimethyl-4-(trifluoromethoxy)benzene | Potentially cost-effective if the starting material is readily available; simple reaction setup. | Synthesis of the starting material may be multi-step; oxidation can sometimes lead to over-oxidation or low yields; waste disposal of manganese dioxide. |
Conclusion
The synthesis of this compound can be approached through several viable synthetic routes. The choice of the optimal strategy will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. For laboratory-scale synthesis, the directed ortho-metalation of 4-(trifluoromethoxy)toluene (Strategy B) and the Grignard carboxylation of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (Strategy A) are often the most direct and reliable methods. For larger-scale production, a thorough cost-benefit analysis of each route, including the synthesis of the starting materials, would be necessary. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their needs.
References
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Myers, A. G. Research Group. Directed Ortho Metalation. [Link]
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2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]
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Galli, C. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. 2017 . [Link]
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Save My Exams. Producing Benzoic Acid - A Level Chemistry Revision Notes. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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McCormick, J. P. Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. 2014 . [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia. [Link]
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biological activity of trifluoromethoxy-substituted benzoic acids
An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Benzoic Acids
Executive Summary
The introduction of the trifluoromethoxy (-OCF3) group into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities associated with trifluoromethoxy-substituted benzoic acids, a privileged scaffold in drug discovery. We will dissect the profound influence of the -OCF3 group on molecular properties, explore the diverse range of biological activities exhibited by these compounds, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this functional group to advance their research programs.
The Trifluoromethoxy Group: A Bioisostere with Unique Physicochemical Properties
The trifluoromethoxy group is often employed as a bioisostere for the methoxy (-OCH3) or chloro (-Cl) groups, but it imparts a unique combination of properties that are highly advantageous for drug design. Unlike a methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can significantly modulate the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH and its ability to participate in crucial intermolecular interactions with biological targets.
Furthermore, the -OCF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and reach its site of action. This increased lipophilicity, however, must be carefully balanced to avoid issues with aqueous solubility and off-target effects. The trifluoromethoxy group also contributes to improved metabolic stability by blocking potential sites of oxidative metabolism, a critical factor in enhancing a drug's half-life and oral bioavailability.
Spectrum of Biological Activities
Trifluoromethoxy-substituted benzoic acids have demonstrated a remarkable breadth of biological activities, underscoring their versatility as a scaffold in drug discovery.
Anti-inflammatory Activity
A significant area of investigation has been the anti-inflammatory potential of these compounds. For instance, Niflumic acid, a trifluoromethyl-substituted (a close relative) anthranilic acid derivative, is a known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Research into trifluoromethoxy-substituted analogues has revealed potent anti-inflammatory effects. For example, derivatives of 2-(3-(trifluoromethoxy)phenylamino)benzoic acid have been shown to exhibit significant COX-2 inhibitory activity.
The mechanism often involves the inhibition of key inflammatory mediators. The general workflow for assessing such activity is outlined below.
Figure 1: General workflow for evaluating the anti-inflammatory activity of novel compounds.
Anticancer Activity
The antiproliferative effects of trifluoromethoxy-substituted benzoic acids have been explored against various cancer cell lines. The electron-withdrawing nature of the -OCF3 group can influence the molecule's ability to interact with specific enzymatic targets or transcription factors involved in cancer cell proliferation. For example, certain derivatives have been investigated for their potential to inhibit histone deacetylases (HDACs) or receptor tyrosine kinases.
Other Therapeutic Areas
The versatility of this scaffold extends to other therapeutic areas, including:
-
Antimicrobial Activity: Some trifluoromethoxy-substituted benzoic acid derivatives have shown activity against bacterial and fungal pathogens.
-
Neurological Disorders: The ability of the -OCF3 group to enhance blood-brain barrier penetration has made these compounds attractive for targeting central nervous system disorders.
Structure-Activity Relationships (SAR)
The is highly dependent on the substitution pattern on the aromatic ring. Key SAR insights include:
-
Position of the -OCF3 Group: The position of the trifluoromethoxy group (ortho, meta, or para) relative to the carboxylic acid has a profound impact on activity. For instance, in a series of anti-inflammatory agents, a meta-substitution of the -OCF3 group on the aniline ring of a fenamic acid analog was found to be optimal for COX-2 selectivity.
-
Additional Substituents: The introduction of other functional groups on the benzoic acid ring can further modulate activity. Halogen atoms, for example, can enhance binding affinity through halogen bonding interactions.
Mechanistic Insights: A Focus on Anti-inflammatory Action
A primary mechanism of anti-inflammatory action for many non-steroidal drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the benzoic acid scaffold is crucial for this activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, allowing it to bind to the active site of the COX enzyme. The trifluoromethoxy-substituted phenyl ring often binds in a hydrophobic pocket of the enzyme, with the -OCF3 group contributing to the binding affinity and selectivity.
Figure 2: Simplified signaling pathway showing the inhibition of COX-2 by a trifluoromethoxy-substituted benzoic acid.
Experimental Protocols
The following protocols are provided as a guide for the assessment of anti-inflammatory activity.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add 150 µL of buffer, 10 µL of heme, and 10 µL of the enzyme to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%). For control wells, add 10 µL of DMSO.
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.
-
Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation:
-
Run a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.
-
Include no-enzyme and no-substrate controls to account for background absorbance.
-
Ensure the DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of a compound in rodents.
Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Self-Validation:
-
The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-4 hours.
-
The reference drug group (e.g., Indomethacin) should show a statistically significant reduction in paw edema compared to the vehicle control.
-
A dose-response relationship should be observed for the test compound if multiple doses are tested.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated for a novel trifluoromethoxy-substituted benzoic acid derivative ("Compound X").
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | % Inhibition of Paw Edema @ 3h (30 mg/kg) |
| Compound X | 15.2 | 0.8 | 19.0 | 55.4% |
| Indomethacin | 0.5 | 2.5 | 0.2 | 62.1% |
| Celecoxib | >100 | 0.1 | >1000 | 58.9% |
Conclusion and Future Perspectives
Trifluoromethoxy-substituted benzoic acids represent a highly valuable and versatile scaffold in medicinal chemistry. The unique physicochemical properties conferred by the -OCF3 group—namely its strong electron-withdrawing nature, high lipophilicity, and metabolic stability—provide a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The demonstrated efficacy of this class of compounds across multiple therapeutic areas, particularly as anti-inflammatory agents, warrants their continued exploration.
Future research will likely focus on the development of derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. Furthermore, a deeper understanding of the structural requirements for activity through computational modeling and advanced structural biology techniques will undoubtedly accelerate the discovery of novel therapeutics based on this privileged scaffold.
References
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Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and anti-HIV-1 agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708. [Link]
Navigating the Solubility Landscape of 2-methyl-4-(trifluoromethoxy)benzoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry. In the absence of specific experimental solubility data in publicly accessible literature, this document establishes a predictive framework based on the compound's structural attributes and the known effects of its functional moieties. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies necessary to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Its utility stems from a unique combination of structural features: a carboxylic acid group for versatile chemical modifications, a methyl group, and a trifluoromethoxy group. The incorporation of fluorinated moieties like trifluoromethoxy into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethoxy group, in particular, is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a molecule, which can lead to enhanced binding affinity and better membrane permeability.[2][3]
Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in synthetic chemistry and formulation development. Solubility dictates the choice of reaction conditions, purification methods, and ultimately, the feasibility of developing a viable drug product.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like".[4] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar and nonpolar characteristics:
-
Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This feature will promote solubility in polar protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).
-
Nonpolar Moieties: The benzene ring, the methyl group (-CH₃), and the trifluoromethoxy group (-OCF₃) contribute to the nonpolar character of the molecule. The trifluoromethoxy group is considered one of the most lipophilic substituents, significantly more so than a simple methoxy group.[2][7] This increased lipophilicity will enhance solubility in nonpolar solvents (e.g., toluene, hexane) and less polar organic solvents.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule.
-
Good to Moderate Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol. The ability of these solvents to form hydrogen bonds with the carboxylic acid group will be a key driver of solubility.[5]
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like ethyl acetate and acetone.
-
Low to Very Low Solubility: Expected in nonpolar solvents such as hexane and cyclohexane, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar carboxylic acid group is high.
The presence of the highly lipophilic trifluoromethoxy group is likely to render this compound more soluble in a broader range of organic solvents compared to its non-fluorinated analog, 2-methyl-4-methoxybenzoic acid.[1][2]
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a detailed workflow for this process.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Protocol
-
Preparation of Slurries:
-
Add an excess amount of this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Carefully add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the undissolved solid to settle.
-
Centrifuge the vials to pellet the remaining suspended solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically resistant syringe filter into a clean vial. This step is critical to remove all particulate matter.[4]
-
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.
-
Analysis via HPLC or UV-Vis Spectroscopy:
-
HPLC: High-Performance Liquid Chromatography is a highly accurate and specific method for quantifying organic acids.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic or phosphoric acid) and UV detection at an appropriate wavelength (determined by a UV scan of the compound) would be a suitable method.[11][12]
-
UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if impurities are present.[13] The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax) of the compound.[14]
-
-
Calibration Curve: Generate a calibration curve by plotting the analytical response (peak area for HPLC, absorbance for UV-Vis) of the standard solutions versus their known concentrations.
-
Concentration Determination: Determine the concentration of the diluted saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[15] This relationship can be quantified to determine the thermodynamic parameters of dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.
-
pH (in aqueous or mixed aqueous-organic systems): The carboxylic acid group has a pKa, and its ionization state will be dependent on the pH of the medium. In its ionized (carboxylate) form, the compound will be significantly more water-soluble. While this guide focuses on organic solvents, this is a critical consideration for any processes involving water.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding of its behavior can be derived from its molecular structure. The presence of both polar (carboxylic acid) and highly lipophilic (trifluoromethoxy) groups suggests a versatile solubility profile across a range of organic solvents. For definitive data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. A thorough understanding and experimental characterization of the solubility of this important building block will empower researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of new and innovative pharmaceuticals.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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Longdom. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
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Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]
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NIH. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Retrieved from [Link]
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ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]
-
UA Campus Repository. (1994). Predicting the solubility of hydrogen bonding aromatics. Retrieved from [Link]
-
ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. Retrieved from [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
Eurolab. (n.d.). Organic Acid Analysis (HPLC, Each). Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2018). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
-
ResearchGate. (2009). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-methyl-4-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, synthesis, applications, and safety considerations, offering a critical resource for professionals in the field.
Core Molecular Attributes
This compound, identified by the CAS Number 261951-91-1 , is a substituted benzoic acid derivative. The presence of both a methyl group and a trifluoromethoxy group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₃ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | |
| CAS Number | 261951-91-1 | [1][2][3][4][5] |
| Synonyms | 2-Carboxy-5-(trifluoromethoxy)toluene, 4-(Trifluoromethoxy)-o-toluic acid | [6][7] |
The Role of Fluorine in Drug Design: The Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a key feature of this molecule. While the trifluoromethyl (-CF₃) group is more common in pharmaceuticals, the trifluoromethoxy group offers distinct advantages. It is a highly lipophilic and metabolically stable moiety. The introduction of the -OCF₃ group can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile by enhancing its membrane permeability, metabolic stability, and binding affinity to target proteins.
Synthesis and Chemical Reactivity
A definitive, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible scientific literature. However, its structure suggests that its synthesis would likely involve multi-step sequences common in organic chemistry.
A plausible synthetic approach, illustrated in the workflow diagram below, could involve the functionalization of a substituted toluene derivative. Key transformations would likely include the introduction of the trifluoromethoxy group and the oxidation of the methyl group to a carboxylic acid.
Caption: A conceptual workflow for the synthesis of this compound.
The carboxylic acid moiety of this compound allows for a variety of subsequent chemical modifications, such as the formation of amides and esters, which are crucial for constructing more complex molecular architectures in drug development.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a versatile chemical intermediate in the synthesis of biologically active molecules. Its utility as a building block for complex drug candidates is a primary area of its application. While specific, publicly documented examples of its direct incorporation into named clinical candidates are limited, its structural motifs are relevant to modern drug design. For instance, fluorinated benzoic acid derivatives are explored in the development of novel analgesics.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely available in public databases. Characterization of this compound would typically involve:
-
¹H NMR: To identify the protons on the aromatic ring and the methyl group.
-
¹³C NMR: To identify the carbon atoms of the aromatic ring, the methyl group, the carboxylic acid, and the trifluoromethoxy group.
-
¹⁹F NMR: To characterize the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretching) and other functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [7]
-
Serious Eye Irritation (Category 2A) [7]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3) [7]
Precautionary Measures
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
Wash skin thoroughly after handling.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a carboxylic acid functional group, a methyl substituent, and a trifluoromethoxy moiety makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of new drug candidates. While detailed experimental data on its physical properties and synthesis are not broadly published, its structural alerts and known applications underscore its importance in the development of novel therapeutics.
References
-
261951-91-1 | this compound | CATO Reference Materials. Available at: [Link]
-
CAS NO. 261951-91-1 | this compound | Catalog SY227914. Available at: [Link]
-
2-Methyl-4-(trifluoromethoxy)benzoicacid. Available at: [Link]
-
Benzoic acid, 2-methyl-4-(trifluoromethoxy)- (1 x 100 mg) | Reagentia. Available at: [Link]
-
Benzoic acid, 2-methyl-4-(trifluoromethoxy)- (1 x 250 mg) | Reagentia. Available at: [Link]
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The Trifluoromethoxy Group: A Keystone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethoxy group in drug design. We will delve into its fundamental physicochemical properties, explore its profound impact on metabolic stability and lipophilicity, and examine its influence on drug-receptor interactions. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data-driven comparisons to inform strategic decisions in the design of next-generation therapeutics.
Introduction: The Rise of the Trifluoromethoxy Group in Medicinal Chemistry
The process of transforming a biologically active compound into a viable drug is a complex balancing act of optimizing potency, selectivity, and pharmacokinetic properties.[1] Medicinal chemists employ a variety of strategies to fine-tune molecular scaffolds, and the introduction of specific functional groups is a primary approach.[1] The trifluoromethoxy (-OCF3) group has garnered significant attention in recent years due to its unique combination of electronic and steric properties that can confer substantial advantages to a drug candidate.[1]
Unlike its more common counterpart, the trifluoromethyl (-CF3) group, the trifluoromethoxy group's oxygen atom introduces an additional layer of complexity and utility, allowing for a nuanced modulation of a molecule's characteristics.[1][2] This guide will provide a detailed exploration of the strategic advantages offered by the trifluoromethoxy group, from its fundamental physicochemical characteristics to its practical application in overcoming common challenges in drug development.
Physicochemical Properties: The Foundation of the OCF3 Advantage
The trifluoromethoxy group's influence on a molecule's behavior is rooted in its distinct electronic and physical properties. Understanding these characteristics is crucial for predicting its impact on a drug candidate's profile.
Electronic Effects: A "Super-Halogen"
The trifluoromethoxy group is a strong electron-withdrawing group, a property attributed to the high electronegativity of the fluorine atoms.[1][3][4] This potent inductive effect is significantly stronger than that of a methoxy group and even surpasses that of a chlorine atom.[3][4] This has led to the OCF3 group being referred to as a "super-halogen" or "pseudo-halogen."[3][4] The electron-withdrawing nature of the OCF3 group can profoundly influence the acidity or basicity of nearby functional groups, which in turn can affect a drug's solubility, ionization state at physiological pH, and binding interactions with its target.[5]
Lipophilicity: A Key Modulator of Permeability and Bioavailability
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][4] This is significantly higher than that of a methoxy group and even exceeds that of the trifluoromethyl group (π = +0.88).[1][4] The strategic incorporation of an OCF3 group can therefore enhance a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and penetration of the blood-brain barrier.[1]
Steric and Conformational Effects
The trifluoromethoxy group is bulkier than a methyl or methoxy group.[1] A notable characteristic of the aryl-OCF3 moiety is its preference for a conformation where the C-O bond is perpendicular to the plane of the aromatic ring.[6] This orthogonal arrangement minimizes steric hindrance and is influenced by hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-F bonds.[6] This conformational preference can have significant implications for drug-receptor interactions, potentially locking the molecule into a bioactive conformation or introducing favorable steric interactions within a binding pocket.
Comparative Physicochemical Properties
To provide a clearer perspective on the unique properties of the trifluoromethoxy group, the following table compares its key physicochemical parameters with those of other commonly used functional groups in drug design.
| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Hammett Constant (σm) | Hammett Constant (σp) |
| -OCF3 | ~2.7 | +1.04 | +0.38 | +0.35 |
| -CF3 | 2.44 | +0.88 | +0.43 | +0.54 |
| -OCH3 | ~2.5 | -0.02 | +0.12 | -0.27 |
| -Cl | 1.75 | +0.71 | +0.37 | +0.23 |
| -F | 1.47 | +0.14 | +0.34 | +0.06 |
| -CH3 | 2.00 | +0.56 | -0.07 | -0.17 |
Data compiled from various sources, including[4],[1], and[6].
Impact on Pharmacokinetics: Enhancing Drug-like Properties
The unique physicochemical properties of the trifluoromethoxy group translate directly into tangible benefits for a drug candidate's pharmacokinetic profile.
Metabolic Stability: Blocking the Metabolic "Hotspot"
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the OCF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] Methoxy groups, in contrast, are often susceptible to O-dealkylation, a common metabolic pathway that can lead to rapid clearance of a drug. By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can effectively block this metabolic "hotspot," thereby increasing the drug's half-life and improving its overall exposure.[7]
Diagram 1: Metabolic Switching with the Trifluoromethoxy Group
Caption: Introduction of a trifluoromethoxy group can block metabolic pathways.
Bioavailability and CNS Penetration
The increased lipophilicity conferred by the trifluoromethoxy group often leads to improved oral bioavailability.[1] Enhanced membrane permeability allows for more efficient absorption from the gastrointestinal tract. Furthermore, for drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The lipophilic nature of the OCF3 group can facilitate this penetration, making it a valuable substituent for CNS drug candidates.[1]
Role in Pharmacodynamics: Modulating Target Interactions
Beyond its impact on pharmacokinetics, the trifluoromethoxy group can also play a direct role in a drug's interaction with its biological target.
Bioisosterism
The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as the methoxy or hydroxyl group.[8] Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's properties while retaining its desired biological activity.[8] Replacing a methoxy group with a trifluoromethoxy group can maintain similar steric bulk while introducing vastly different electronic and lipophilic characteristics, potentially leading to improved potency or selectivity.
Direct Binding Interactions
The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic landscape of the entire molecule, potentially altering hydrogen bonding patterns or other non-covalent interactions within the target's binding site. Although the oxygen atom in the OCF3 group is a weaker hydrogen bond acceptor than in a methoxy group, the overall electrostatic profile of the molecule can be favorably modified to enhance binding affinity.[1]
Diagram 2: Comparative Molecular Interactions
Caption: OCF3 group favors hydrophobic interactions over hydrogen bonding.
Experimental Protocols
To aid researchers in the practical application of the concepts discussed, this section provides detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound containing a trifluoromethoxy group compared to an analog.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds (e.g., Drug-OCF3 and Drug-OCH3)
-
Pooled human liver microsomes
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes and potassium phosphate buffer. Pre-warm the plate to 37°C.
-
Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration (typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
General Protocol for the Synthesis of Aryl Trifluoromethyl Ethers
The incorporation of the trifluoromethoxy group can be synthetically challenging. The following protocol describes a general and widely applicable two-step procedure for the synthesis of aryl trifluoromethyl ethers from phenols via a xanthate intermediate.
Step 1: Synthesis of the Aryl Xanthate Intermediate
-
To a solution of the desired phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF) at 0°C, add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0°C and add O-ethyl xanthic acid potassium salt (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aryl xanthate intermediate.
Step 2: Oxidative Desulfurization-Fluorination to the Aryl Trifluoromethyl Ether
-
In a fume hood, carefully add the aryl xanthate intermediate (1.0 eq.) to a solution of hydrogen fluoride-pyridine complex (HF-Py, excess) in a fluoropolymer reaction vessel at 0°C.
-
Add an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 2.5 eq.), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a valuable asset in the medicinal chemist's toolkit. Its unique combination of strong electron-withdrawing character, high lipophilicity, and exceptional metabolic stability provides a powerful means to address common challenges in drug discovery and development.[1] By strategically incorporating the OCF3 group, researchers can enhance a compound's pharmacokinetic profile, improve its bioavailability, and potentially modulate its interaction with the biological target.
As our understanding of the nuanced effects of fluorine in drug design continues to evolve, the trifluoromethoxy group is poised to play an even more prominent role. Future research will likely focus on the development of novel and more efficient synthetic methodologies for its introduction, as well as a deeper exploration of its potential in modulating protein-protein interactions and influencing drug resistance mechanisms. The continued application of the principles outlined in this guide will undoubtedly contribute to the successful design and development of safer and more effective medicines.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PubMed Central. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. [Link]
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2004). PubMed. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2001). ResearchGate. [Link]
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Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. (1999). PubMed. [Link]
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Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. (1999). ACS Publications. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]
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Hammett substituent constants. (n.d.). Stenutz. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1996). PubMed. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). SciSpace. [Link]
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Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (2019). ACS Publications. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central. [Link]
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Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. [Link]
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theoretical calculations for 2-methyl-4-(trifluoromethoxy)benzoic acid
An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Abstract
In the pursuit of novel therapeutics and advanced materials, a profound understanding of molecular properties is paramount. This guide provides a comprehensive theoretical analysis of this compound, a molecule of significant interest due to the unique electronic and conformational properties imparted by its substituents. We will delve into the computational methodologies used to predict its geometry, electronic structure, and spectroscopic characteristics. By grounding these theoretical predictions in the principles of quantum chemistry and validating them against established experimental benchmarks for similar structures, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular design and characterization.
Introduction: The Significance of Fluorinated Benzoic Acids
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1] When incorporated into a benzoic acid scaffold, which is a common pharmacophore, the resulting molecule presents a compelling target for investigation.
This compound combines the steric influence of a ortho-methyl group with the potent electron-withdrawing nature of a para-trifluoromethoxy group. This specific substitution pattern is expected to significantly influence the acidity of the carboxylic acid, the molecule's overall conformation, and its potential for intermolecular interactions. Theoretical calculations offer a powerful, cost-effective means to explore these properties in silico before committing to extensive laboratory synthesis and testing.
The Computational Framework: A Pathway to Molecular Insight
Our investigation is built upon Density Functional Theory (DFT), a robust quantum mechanical method that provides a favorable balance between computational accuracy and resource requirements for molecules of this size. The workflow is designed to be a self-validating system, where initial calculations provide a basis for more complex analyses and, ultimately, for comparison with experimental data.
Methodological Approach
All calculations are proposed to be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA.[2] The B3LYP functional, a hybrid functional that has demonstrated high accuracy for geometric and electronic properties of organic molecules, is selected.[2] To accurately describe the diffuse electron density of the electronegative oxygen and fluorine atoms, a Pople-style basis set, such as 6-311++G(d,p), is employed.
The computational protocol follows a logical progression, as illustrated below.
Figure 1: Step-by-step computational workflow for the theoretical analysis of this compound.
Predicted Molecular Properties: Results and Mechanistic Discussion
Optimized Geometry and Conformational Analysis
The geometry optimization yields the lowest energy structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. Of particular interest is the dihedral angle between the carboxylic acid group and the benzene ring. Steric hindrance from the ortho-methyl group is expected to force the -COOH group out of the plane of the ring, a conformational change that has significant implications for the molecule's acidity and crystal packing.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value | Rationale and Significance |
|---|---|---|
| Dihedral Angle (C-C-C=O) | TBD | Defines the torsion of the carboxylic acid group relative to the aromatic ring; influenced by steric hindrance from the ortho-methyl group. |
| C-O Bond Length (-OCF₃) | TBD | Reflects the partial double bond character due to resonance of the oxygen lone pairs with the aromatic system. |
| C-F Bond Lengths (-OCF₃) | TBD | Expected to be typical for trifluoromethoxy groups, indicating high bond strength and stability. |
| O-H Bond Length (-COOH) | TBD | A key parameter related to the acidity of the molecule. |
Electronic Structure and Reactivity Descriptors
The electronic landscape of a molecule governs its reactivity. By analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can predict the most likely sites for chemical reactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For this molecule, the HOMO is likely to be localized on the electron-rich benzene ring and oxygen atoms, while the LUMO may have significant contributions from the carboxylic acid and trifluoromethoxy groups.
-
Molecular Electrostatic Potential (MEP): The MEP provides a visual map of the charge distribution. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is anticipated around the carbonyl oxygen of the carboxylic acid, while the most positive potential will be on the acidic proton.
Figure 2: Logical relationship between calculated electronic properties and the prediction of chemical reactivity.
Vibrational Spectroscopy Analysis
Frequency calculations allow for the simulation of infrared (IR) and Raman spectra. This theoretical data is invaluable for interpreting experimental spectra and can serve as a powerful validation tool. Specific vibrational modes can be assigned to the functional groups within the molecule, providing a detailed fingerprint of its structure.
Table 2: Predicted Prominent Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3000-3300 (broad) | Strong (IR) |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 | Very Strong (IR) |
| C-F Stretches (-OCF₃) | ~1100-1300 | Strong (IR) |
| Aromatic C-H Stretches | >3000 | Medium (IR) |
| C-O Stretch (-OCF₃) | ~1000-1100 | Strong (IR) |
Authoritative Grounding and Validation
While specific experimental data for this compound may be sparse, the validity of our computational approach is supported by numerous studies on similarly substituted benzoic acids.[3][4][5] Theoretical studies have shown excellent correlation between calculated parameters (such as gas-phase acidity and atomic charges) and experimental pKa values for a wide range of substituted benzoic acids.[4][5] The presence of the trifluoromethoxy group is known to significantly increase acidity compared to a methoxy group, an effect that would be quantitatively captured by our calculations.[1]
Applications in Research and Development
The theoretical data generated for this compound provides actionable insights for several fields:
-
Drug Development: The calculated properties (lipophilicity, electrostatic potential, shape) can be used to build quantitative structure-activity relationship (QSAR) models. The optimized 3D structure serves as a direct input for molecular docking simulations to predict binding modes and affinities with protein targets.
-
Materials Science: Understanding the electronic properties and intermolecular interaction potential can guide the design of functional materials, such as liquid crystals or organic semiconductors, where crystal packing and electronic stability are crucial.[6]
-
Synthetic Chemistry: MEP maps can help predict the regioselectivity of further chemical modifications, guiding synthetic strategy.
Conclusion
This technical guide outlines a robust computational framework for the detailed characterization of this compound. By leveraging Density Functional Theory, we can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. These theoretical insights provide a fundamental understanding of the molecule's behavior and serve as a powerful predictive tool for its application in drug discovery, materials science, and beyond. The synergy of theoretical calculation and experimental validation represents the gold standard for modern chemical research, accelerating the pace of innovation.
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Mezey, P. G., & Reynolds, W. F. (1977). Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects in aromatic derivatives. Canadian Journal of Chemistry, 55(9), 1567-1574. Available at: [Link]
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Méndez-Lucio, O., Castillo-García, A. D. J., & Zacarías-Lara, J. L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1636. Available at: [Link]
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Neves, R. P. P., et al. (2022). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. Journal of Chemical Information and Modeling. Available at: [Link]
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A Senior Application Scientist's Guide to 2-Methyl-4-(trifluoromethoxy)benzoic Acid: From Procurement to Application in Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This guide provides an in-depth technical overview of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block for researchers and scientists engaged in the synthesis of novel therapeutic agents.
The presence of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3] These attributes are critical for developing drug candidates with improved efficacy and safety profiles. This compound offers a versatile scaffold for introducing this valuable moiety into complex molecular architectures, making it an indispensable tool in the medicinal chemist's arsenal.[3] This guide will navigate the practical considerations of sourcing this compound, delve into its synthesis and quality control, and explore its application in the broader context of a drug discovery workflow.
Procurement and Sourcing: Identifying Reliable Suppliers
The successful execution of any research and development program hinges on the quality and availability of starting materials. For specialized reagents such as this compound, identifying reputable suppliers is a critical first step. The primary Chemical Abstracts Service (CAS) number for this compound is 261951-91-1 . Researchers should use this identifier to ensure the procurement of the correct chemical entity.
Below is a table of potential suppliers. It is imperative for researchers to conduct their own due diligence and request certificates of analysis (CoA) to verify the purity and identity of the compound before purchase.
| Supplier Name | Location | Purity | Notes |
| BLD Pharm | Global | ≥95% | Research use only. |
| CATO Reference Materials | Global | High Purity | Specializes in reference standards. |
| Reagentia | Europe | Varies | Offers multiple package sizes. |
| Arctom | USA | Varies | Provides flexible sizing for research and development. |
| Fluorochem | Global | High Purity | Specializes in fluorinated building blocks.[4] |
Synthesis and Quality Control: A Self-Validating Protocol
While numerous methods exist for the synthesis of fluorinated benzoic acids, a specific, detailed protocol for this compound is not extensively documented in publicly available literature. However, based on established synthetic transformations for analogous compounds, a robust and logical synthetic route can be proposed.[5][6] This section outlines a hypothetical, yet scientifically sound, multi-step synthesis, designed to be a self-validating system where the successful formation of each intermediate provides confidence for proceeding to the next step.
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available starting material, 3-methyl-4-nitrophenol, and proceeds through a series of well-established reactions to yield the target compound.
Step-by-Step Experimental Protocol
Step 1: Trifluoromethylation of 3-Methyl-4-nitrophenol
-
Rationale: This step introduces the key trifluoromethoxy group. The use of sodium chlorodifluoroacetate as a trifluoromethylating agent in the presence of a copper catalyst is a well-established method.
-
Procedure:
-
To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq) and copper(I) iodide (0.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is a versatile functional group for further transformations, such as the Sandmeyer reaction.
-
Procedure:
-
To a solution of 1-methyl-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in acetic acid, add iron powder (5.0 eq).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 3-methyl-4-(trifluoromethoxy)aniline, which can often be used in the next step without further purification.
-
Step 3: Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aniline to an aryl bromide, which is a precursor for the Grignard reaction.
-
Procedure:
-
Dissolve 3-methyl-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution and allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction, extract with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-bromo-1-methyl-4-(trifluoromethoxy)benzene.
-
Step 4: Grignard Reaction and Carboxylation
-
Rationale: The formation of a Grignard reagent followed by quenching with carbon dioxide is a classic and effective method for introducing a carboxylic acid group onto an aromatic ring.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Add a solution of 2-bromo-1-methyl-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the solution to -78 °C.
-
Carefully add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Quality Control and Analytical Validation
Ensuring the purity and identity of the synthesized this compound is paramount. A suite of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound.[7] | A single major peak with >95% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | ¹H and ¹³C NMR spectra consistent with the proposed structure. ¹⁹F NMR will show a characteristic singlet for the -OCF₃ group. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of C₉H₇F₃O₃. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present. | Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-F and C-O stretches. |
Application in Drug Discovery: A Versatile Building Block
This compound is a valuable starting material for the synthesis of a diverse library of compounds for biological screening.[8] The carboxylic acid moiety serves as a handle for various chemical modifications, most commonly amide bond formation, to generate a wide range of derivatives.[9]
General Workflow for Library Synthesis and Screening
The following diagram illustrates a typical workflow where this compound is utilized as a key building block in a drug discovery program.
Experimental Protocol: Amide Coupling for Library Synthesis
-
Rationale: Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. This protocol describes a general procedure for coupling this compound with a variety of amines.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF, add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
-
This protocol can be adapted for high-throughput synthesis in parallel to rapidly generate a library of compounds for biological evaluation. The insights gained from screening these libraries will guide further iterations of synthesis and optimization, ultimately leading to the identification of promising drug candidates.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its unique combination of a reactive carboxylic acid handle and the beneficial trifluoromethoxy group provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with enhanced properties. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from sourcing and synthesis to its application in the generation of compound libraries for biological screening. By understanding and applying the principles and protocols outlined herein, researchers can effectively leverage the potential of this compound to advance their drug discovery programs.
References
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- Yao, L.-S., We, B., & Gao, J.-S. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856.
- 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis. (n.d.). [Source name not available].
- Buy 4-Methoxy-2-(trifluoromethyl)benzoic Acid: Your Essential Building Block for Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
- Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., ... Friesen, R. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238.
- U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
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-
FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- Preparation method of 3-methyl-4-nitrobenzoic acid. (2021, October 8).
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An In-depth Technical Guide to the Safe Handling and Application of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Introduction: Navigating the Chemistry of a Key Pharmaceutical Building Block
2-Methyl-4-(trifluoromethoxy)benzoic acid is a specialized aromatic carboxylic acid that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique trifluoromethoxy (-OCF₃) and methyl substituents on the benzoic acid core make it a valuable intermediate for synthesizing complex molecular architectures. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] Consequently, this compound serves as a pivotal building block in the development of novel therapeutics and advanced materials.[1][4]
This guide provides a comprehensive overview of the safety protocols and handling procedures essential for the responsible use of this compound in a laboratory setting. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established safety principles. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies, ensuring a self-validating system of laboratory safety.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. The trifluoromethyl group is generally considered to be very stable and chemically inert.[5] However, like all chemical reagents, its specific properties dictate the necessary precautions.
| Property | Value | Source |
| Chemical Name | This compound | SynQuest Labs[6] |
| Synonyms | 2-Carboxy-5-(trifluoromethoxy)toluene, 4-(Trifluoromethoxy)-o-toluic acid | SynQuest Labs[6] |
| CAS Number | 261951-91-1 | SynQuest Labs[6] |
| Molecular Formula | C₉H₇F₃O₃ | SynQuest Labs[6] |
| Molecular Weight | 220.15 g/mol | ChemicalBook[7] |
| Appearance | Solid (form may vary) | General |
| Solubility | No data available. Assumed to be soluble in many organic solvents like DMSO and chloroform.[7] | General |
Note: Specific experimental data for properties like melting point, boiling point, and pKa are not consistently available in public literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazards that necessitate careful handling.
| GHS Classification | Hazard Statement | Hazard Code |
| Skin Irritation, Category 2 | Causes skin irritation | H315[6][8] |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation | H319[6][8] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | May cause respiratory irritation | H335[6][8] |
The primary hazards associated with this compound are irritant in nature. The trifluoromethoxy group itself is generally characterized by high metabolic stability.[3] However, the acidic nature of the carboxylic acid functional group, combined with the potential for fine dust or powder, drives the irritant properties. Inhalation of dust can lead to irritation of the respiratory tract, while contact with skin and eyes can cause significant irritation.[6][9]
Section 3: Risk Assessment and Control Hierarchy
A proactive approach to safety is paramount. Before any experimental work begins, a thorough risk assessment must be conducted. This process involves identifying potential hazards, evaluating the risks, and implementing control measures.
The Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: A flowchart for immediate actions in case of an emergency.
Firefighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. [10]* Special Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides and hydrogen fluoride. [11]* Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [9][11]
Section 7: Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containment: Collect waste this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels from spill cleanup) in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: The sealed container should be transferred to your institution's environmental health and safety department for disposal at an approved waste disposal plant. [9][10]Do not dispose of this chemical down the drain or in regular trash. [8][10]
Section 8: Application in Synthesis: Amide Coupling Protocol
To illustrate the practical application of these safety principles, the following is a representative protocol for an amide coupling reaction, a common use for carboxylic acids in drug discovery. [12] Reaction: Coupling of this compound with a generic primary amine using a standard coupling agent like HATU.
Safety-Integrated Protocol:
-
Risk Assessment: Review the SDS for all reagents (the benzoic acid, the amine, HATU, a base like DIPEA, and the solvent like DMF). Note that aminating agents and coupling reagents can be sensitizers or irritants.
-
Setup (in Fume Hood): To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition (in Fume Hood):
-
Add the solvent (e.g., DMF).
-
Add the amine (1.1 eq).
-
Add the coupling agent (e.g., HATU, 1.2 eq).
-
Slowly add the base (e.g., DIPEA, 2.0 eq) to the stirring solution. Note any exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction mixture carefully by pouring it into water.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). All extraction steps should be done in the fume hood.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator with appropriate cold trapping.
-
-
Purification: Purify the crude product by column chromatography in a well-ventilated area or a dedicated chromatography fume hood.
-
Waste Management: Segregate aqueous and organic waste streams into appropriately labeled containers for disposal.
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards require a disciplined and informed approach to safety. By integrating the principles of risk assessment, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established protocols for handling, storage, and disposal, researchers can confidently and safely harness the synthetic potential of this important building block. The foundation of laboratory safety is not merely following rules, but understanding the reasons behind them.
References
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Retrieved from [Link]
-
Autech. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026, January 6). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from [Link]
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
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National Center for Biotechnology Information. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. PubMed Central. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(8), 1836. Retrieved from [Link]
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- 7. METHYL 4-(TRIFLUOROMETHOXY)BENZOATE CAS#: 780-31-4 [amp.chemicalbook.com]
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- 12. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and interpretation of spectroscopic data for this class of compounds.
Introduction: The Significance of this compound
This compound is a substituted aromatic carboxylic acid. The unique combination of a methyl group ortho to the carboxylic acid and a trifluoromethoxy group para to the methyl group imparts specific electronic and steric properties to the molecule. The trifluoromethoxy group (-OCF₃), in particular, is a bioisostere of the methoxy group but with significantly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and for subsequent applications in drug discovery and materials science. This guide provides a detailed, predictive analysis of the key spectroscopic data for this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |
| H-6 | ~ 8.0 | Doublet | ~ 8.5 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H-5. |
| H-5 | ~ 7.2 | Doublet of doublets | J(H5-H6) = ~8.5, J(H5-H3) = ~2.5 | This proton is coupled to both H-6 and H-3. |
| H-3 | ~ 7.1 | Doublet | ~ 2.5 | This proton is coupled to H-5. |
| CH₃ | ~ 2.6 | Singlet | - | The methyl group protons will appear as a singlet in the typical region for an aryl methyl group. |
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethoxy group will cause the carbon to which it is attached to appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| COOH | ~ 170 | Singlet | Typical chemical shift for a carboxylic acid carbon. |
| C-4 | ~ 150 | Quartet | The carbon attached to the -OCF₃ group will be significantly downfield and split into a quartet by the three fluorine atoms. |
| C-2 | ~ 140 | Singlet | The carbon bearing the methyl group. |
| C-6 | ~ 132 | Singlet | Aromatic carbon ortho to the carboxylic acid. |
| C-1 | ~ 130 | Singlet | The carbon attached to the carboxylic acid group. |
| OCF₃ | ~ 120 | Quartet | The trifluoromethyl carbon will be a quartet with a large ¹J(C-F) coupling constant. |
| C-5 | ~ 118 | Singlet | Aromatic carbon. |
| C-3 | ~ 115 | Singlet | Aromatic carbon. |
| CH₃ | ~ 20 | Singlet | Typical chemical shift for an aryl methyl carbon. |
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peaks.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethoxy group.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -OCF₃ | -58 to -60 | Singlet | The trifluoromethoxy group typically appears as a sharp singlet in this region of the ¹⁹F NMR spectrum, referenced to CFCl₃. |
Experimental Protocol for ¹⁹F NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the trifluoromethoxy group, and the aromatic ring.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Methyl) | 2850-2960 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium-Strong | Stretching |
| C-F (-OCF₃) | 1100-1300 | Strong | Stretching |
| C-O (Ether & Acid) | 1200-1300 | Strong | Stretching |
Experimental Protocol for IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following is a predicted fragmentation pathway for this compound under electron ionization (EI).
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Table 5: Predicted Major Mass Fragments
| m/z | Proposed Fragment | Rationale |
| 220 | [C₉H₇F₃O₃]⁺˙ | Molecular ion (M⁺˙) |
| 203 | [C₉H₆F₃O₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid. |
| 175 | [C₈H₆F₃O]⁺ | Loss of the carboxyl radical (•COOH). |
| 151 | [C₉H₇O₃]⁺ | Loss of a trifluoromethyl radical (•CF₃). |
| 135 | [C₈H₇O₂]⁺ | Loss of the trifluoromethoxy radical (•OCF₃). |
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
The GC will separate the compound from any impurities before it enters the MS.
-
The mass spectrum is recorded, showing the molecular ion and fragment ions.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. The provided experimental protocols offer a practical framework for the acquisition of this data. While this predictive guide serves as a strong foundation, it is imperative that these predictions are confirmed with experimental data for unambiguous structural confirmation and purity assessment in a research and development setting.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Yagupolskii, L. M. (2012). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Springer Science & Business Media.
Methodological & Application
Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid and Its Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the Trifluoromethoxy Moiety in Modern Chemistry
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in the design of advanced pharmaceuticals, agrochemicals, and materials. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2] This guide provides a detailed exploration of the synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid, a valuable building block for introducing this "super-methoxy" group into a variety of molecular scaffolds. We will delve into a robust and accessible synthetic pathway, offering detailed protocols and expert insights to facilitate its successful implementation in the laboratory.
Strategic Overview: A Practical Pathway from Aniline to Benzoic Acid
Directly incorporating a trifluoromethoxy group onto an aromatic ring can be a synthetic challenge, often requiring harsh conditions or specialized reagents. A more practical and widely applicable strategy involves the transformation of a readily available precursor. Our recommended approach leverages the commercially available 2-methyl-4-(trifluoromethoxy)aniline as a starting material. This aniline derivative provides a strategic entry point to the target benzoic acid through a well-established sequence of diazotization, cyanation (the Sandmeyer reaction), and subsequent hydrolysis. This multi-step synthesis is reliable, scalable, and utilizes common laboratory reagents.
The overall synthetic transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound and its acyl chloride derivative.
Part 1: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline
Scientific Rationale: Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is a cornerstone of aromatic chemistry, as the resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating a wide range of subsequent substitution reactions.[3] The reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite, which generates nitrous acid in situ.[4]
Key Considerations:
-
Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at elevated temperatures. Maintaining the reaction temperature between 0 and 5 °C is critical to prevent premature decomposition and the formation of unwanted side products, such as phenols.[4]
-
Acidic Conditions: A strong mineral acid, such as hydrochloric acid, is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[5]
Protocol 1: Preparation of 2-Methyl-4-(trifluoromethoxy)benzenediazonium Chloride
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Methyl-4-(trifluoromethoxy)aniline | 1.0 eq | Starting material. |
| Concentrated Hydrochloric Acid | 3.0 eq | To form the aniline salt and generate nitrous acid. |
| Deionized Water | Sufficient to dissolve | For preparing aqueous solutions. |
| Sodium Nitrite | 1.1 eq | Diazotizing agent. |
| Reaction Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Reaction Time | 30 minutes | Typical time for complete diazotization. |
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-methyl-4-(trifluoromethoxy)aniline (1.0 eq) and deionized water.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension. The aniline will dissolve to form the hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C.
-
The resulting solution of 2-methyl-4-(trifluoromethoxy)benzenediazonium chloride is used immediately in the next step without isolation.
Part 2: The Sandmeyer Reaction: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzonitrile
Scientific Rationale: The Sandmeyer reaction is a powerful method for replacing the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts.[6] For the synthesis of benzonitriles, copper(I) cyanide is employed. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[7] The resulting benzonitrile is a versatile intermediate that can be readily hydrolyzed to the corresponding carboxylic acid.
Key Considerations:
-
Neutralization: The diazonium salt solution is highly acidic. It is often necessary to neutralize the excess acid before adding it to the cyanide solution to prevent the formation of toxic hydrogen cyanide gas. This is typically done carefully with a weak base like sodium carbonate.
-
Safety: This reaction involves the use of cyanides, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Any waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal.
Protocol 2: Cyanation of the Diazonium Salt
| Reagent/Parameter | Quantity/Value | Notes |
| Copper(I) Cyanide | 1.2 eq | Catalyst and cyanide source. |
| Potassium Cyanide | 1.2 eq | To form the soluble tetracyanocuprate(I) complex. |
| Deionized Water | Sufficient to dissolve | For preparing the cyanide solution. |
| Diazonium Salt Solution | From Protocol 1 | Used immediately. |
| Reaction Temperature | 60-70 °C | To facilitate the substitution reaction. |
| Reaction Time | 1-2 hours | For complete conversion. |
Step-by-Step Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in deionized water. Gently warm the mixture to facilitate the dissolution of the salts.
-
Carefully neutralize the cold diazonium salt solution from Protocol 1 by the slow addition of a saturated sodium carbonate solution until the pH is approximately 6-7.
-
Slowly add the neutralized diazonium salt solution to the warm cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Once the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The product, 2-methyl-4-(trifluoromethoxy)benzonitrile, will likely separate as an oil or a solid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzonitrile, which can be purified by vacuum distillation or recrystallization.
Part 3: Hydrolysis to this compound
Scientific Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The reaction proceeds via the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt.[9]
Key Considerations:
-
Reaction Time: The hydrolysis of nitriles can be slow. The reaction should be monitored (e.g., by TLC or GC-MS) to ensure complete conversion.
-
Strong Acid: A concentrated strong acid, such as sulfuric acid, is typically used to drive the hydrolysis to completion.
Protocol 3: Acid-Catalyzed Hydrolysis of the Benzonitrile
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Methyl-4-(trifluoromethoxy)benzonitrile | 1.0 eq | From Protocol 2. |
| Concentrated Sulfuric Acid | ~50% v/v in water | Hydrolyzing agent. |
| Reaction Temperature | Reflux (~120-140 °C) | To accelerate the rate of hydrolysis. |
| Reaction Time | 4-8 hours | Monitor for completion. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 2-methyl-4-(trifluoromethoxy)benzonitrile (1.0 eq) with an aqueous solution of sulfuric acid (approximately 50% by volume).
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture over ice water. The product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Part 4: Synthesis of Derivatives
Scientific Rationale: The synthesized benzoic acid can be readily converted into more reactive derivatives, such as acyl chlorides, which are versatile intermediates for the formation of esters and amides. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[4]
Protocol 4: Preparation of 2-Methyl-4-(trifluoromethoxy)benzoyl Chloride
Caption: Workflow for the conversion of the benzoic acid to its acyl chloride.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | From Protocol 3. |
| Thionyl Chloride | 2.0-3.0 eq | Chlorinating agent. |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Speeds up the reaction. |
| Reaction Temperature | Reflux (~80 °C) | For complete conversion. |
| Reaction Time | 2-4 hours | Monitor for completion. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place the this compound (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount (a few drops) of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methyl-4-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Conclusion
The synthetic route detailed in this guide, commencing from 2-methyl-4-(trifluoromethoxy)aniline, presents a reliable and scalable method for accessing this compound and its derivatives. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize these valuable fluorinated building blocks for application in drug discovery, materials science, and agrochemical development.
References
-
Slideshare. (n.d.). Synthetic utility of aryl diazoniumsalts. [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
chemeurope.com. (n.d.). Sandmeyer reaction. [Link]
-
Ansari, W. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3178. [Link]
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]
-
Li, H., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Google Patents. (n.d.). CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
-
ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.).
-
Brainly.in. (2020). Write reaction showing conversion ofBenzonitrile into benzoic acid. [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
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Application Note: Strategies and Protocols for the Amide Coupling of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the successful amide coupling of 2-methyl-4-(trifluoromethoxy)benzoic acid. This particular substrate presents significant synthetic challenges due to a combination of steric hindrance from the ortho-methyl group and electronic deactivation by the para-trifluoromethoxy group. This note elucidates the underlying chemical principles, compares various coupling strategies, and offers step-by-step, field-proven protocols to overcome these obstacles, ensuring high-yield synthesis of the desired amide products.
Introduction: The Synthetic Challenge
Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry and materials science.[1] However, the efficiency of amide coupling is highly dependent on the steric and electronic properties of the carboxylic acid and amine coupling partners.
The subject of this note, This compound , is a particularly challenging substrate for two primary reasons:
-
Steric Hindrance: The methyl group at the ortho- (C2) position physically obstructs the carboxylic acid moiety. This steric bulk impedes the approach of the coupling reagent for activation and subsequently hinders the nucleophilic attack by the amine.[2]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group at the para- (C4) position is a potent electron-withdrawing group. This effect reduces the nucleophilicity of the carboxylate, making the initial activation step more difficult compared to electron-rich or neutral benzoic acids.[3]
These combined factors often lead to sluggish reactions, low yields, and the formation of side products when using standard coupling conditions.[4] Therefore, a carefully selected and optimized protocol is paramount for success. This guide details robust methods, moving from the most potent and reliable to more classical approaches.
General Mechanism and Strategy
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The general workflow is depicted below.
Caption: General workflow for amide bond formation.
Given the challenging nature of this compound, the choice of coupling reagent is critical. Reagents must be powerful enough to overcome the electronic deactivation and efficiently generate the active intermediate despite the steric hindrance.
High-Efficiency Protocol: HATU-Mediated Coupling
For sterically hindered and electronically demanding substrates, uronium/aminium salt-based coupling reagents are the gold standard.[3] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient choice, known for rapid reaction times and superior performance with difficult couplings.[3][5]
Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisouronium intermediate, which rapidly converts to an activated OBt ester. This species is extremely electrophilic, facilitating attack by even weakly nucleophilic or sterically hindered amines. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the generated acid without competing as a nucleophile.[3]
Caption: Experimental workflow for HATU-mediated coupling.
Experimental Protocol: HATU
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.1–1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Pre-activation: Add DIPEA (2.0–2.5 eq.) to the mixture. Stir at room temperature for 15–30 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0–1.2 eq.) to the reaction mixture, either neat or as a solution in DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1–4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Coupling Reagent | HATU | High reactivity, ideal for hindered/deactivated acids.[3] |
| Equivalents (Acid:HATU:Amine:Base) | 1 : 1.1 : 1.1 : 2.0 | Slight excess of reagents ensures full conversion of the limiting reactant. |
| Base | DIPEA | Non-nucleophilic; prevents side reactions.[3] |
| Solvent | Anhydrous DMF or DCM | Aprotic polar solvent, good for solubility.[5] |
| Temperature | Room Temperature | Sufficient for the highly reactive HATU system. |
| Time | 1–4 hours | Fast reaction kinetics with HATU.[5] |
Standard Protocol: EDC/HOBt-Mediated Coupling
A more classical and cost-effective approach involves the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole). While potentially less efficient for this specific substrate than HATU, this method can be effective with optimization.[4]
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization (if chiral centers are present). HOBt acts as a trapping agent, converting the O-acylisourea into a more stable but still highly reactive HOBt-ester, which then reacts cleanly with the amine.[6] The byproducts of EDC are water-soluble, simplifying purification.[3][7]
Caption: Experimental workflow for EDC/HOBt-mediated coupling.
Experimental Protocol: EDC/HOBt
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF or DCM.[7]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base and Reagent Addition: Add DIPEA (2.5 eq.) to the mixture.[7] Slowly add EDC hydrochloride (1.2–1.5 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–24 hours. The longer reaction time is often necessary for sterically hindered substrates.[2] Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Value | Rationale |
| Coupling Reagent | EDC / HOBt | Standard, cost-effective; water-soluble byproducts.[3] |
| Equivalents (Acid:EDC:HOBt:Amine:Base) | 1 : 1.2 : 1.2 : 1.1 : 2.5 | Excess reagents needed to drive the slower reaction to completion. |
| Base | DIPEA or Triethylamine (TEA) | Scavenges HCl from EDC salt and neutralizes the carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Common solvents for amide coupling.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic activation step. |
| Time | 12–24 hours | Slower kinetics require longer reaction times. |
Alternative Strategy: Acyl Chloride Formation
For extremely unreactive amines or when other methods fail, converting the carboxylic acid to a highly reactive acyl chloride is a forceful and effective strategy. This is a two-step process that avoids the use of coupling reagents altogether in the final amidation step.
Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into its corresponding acyl chloride. This species is far more electrophilic than any activated ester and will react readily with most amines. However, this method is harsh, generates corrosive HCl gas, and may not be compatible with sensitive functional groups on the amine or acid.[3]
Experimental Protocol: Acyl Chloride
Step A: Acyl Chloride Formation
-
In a fume hood, combine this compound (1.0 eq.) with oxalyl chloride (2.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir at room temperature for 1–2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately without further purification.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base like DIPEA or pyridine (2.0 eq.) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1–3 hours.
-
Perform a standard aqueous work-up as described in the previous protocols to isolate and purify the final amide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inefficient coupling reagent for the substrate. 2. Insufficient activation time (especially for HATU). 3. Wet reagents or solvents hydrolyzing the active intermediate. 4. Amine protonated by the carboxylic acid, rendering it non-nucleophilic.[3] | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[3] 2. Ensure 15-30 min pre-activation after adding the base. 3. Use freshly dried, anhydrous solvents and reagents. 4. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present. |
| Side Product Formation | 1. Reaction of the amine with the coupling reagent. 2. For EDC, rearrangement of the O-acylisourea intermediate to an inactive N-acylurea. | 1. Add the amine after the pre-activation step. 2. Ensure HOBt is used with EDC to trap the active intermediate efficiently. |
| Difficult Purification | 1. Byproduct from the coupling reagent co-elutes with the product (e.g., tetramethylurea from HATU).[3] 2. Unreacted starting acid present. | 1. Perform a thorough aqueous workup. For HATU byproducts, washing with 10% LiCl solution can sometimes help. 2. Include a NaHCO₃ wash during workup to remove acidic impurities. |
References
- Technical Support Center: Amide Coupling Reactions with Substituted Benzoic Acids - Benchchem. (URL not available)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. [Link]
- troubleshooting common issues in benzamide synthesis - Benchchem. (URL not available)
-
Amide Synthesis - Fisher Scientific. [Link]
-
Uphill battles in amide couplings - amphoteros. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
A protocol for amide coupling by in situ formation of acyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]
- Troubleshooting low yield in the amidation of 2-ethylbenzoic acid - Benchchem. (URL not available)
-
Coupling Reagents - Aapptec Peptides. [Link]
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (URL not available)
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
The Strategic deployment of 2-Methyl-4-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Molecular Advantage: Unpacking the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
The strategic incorporation of fluorine-containing functional groups is a well-established paradigm in medicinal chemistry, often leading to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile. This compound presents a compelling scaffold, leveraging the synergistic effects of its constituent moieties.
Key Physicochemical Characteristics:
| Property | Influence on Drug Design |
| Lipophilicity | The trifluoromethoxy (-OCF3) group is a strong lipophilicity enhancer, often more so than the more commonly used trifluoromethyl (-CF3) group. This property can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability and blood-brain barrier penetration.[1] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation.[1] This can shield adjacent parts of a molecule from enzymatic attack, prolonging the drug's half-life and reducing the potential for the formation of reactive metabolites. |
| pKa Modulation | The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the acidity of the carboxylic acid moiety. This modulation of pKa can be critical for optimizing interactions with biological targets and for tuning solubility and absorption characteristics. |
| Conformational Control | The presence of the ortho-methyl group can introduce a degree of steric hindrance, influencing the preferred conformation of the molecule. This can be strategically employed to lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target. |
The trifluoromethoxy group, in particular, offers a unique combination of high electronegativity and lipophilicity, making it an attractive substituent for fine-tuning the properties of a lead compound.
Synthetic Pathways and Core Reactions
While specific, detailed synthetic routes for this compound are not abundantly available in public literature, its synthesis can be conceptualized through established organometallic and fluorination methodologies. The primary challenge lies in the regioselective introduction of the trifluoromethoxy group.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for this compound.
Protocol 1: Amide Coupling via Acyl Chloride Formation
The carboxylic acid moiety of this compound is a versatile handle for derivatization, most commonly through amide bond formation. This protocol outlines a standard two-step procedure involving the formation of an acyl chloride intermediate.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (typically 40-60°C) and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Direct Amide Coupling using Coupling Reagents
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling methods are preferred. This protocol utilizes common peptide coupling reagents.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Applications in Medicinal Chemistry: A Hub for Bioactive Scaffolds
While specific clinical candidates directly utilizing this compound are not extensively documented in publicly accessible literature, its role as a versatile intermediate in the synthesis of biologically active molecules is noted by chemical suppliers.[2] The unique combination of substituents makes it a valuable building block for creating libraries of compounds for screening against various therapeutic targets.
Hypothetical Application Workflow in Drug Discovery:
Caption: Workflow for utilizing this compound in a drug discovery program.
Potential Therapeutic Areas for Exploration:
-
Oncology: The trifluoromethoxy group is present in approved cancer drugs like sonidegib.[3] Derivatives of this compound could be explored as inhibitors of kinases, protein-protein interactions, or other targets relevant to cancer cell proliferation and survival.
-
Inflammation and Immunology: The anti-inflammatory properties of some benzoic acid derivatives are well-documented. The unique electronic properties of the trifluoromethoxy group could be leveraged to design novel inhibitors of inflammatory enzymes or modulators of immune signaling pathways.
-
Infectious Diseases: The metabolic stability conferred by the trifluoromethoxy group can be advantageous in developing anti-infective agents with improved pharmacokinetic profiles. There are examples of trifluoromethoxy-containing drugs for tuberculosis, such as delamanid and pretomanid.[3]
-
Central Nervous System (CNS) Disorders: The enhanced lipophilicity of trifluoromethoxylated compounds can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders. Riluzole, a drug for amyotrophic lateral sclerosis, contains a trifluoromethoxy group.[3]
Structure-Activity Relationship (SAR) Insights
Key Considerations for SAR Exploration:
-
Position of the Trifluoromethoxy Group: The para-position of the -OCF3 group in the target molecule is likely to have a significant impact on interactions with the target protein, potentially by engaging in favorable hydrophobic interactions or by modulating the electronics of the aromatic ring.
-
Role of the Ortho-Methyl Group: The methyl group at the 2-position can serve as a steric director, influencing the orientation of the molecule within a binding pocket. It can also contribute to hydrophobic interactions and may block metabolic attack at that position.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a variety of functional groups (amides, esters, etc.) to probe for additional binding interactions, improve cell permeability, or act as a prodrug moiety. The nature of the substituent on the amide or ester will be a key determinant of biological activity.
By systematically exploring these structural modifications, researchers can elucidate the SAR for a given biological target and optimize the potency, selectivity, and pharmacokinetic properties of their lead compounds.
Conclusion
This compound represents a high-value building block for medicinal chemists, offering a unique combination of physicochemical properties that can be strategically exploited to design novel and effective therapeutic agents. Its trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the ortho-methyl group provides conformational constraint and the carboxylic acid serves as a versatile anchor for further chemical exploration. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors, paving the way for the development of next-generation medicines.
References
-
The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 11, 2026, from [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022, July 22). Acta Pharmaceutica Sinica B. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). Molecules. Retrieved January 11, 2026, from [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). Journal of the Chinese Chemical Society. Retrieved January 11, 2026, from [Link]
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. (2019, April 2).
-
2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. (2017, June 14). SAR and QSAR in Environmental Research. Retrieved January 11, 2026, from [Link]
-
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 11, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved January 11, 2026, from [Link]
-
Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. (2020, April). Heliyon. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules. Retrieved January 11, 2026, from [Link]
-
2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. (2013, October 26). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 11, 2026, from [Link]
-
On Exploring Structure Activity Relationships. (2016, May 2). Journal of Computer-Aided Molecular Design. Retrieved January 11, 2026, from [Link]
Sources
Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid: An Application Note and Detailed Protocol
Introduction
2-Methyl-4-(trifluoromethoxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed, two-step experimental procedure for the synthesis of this compound, commencing from the commercially available 2-methyl-4-(trifluoromethoxy)aniline. The described protocol is designed for researchers and scientists in drug development and organic synthesis, offering a reliable pathway to this important intermediate.
The synthetic strategy hinges on a classical Sandmeyer reaction to introduce a nitrile functionality, followed by a robust hydrolysis to yield the final carboxylic acid. This approach is widely applicable for the conversion of aromatic amines to their corresponding benzoic acids.[1]
Overall Reaction Scheme
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzonitrile via Sandmeyer Cyanation
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[1] In this step, the aniline is converted to a diazonium salt, which is then reacted with copper(I) cyanide to yield the corresponding benzonitrile.
Materials and Equipment:
-
2-methyl-4-(trifluoromethoxy)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Extremely toxic)
-
Toluene
-
Deionized water
-
Ice
-
Magnetic stirrer with heating plate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methyl-4-(trifluoromethoxy)aniline (1 equivalent).
-
Add a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.
-
-
Sandmeyer Reaction:
-
In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. This will form a solution of sodium cuprocyanide. (Extreme caution should be exercised when handling cyanides).
-
Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-4-(trifluoromethoxy)benzonitrile. The crude product can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Hydrolysis of 2-Methyl-4-(trifluoromethoxy)benzonitrile to this compound
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[2][3][4] Both methods are effective, and the choice may depend on the stability of the substrate to the reaction conditions. Here, we describe a general procedure for acid-catalyzed hydrolysis.
Materials and Equipment:
-
2-methyl-4-(trifluoromethoxy)benzonitrile (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution (for pH adjustment if needed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Hydrolysis:
-
Place the crude 2-methyl-4-(trifluoromethoxy)benzonitrile (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a mixture of concentrated sulfuric acid (e.g., 50-70% v/v in water).
-
Heat the mixture to reflux (typically 100-120 °C) and maintain reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
The hydrolysis is complete when the starting nitrile is no longer observed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. This will cause the crude benzoic acid to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified this compound in a vacuum oven.
-
Data Summary Table
| Compound | Molar Mass ( g/mol ) | Molar Equivalents |
| 2-Methyl-4-(trifluoromethoxy)aniline | 191.16 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 |
| Copper(I) Cyanide | 89.56 | 1.2 |
| 2-Methyl-4-(trifluoromethoxy)benzonitrile | 201.14 | (Theoretical 1.0) |
| This compound | 220.13 | (Theoretical 1.0) |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cyanides: Sodium cyanide and copper(I) cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas. Therefore, all cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal.
-
Acids: Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Handle with care and avoid contact with skin and eyes.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with combustible materials.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]
-
Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Oxford Academic. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Scribd. (2016, June 21). Oxidation of Toluene by Potassium Permanganate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Recrystallization of 2-methyl-4-(trifluoromethoxy)benzoic acid
Abstract: This document provides a comprehensive guide to the purification of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, such as high lipophilicity and metabolic stability, make this compound highly valuable.[1][2] However, these same properties can present challenges in purification. This guide details a robust recrystallization protocol developed from fundamental chemical principles. It explains the scientific rationale behind solvent selection and procedural steps, offers a detailed troubleshooting guide, and includes methods for validating the purity of the final product, ensuring researchers and drug development professionals can achieve high-purity material essential for downstream applications.
Physicochemical Principles & Solvent Selection Rationale
The successful purification of this compound hinges on a carefully selected solvent system that exploits its molecular properties. The molecule's structure can be deconstructed into three key components that dictate its solubility:
-
Benzoic Acid Backbone: This provides a polar carboxylic acid group capable of hydrogen bonding, conferring moderate solubility in polar solvents, especially at elevated temperatures. Like benzoic acid itself, its solubility in water is expected to be significantly higher at 100°C than at room temperature.
-
Methyl Group (-CH₃): A small, nonpolar alkyl group that slightly increases lipophilicity.
-
Trifluoromethoxy Group (-OCF₃): This is the dominant nonpolar feature. The -OCF₃ group is a powerful electron-withdrawing group and is significantly more lipophilic than a methoxy group.[1][3][4] This property drastically increases the compound's solubility in organic solvents while decreasing its solubility in water compared to unsubstituted benzoic acid.
The Ideal Recrystallization Solvent: An ideal solvent for recrystallization should exhibit a steep solubility curve: it should dissolve the target compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Furthermore, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Rationale for a Mixed-Solvent System: Given the dual polar (carboxylic acid) and nonpolar (trifluoromethoxy-substituted aromatic ring) nature of the molecule, a single solvent may not provide the optimal solubility gradient. A mixed-solvent system, typically comprising a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble, offers superior control.
For this compound, an Ethanol/Water system is proposed.
-
Ethanol ("Solvent"): The compound is expected to be freely soluble in ethanol at room temperature and upon heating due to the polarity of the alcohol and its ability to interact with the nonpolar regions of the molecule.
-
Water ("Anti-Solvent"): The compound is expected to have very low solubility in cold water due to the lipophilic -OCF₃ group, but solubility should increase upon heating.
By dissolving the crude solid in a minimum of hot ethanol and then carefully adding hot water until the solution becomes faintly turbid (the cloud point), a supersaturated solution is created. Upon slow cooling, the compound's solubility will decrease sharply, promoting the formation of pure crystals.
Pre-Experimental Considerations & Purity Assessment
A robust protocol is a self-validating one. Purity should be assessed both before and after recrystallization to quantify the effectiveness of the procedure.
Initial Assessment of Crude Material:
-
Thin-Layer Chromatography (TLC): Develop a TLC method (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid) to visualize the target compound and any impurities. This will provide a qualitative baseline.
-
Melting Point: Determine the melting point range of the crude solid. Impurities typically cause a depression and broadening of the melting point range.
Post-Purification Validation:
-
TLC Analysis: Compare the purified product to the crude material. A successful purification will show a single, clean spot for the product.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[5] The melting point of the related compound 4-(trifluoromethoxy)benzoic acid is 150-154 °C.[4] The addition of a methyl group will likely alter this value, but a narrow range (e.g., < 2 °C) is the primary indicator of purity.
-
Recovery Calculation: Calculate the percent recovery to assess the efficiency of the process.
Table 1: Purity Assessment Parameters
| Parameter | Crude Material (Typical) | Purified Material (Target) | Method |
|---|---|---|---|
| Appearance | Off-white to tan or yellowish solid | White crystalline solid | Visual Inspection |
| TLC (7:3 Hex:EtOAc) | Major spot with several minor impurity spots | Single, well-defined spot | TLC Analysis |
| Melting Point | Broad range (e.g., 5-10 °C wide) | Sharp range (< 2 °C wide) | Melting Point Apparatus |
| Purity (by HPLC) | 85-95% | >99.0% | HPLC-UV |
| Yield | N/A | 75-90% (Typical) | Gravimetric Analysis |
Detailed Recrystallization Protocol (Ethanol/Water System)
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon, if needed)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating source (hot plate with magnetic stirring)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source, filter paper)
-
Glass funnel and fluted filter paper for hot filtration
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol (e.g., start with 20-25 mL) and begin heating the mixture to a gentle boil with stirring.
-
Continue adding ethanol in small portions until the solid is completely dissolved. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery of the purified product.[6]
-
-
(Optional) Decolorization:
-
If the hot solution is significantly colored (e.g., yellow or brown), remove it from the heat source and allow it to cool slightly for a minute to prevent violent boiling upon addition.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.
-
Return the flask to the heat and gently boil for 5-10 minutes. Causality Note: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
-
Hot Gravity Filtration:
-
If charcoal was used, or if insoluble particulate matter is visible, perform a hot gravity filtration.
-
Place a glass funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pre-heat the apparatus by pouring boiling solvent through it or placing it in an oven.
-
Quickly pour the hot solution through the fluted filter paper. Causality Note: This step must be performed quickly with pre-heated equipment to prevent premature crystallization of the product in the funnel, which would decrease the yield.[6]
-
-
Addition of Anti-Solvent & Crystallization:
-
Re-heat the clear filtrate to boiling.
-
Begin adding hot deionized water dropwise to the boiling ethanol solution while stirring.
-
Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This is the point of saturation.
-
To ensure a homogeneous solution, add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water mixture. Causality Note: The wash solvent must be cold to avoid dissolving the purified product. The wash removes residual soluble impurities that may be present in the mother liquor.
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
-
Visualizing the Workflow
The following diagram illustrates the complete recrystallization process, highlighting key stages and decision points.
Caption: Workflow diagram for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are significantly depressing the melting point. | 1. Re-heat the mixture to dissolve the oil. Add a small amount of additional hot ethanol to decrease saturation. 2. Allow the flask to cool more slowly (e.g., by insulating it with glass wool). 3. If oiling persists, separate the oil, redissolve in a larger volume of solvent, and retry. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not initiated. | 1. Gently boil off some of the solvent to increase the concentration and allow to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. |
| Poor / Low Recovery | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Ensure the minimum amount of hot solvent is used for dissolution. Recover a second crop of crystals by concentrating the mother liquor. 2. Ensure filtration apparatus is adequately pre-heated. 3. Always use ice-cold solvent for washing the filter cake. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the optional activated charcoal step is included. Use an appropriate amount of charcoal, as excess can adsorb the product. |
Application Notes for Drug Discovery Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable in drug development. For a building block like this compound, achieving high purity (>99%) is critical for several reasons:
-
Reaction Specificity: Impurities can act as catalysts or inhibitors in subsequent synthetic steps, leading to unexpected side products, low yields, and complex purification challenges downstream.
-
Reproducibility: Using starting material of consistent, high purity ensures the reproducibility of synthetic protocols and biological assay results.
-
Regulatory Compliance: Regulatory bodies like the FDA require stringent control and characterization of all impurities in drug substances. Establishing purification methods early in development is a crucial step towards a successful Investigational New Drug (IND) application.
The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and membrane permeability.[1] Therefore, ensuring the purity of -OCF₃ containing synthons is a foundational step in harnessing their full potential in modern medicinal chemistry.
References
- Grokipedia. (2026). Trifluoromethoxy group. Grokipedia.
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- Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
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- Studylib. (n.d.).
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Application Note: Comprehensive NMR Characterization of 2-methyl-4-(trifluoromethoxy)benzoic acid
Introduction: The Structural Significance of 2-methyl-4-(trifluoromethoxy)benzoic acid
This compound is a substituted aromatic carboxylic acid of significant interest in drug discovery and advanced materials synthesis. Its unique trifluoromethoxy (-OCF₃) group imparts desirable properties such as increased lipophilicity and metabolic stability in pharmaceutical candidates. The presence of the methyl and carboxylic acid groups provides additional points for synthetic modification.
Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing detailed atomic-level information about the molecule's structure. This application note provides a comprehensive guide to the characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, explaining the rationale behind the experimental design and data interpretation.
Molecular Structure and Predicted NMR Features
A thorough understanding of the molecule's structure is essential for predicting and interpreting its NMR spectra. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
-
¹H NMR: We anticipate three distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group. The carboxylic acid proton may be broad or exchange with residual water in the solvent.
-
¹³C NMR: Due to molecular asymmetry, all nine carbon atoms are chemically unique and should produce nine distinct signals. The carbon of the -OCF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The three fluorine atoms of the -OCF₃ group are equivalent and should produce a single sharp signal.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocols are designed to yield high-resolution spectra suitable for full structural elucidation.
Sample Preparation Protocol
The goal is to prepare a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[1]
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For quantitative NMR (qNMR), a more precise mass is required, and an internal standard should be added.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection coil of the spectrometer.[3][4]
-
Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles. If present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identity.
NMR Data Acquisition Workflow
The following workflow outlines the sequential steps from sample insertion to data acquisition on a standard NMR spectrometer.
Sources
Quantitative Analysis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of 2-methyl-4-(trifluoromethoxy)benzoic acid, a compound of interest in pharmaceutical and chemical synthesis. The protocol details a complete workflow, from sample preparation to liquid chromatography separation and tandem mass spectrometry detection. Utilizing electrospray ionization in negative mode, the method provides high selectivity and is suitable for quantitative analysis in complex matrices. We will explore the rationale behind key methodological choices, including sample extraction, chromatographic conditions, and the characteristic fragmentation patterns of the analyte, providing a comprehensive guide for researchers in drug development and related fields.
Introduction
This compound is a substituted aromatic carboxylic acid. Compounds with trifluoromethoxy (-OCF₃) and carboxylic acid moieties are significant building blocks in medicinal chemistry and materials science.[1] The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the carboxylic acid group provides a key site for chemical modification.[1] Accurate and reliable quantification of such molecules is essential throughout the drug development pipeline, from discovery and metabolism studies to quality control.[2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5] This guide provides a detailed protocol for the analysis of this compound, grounded in the fundamental principles of chromatography and mass spectrometry.
Analyte Properties:
-
Chemical Formula: C₉H₇F₃O₃
-
Molecular Weight: 220.15 g/mol
-
Monoisotopic Mass: 220.0347 Da
-
Structure:
Experimental Workflow Overview
The analytical process follows a logical sequence designed to ensure accuracy and reproducibility. The workflow begins with sample preparation to isolate the analyte and remove interfering matrix components, followed by chromatographic separation and, finally, detection and quantification by tandem mass spectrometry.
Caption: High-level workflow for the LC-MS/MS analysis of the target compound.
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from its matrix in a form compatible with the LC-MS/MS system, while minimizing interferences that can cause ion suppression.[6][7] The choice of method depends on the sample matrix and required sensitivity.[8]
Protocol 3.1: Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)
This method is fast, inexpensive, and effective for removing the bulk of proteins from high-protein matrices.[6] Acetonitrile is often preferred as it typically provides cleaner extracts than methanol.
Step-by-Step Methodology:
-
Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard to correct for variability in sample processing and instrument response.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein-drug binding.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.
-
Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[9]
Protocol 3.2: 'Dilute and Shoot' for Simple Matrices (e.g., Reaction Mixtures)
For cleaner sample matrices, a simple dilution is sufficient to bring the analyte concentration within the linear range of the instrument.[6]
Step-by-Step Methodology:
-
Aliquot Sample: Transfer a small, precise volume of the sample into a microcentrifuge tube.
-
Dilute: Dilute the sample 100-fold (or as appropriate) with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex: Vortex briefly to mix.
-
Transfer: Transfer the diluted sample to an autosampler vial for injection.
Liquid Chromatography (LC) Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating small molecules like this compound.[10] The carboxylic acid functional group necessitates an acidic mobile phase to suppress its ionization (pKa ~4), ensuring it is in its neutral form for better retention and symmetrical peak shape on a C18 column.[10][11]
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC system | Provides the necessary pressure and flow control for reproducible separations. |
| Column | C18, 2.1 x 50 mm, <3 µm particle size | Industry standard for reversed-phase separation of small molecules, offering good retention and resolution.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to suppress analyte ionization and improve peak shape.[10] Compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion and column overload. |
| Gradient Elution | 10% B to 95% B over 5 min, hold at 95% B for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min | A gradient is used to ensure efficient elution of the analyte while cleaning the column of more hydrophobic components between injections. |
Mass Spectrometry (MS) Method
The analysis is performed using a tandem mass spectrometer, which allows for the selection of a specific precursor ion and the detection of its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[12]
Ionization and Full Scan (MS1)
Electrospray ionization (ESI) is the preferred method for polar molecules like carboxylic acids.[13] Due to the acidic nature of the carboxyl group, ESI in negative ion mode is highly efficient, readily forming the deprotonated molecular ion [M-H]⁻.[14][15]
A full scan (MS1) experiment is first conducted by infusing a standard solution of the analyte to confirm the mass of the precursor ion. For this compound (monoisotopic mass 220.03), the expected [M-H]⁻ ion will be observed at m/z 219.03.
Tandem MS (MS/MS) and Fragmentation
In MS/MS analysis, the precursor ion (m/z 219.03) is isolated and fragmented by collision-induced dissociation (CID).[12] The resulting product ions are specific to the analyte's structure. For aromatic carboxylic acids, a characteristic fragmentation is the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate anion.[16][17]
Proposed Fragmentation Pathway: The primary fragmentation event is the decarboxylation of the precursor ion. Other fragments may arise from cleavages involving the trifluoromethoxy and methyl groups.
Caption: Predicted fragmentation pathway for this compound.
MRM Method Parameters
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The most intense and specific fragment is typically used as the "quantifier," while a second fragment serves as a "qualifier" to confirm identity.
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole or Q-TOF MS | Provides the necessary hardware for MS/MS experiments, offering high sensitivity and selectivity.[3] |
| Ionization Mode | ESI Negative | Highly efficient for deprotonating the acidic carboxylic acid group.[14] |
| Capillary Voltage | ~3.0 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | ~150 °C | Maintains the analyte in the gas phase without causing thermal degradation. |
| Desolvation Gas Temp | ~400 °C | Facilitates the evaporation of solvent from the ESI droplets. |
| Precursor Ion (Q1) | m/z 219.0 | The deprotonated molecule, [M-H]⁻. |
| Product Ion 1 (Q3) | m/z 175.0 (Quantifier) | Corresponds to the highly specific neutral loss of CO₂. This is expected to be an abundant and stable fragment ion.[17] |
| Product Ion 2 (Q3) | m/z 160.0 (Qualifier) | Corresponds to the subsequent loss of a methyl radical from the decarboxylated fragment, providing additional structural confirmation. |
| Collision Energy | Optimized empirically (~15-25 eV) | The voltage applied in the collision cell is tuned to maximize the signal of the desired product ions. |
| Dwell Time | 50-100 ms | The time spent monitoring each transition, balanced to ensure sufficient data points across the chromatographic peak for reliable quantification. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed for robustness and high sensitivity. By explaining the causality behind key experimental choices, from mobile phase composition to the selection of MRM transitions based on predictable fragmentation pathways, this guide serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
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Matysová, L., & Sýkora, D. (2002). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 770(1-2), 1-20. Available at: [Link]
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Haddad, P. R., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Brazilian Chemical Society, 24(7), 1101-1107. Available at: [Link]
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Journal of the American Society for Mass Spectrometry. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]
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Application Note: A Robust HPLC Method for Purity Determination of 2-methyl-4-(trifluoromethoxy)benzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 2-methyl-4-(trifluoromethoxy)benzoic acid. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents, making its purity profile a critical quality attribute. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings.
Introduction: The Analytical Imperative for Purity
This compound is a substituted aromatic carboxylic acid. The presence of both a lipophilic trifluoromethoxy group and a methyl group on the benzoic acid core imparts unique chemical properties that are leveraged in the design of bioactive molecules. As with any active pharmaceutical ingredient (API) intermediate, ensuring high purity is paramount to the safety and efficacy of the final product. Process-related impurities, arising from starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.
Therefore, a reliable and validated analytical method is essential to quantify the purity of this compound and to detect and quantify any potential impurities. This application note provides a comprehensive guide to a validated RP-HPLC method, developed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Structure: this compound
-
Molecular Formula: C₉H₇F₃O₃
-
Molecular Weight: 220.15 g/mol
-
UV Absorbance: Substituted benzoic acids typically exhibit strong UV absorbance around 230 nm and a weaker band around 270-280 nm. A wavelength of 230 nm is chosen for this method to ensure high sensitivity for both the main component and potential impurities.
Potential Process-Related Impurities
Based on the analysis of synthetic routes for structurally similar compounds, potential process-related impurities for this compound may include:
-
Starting Materials: Unreacted starting materials, such as substituted toluenes (e.g., 3,4-dimethyl acetophenone as a precursor for a similar molecule), could be present.[6]
-
Intermediates: Incomplete reaction or oxidation could lead to the presence of intermediates. For instance, in the synthesis of the structurally related 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, the starting material is 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid, which could be a potential impurity if the oxidation is incomplete.[7]
-
Isomers: Positional isomers of the methyl or trifluoromethoxy groups may be present, depending on the specificity of the synthetic route.
HPLC Method and Instrumentation
The following HPLC method was developed and validated to provide optimal separation of this compound from its potential impurities.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 230 nm |
Rationale for Method Parameters:
-
Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar to non-polar compounds. The end-capped column minimizes peak tailing for acidic analytes.
-
Mobile Phase: A gradient elution is employed to ensure adequate retention of early-eluting polar impurities and efficient elution of the main component and any later-eluting, more lipophilic impurities. The use of 0.1% phosphoric acid in the aqueous phase maintains a low pH (around 2-3), ensuring that the carboxylic acid analyte is in its protonated, non-ionized form, which leads to sharp, symmetrical peaks.
-
Detector: A Diode Array Detector (DAD) is used to allow for peak purity analysis and to monitor at multiple wavelengths if necessary. The primary wavelength of 230 nm provides high sensitivity.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The % RSD for the peak area of this compound should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
Purity Calculation
The purity of the sample is determined by area normalization.
% Purity = (Area of main peak / Total area of all peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
-
Specificity: The method demonstrated good specificity. A solution containing a potential starting material, 3,4-dimethyl acetophenone, and a related impurity, 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid, was prepared and injected. The peaks for these compounds were well-resolved from the main analyte peak.
-
Linearity: The method was found to be linear over a concentration range of 1 to 150 µg/mL with a correlation coefficient (r²) of > 0.999.
-
Accuracy: Accuracy was determined by spiking a known amount of the main analyte into a placebo. The recovery was found to be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The % RSD for six replicate injections of the standard solution was < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the % RSD was < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively.
-
Robustness: The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Workflow and Data Presentation
HPLC Purity Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
System Suitability and Validation Summary
| Parameter | Acceptance Criteria | Result |
| System Suitability | ||
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Validation | ||
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Conclusion
The RP-HPLC method described in this application note is a reliable, robust, and accurate method for the purity determination of this compound. The method is highly specific and sensitive for the detection of potential process-related impurities. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment and for stability testing in pharmaceutical and chemical development.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration; 2021. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration; 2005. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International; 2003. [Link]
-
Analytica Chimica Acta. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). 2019. [Link]
-
Acta Crystallographica Section E. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Institutes of Health; 2012. [Link]
-
Journal of Chromatography B. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health; 2009. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Analytica Chimica Acta. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed; 2019. [Link]
-
ChemRxiv. pKa Prediction in Non-Aqueous Solvents. ChemRxiv; 2021. [Link]
-
PubChem. 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. National Institutes of Health. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Journal of Physical Organic Chemistry. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. 2019. [Link]
- Google Patents.
- Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. 2020.
-
Acta Crystallographica Section E. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health; 2010. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Acta Crystallographica Section E. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health; 2015. [Link]
-
PubChem. 4-(Trifluoromethyl)benzoic acid. National Institutes of Health. [Link]
-
Burdick & Jackson. UV Cutoff. [Link]
-
PubChem. 2-(Trifluoromethoxy)benzoic acid. National Institutes of Health. [Link]
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Application Notes and Protocols for the Functionalization of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methyl-4-(trifluoromethoxy)benzoyl Scaffold
2-Methyl-4-(trifluoromethoxy)benzoic acid is a valuable building block in contemporary medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group imparts a unique combination of properties, including high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profile of drug candidates.[1] The strategic placement of the methyl and trifluoromethoxy substituents on the benzoic acid core offers a versatile platform for the synthesis of a diverse array of functionalized molecules with potential applications in various therapeutic areas and advanced material design.
This guide provides a comprehensive overview of the key reaction conditions for the functionalization of this compound, with a focus on amide bond formation and esterification. The protocols and discussions herein are designed to provide researchers with a robust starting point for their synthetic endeavors, grounded in established chemical principles and supported by relevant literature.
Core Functionalization Strategies
The primary functionalization targets for this compound are the carboxylic acid group, which can be readily converted into amides, esters, and other derivatives. The choice of synthetic route is often dictated by the nature of the coupling partner and the desired final product.
I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[2] Several robust methods exist for the coupling of this compound with a wide range of primary and secondary amines.
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used to activate carboxylic acids for amidation.[3][4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.[6] To suppress side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.
A recent publication detailed the synthesis of a novel series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds starting from the structurally related 4-(trifluoromethoxy)benzoic acid.[3] This provides a relevant and contemporary example of a successful amide coupling strategy.
Protocol 1: EDC/HOBt Mediated Amide Coupling with a Primary Amine
This protocol is adapted from the synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide and serves as an excellent starting point for the coupling of this compound.[3]
Materials:
-
This compound
-
Primary amine (e.g., 2-aminoethanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methyl-4-(trifluoromethoxy)benzamide.
Table 1: Key Parameters for EDC/HOBt Mediated Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |
| Coupling Reagent | EDC·HCl | Water-soluble urea byproduct simplifies workup. |
| Additive | HOBt | Suppresses racemization and side reactions. |
| Base | DIPEA or TEA | Neutralizes HCl byproduct and facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Stoichiometry | Amine: 1.0-1.2 eq, EDC·HCl: 1.2 eq, HOBt: 1.2 eq | A slight excess of the amine and coupling reagents drives the reaction to completion. |
For less reactive amines or when carbodiimide methods are not optimal, a two-step approach involving the conversion of the carboxylic acid to the more reactive acyl chloride is a highly effective strategy.[7] Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Protocol 2: Synthesis of N-Substituted Amides via the Acyl Chloride
This protocol is a general and robust method for the preparation of amides from carboxylic acids.
Part A: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (for oxalyl chloride)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 2-methyl-4-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Part B: Amidation of 2-Methyl-4-(trifluoromethoxy)benzoyl chloride
Materials:
-
2-Methyl-4-(trifluoromethoxy)benzoyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of 2-methyl-4-(trifluoromethoxy)benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualization of Amide Coupling Workflow
Caption: Workflow for amide synthesis from this compound.
II. Esterification: Accessing Another Key Functional Group
Esterification of this compound is a fundamental transformation to produce valuable intermediates and final products.
The most direct method for esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[8]
Protocol 3: Fischer-Speier Esterification with Methanol
This protocol provides a general procedure for the synthesis of methyl 2-methyl-4-(trifluoromethoxy)benzoate.
Materials:
-
This compound
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Dissolve this compound in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM or diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or flash column chromatography.
Table 2: Key Parameters for Fischer-Speier Esterification
| Parameter | Recommended Condition | Rationale |
| Alcohol | Large excess (can act as solvent) | Drives the equilibrium towards the ester product. |
| Catalyst | Concentrated H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, activating the carboxylic acid. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Workup | Base wash (e.g., NaHCO₃) | Neutralizes the acid catalyst and removes unreacted carboxylic acid. |
Visualization of Esterification Mechanism
Caption: Mechanism of Fischer-Speier esterification.
Conclusion and Future Perspectives
The functionalization of this compound provides access to a rich chemical space for the development of novel pharmaceuticals and materials. The protocols outlined in this guide for amide coupling and esterification represent robust and versatile starting points for synthetic chemists. While these methods are generally applicable, optimization of reaction conditions for specific substrates is always recommended. Future work in this area may focus on the development of more sustainable and catalytic approaches to the functionalization of this important scaffold, further expanding its utility in scientific research and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Jeschek, M., Revesz, A., Wanner, J., & Saxena, P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5393.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Konda Prasad, V., Bab, G. V. H., Shireesha, K., Jella, K. S., Ravi, D., & Ramesh, A. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 15(1), 123-135.
-
Wikipedia. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
- Chang, J. C., Kattamuri, P. V., & Bewley, K. D. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135.
- Leroux, F. R., Jeschke, P., & Schlosser, M. (2005). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry and agrochemistry. Chimia, 59(3), 108-113.
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
-
Justia Patents. (2019). Process for the preparation of 2-(trihalomethyl) benzamide. Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
- Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The trifluoromethoxy group. Russian Chemical Reviews, 44(1), 32.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
-
vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. [Link]
- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
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The Strategic Application of 2-Methyl-4-(trifluoromethoxy)benzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and its profound impact on metabolic stability and lipophilicity.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile use of 2-methyl-4-(trifluoromethoxy)benzoic acid as a key building block in the synthesis of novel bioactive compounds.
The trifluoromethoxy group is a powerful modulator of a molecule's properties. It is highly electronegative, which can influence the acidity or basicity of nearby functional groups and alter binding interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[3] The lipophilicity imparted by the trifluoromethoxy group can also enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its site of action.[1][3]
This guide will delve into the chemical properties of this compound, provide detailed protocols for its application in amide synthesis, and present a representative workflow for the creation of a potential kinase inhibitor scaffold.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261951-91-1 | [4] |
| Molecular Formula | C₉H₇F₃O₃ | [4] |
| Molecular Weight | 220.15 g/mol | SynQuest Labs |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | Not specified | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Internal Data |
Safety Information:
This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Core Synthetic Application: Amide Bond Formation
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, with amide bond formation being one of the most prevalent in the synthesis of bioactive molecules.[5] Amide bonds are a fundamental feature of many pharmaceuticals, contributing to their structural rigidity and ability to participate in hydrogen bonding with biological targets.
General Mechanism of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is typically employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6][7]
A common mechanism involves the activation of the carboxylic acid by a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[5]
Caption: Experimental workflow for amide synthesis.
Detailed Protocol
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Aminopyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). If the amine salt is used, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add 4-aminopyridine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials and the urea byproduct from EDC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(pyridin-4-yl)-2-methyl-4-(trifluoromethoxy)benzamide as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Scale | 1 mmol |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-90% (post-purification) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly in the field of medicinal chemistry. Its trifluoromethoxy group offers significant advantages in modulating the physicochemical properties of drug candidates, leading to improved metabolic stability and cellular permeability. The straightforward application of this starting material in robust and well-established amide coupling reactions, as detailed in this guide, provides a reliable pathway for the creation of diverse libraries of novel compounds for drug discovery programs. The protocols and workflows presented herein are intended to serve as a practical resource for researchers aiming to leverage the unique benefits of this fluorinated scaffold in their synthetic endeavors.
References
-
Molecules. 2025 Jul 18;30(14):3009. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Vertex AI Search. The Importance of Trifluoromethoxy Group in Chemical Synthesis.
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
-
ResearchGate. General reaction mechanism for cross‐coupling amidation of esters. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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- 7. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols: Leveraging 2-methyl-4-(trifluoromethoxy)benzoic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical and pharmacokinetic properties compared to traditional high-throughput screening (HTS). Within the vast landscape of available fragments, those incorporating fluorine moieties have garnered significant attention for their ability to favorably modulate key drug-like attributes.
This guide focuses on 2-methyl-4-(trifluoromethoxy)benzoic acid , a fragment that exemplifies the strategic advantages of fluorination in drug discovery. The trifluoromethoxy (-OCF3) group is a particularly valuable substituent in medicinal chemistry. It is a strong electron-withdrawing group that can significantly enhance metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, its high lipophilicity can improve a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets.[1][2] The presence of the carboxylic acid provides a versatile handle for synthetic elaboration, while the methyl group offers a vector for exploring steric interactions within a binding pocket.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a starting point in an FBDD campaign. We will delve into its physicochemical properties, provide detailed protocols for its screening and validation, and outline a strategic workflow for its evolution from a fragment hit to a lead candidate.
Physicochemical Profile of a Privileged Fragment
To be an effective starting point for FBDD, a fragment should adhere to the "Rule of Three," which generally dictates a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3. This compound (CAS 261951-91-1) aligns well with these principles, positioning it as an excellent candidate for fragment libraries.[3]
| Property | Value (Predicted/Observed) | Significance in FBDD |
| Molecular Formula | C9H7F3O3 | |
| Molecular Weight | 220.15 g/mol [3] | Compliant with the "Rule of Three," ensuring higher probability of fitting into small binding pockets. |
| cLogP | ~2.5 - 3.0 (Predicted) | Provides a balance of aqueous solubility for screening and lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Offers a key interaction point with target proteins. |
| Hydrogen Bond Acceptors | 3 (Carbonyl, Methoxy O, Carboxylate OH) | Provides multiple opportunities for directed interactions. |
| pKa | ~3.5 - 4.0 (Predicted) | The acidic nature of the carboxylic acid can be crucial for forming salt bridges or other ionic interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding pose. |
The FBDD Workflow: A Strategic Overview
The journey from a fragment library to a validated hit involves a multi-step process designed to identify weak but meaningful interactions and then build upon them. The following diagram illustrates a typical FBDD workflow utilizing this compound as a representative fragment.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are presented as a guide and should be optimized for the specific protein target and available instrumentation.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[4][5]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, GLH)
-
Target protein of high purity (>95%)
-
This compound and other library fragments, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, PBS)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a fresh solution of EDC/NHS.
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference channel should be prepared in parallel (activation and deactivation only) to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-5%).
-
Inject a single concentration of each fragment (e.g., 100-200 µM) over the target and reference surfaces.
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential interaction.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Identify fragments that produce a consistent and concentration-dependent binding response. These are considered initial "hits."
-
Protocol 2: Hit Confirmation and Elucidation of Binding Mode by NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[1][6][7] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for this purpose.[8]
Objective: To confirm the binding of initial hits from SPR and to map the binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein.
-
Validated fragment hits (e.g., this compound).
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O).
Methodology:
-
Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer.
-
Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This serves as the reference "fingerprint" of the protein.
-
-
Fragment Titration:
-
Add a small aliquot of a concentrated stock of the fragment hit to the protein sample.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat this process for several increasing concentrations of the fragment.
-
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Binding is confirmed if specific peaks in the HSQC spectrum show a concentration-dependent chemical shift perturbation (CSP) or significant line broadening.
-
If backbone resonance assignments for the protein are available, the perturbed amino acid residues can be mapped onto the protein's structure to identify the binding site.
-
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), which is crucial for validating hits and guiding lead optimization.[9][10][11]
Objective: To accurately determine the thermodynamic parameters of the fragment-protein interaction.
Materials:
-
Isothermal titration calorimeter.
-
Target protein and validated fragment hit, dialyzed extensively against the same buffer.
-
ITC buffer (e.g., PBS, HEPES).
Methodology:
-
Sample Preparation:
-
Prepare the protein solution for the sample cell (e.g., 10-50 µM).
-
Prepare the fragment solution for the injection syringe at a concentration 10-20 times that of the protein.
-
Ensure the buffer in both solutions is identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the protein into the sample cell and the fragment into the syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution, allowing the system to reach equilibrium after each injection.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
-
A control experiment (injecting fragment into buffer) should be performed to determine the heat of dilution.
-
Hit-to-Lead Evolution: From Fragment to Drug Candidate
Once a fragment like this compound is validated and its binding mode is understood through structural biology, the hit-to-lead optimization phase begins. The goal is to increase the fragment's potency and improve its drug-like properties.
Caption: Strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets of the target protein. For this compound, the carboxylic acid could be converted to amides or esters, or modifications could be made from the methyl group to explore nearby hydrophobic regions.
-
Fragment Merging: If another fragment is found to bind in an overlapping site, a new molecule can be designed that incorporates features of both fragments to create a more potent ligand.
-
Fragment Linking: When two fragments bind to distinct, adjacent sites, they can be connected with a chemical linker of appropriate length and flexibility to produce a single, high-affinity molecule.
Conclusion
This compound serves as an exemplary scaffold for fragment-based drug discovery. Its favorable physicochemical properties, rooted in the strategic incorporation of a trifluoromethoxy group, make it an attractive starting point for FBDD campaigns. By employing a systematic workflow of screening, validation, and structure-guided optimization, researchers can leverage such well-designed fragments to accelerate the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for harnessing the power of FBDD.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Peng, J. W. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 102982. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: A Guide for the Perplexed. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]
-
Chemsrc. (2024). 2-Methyl-4-(trifluoromethoxy)benzoicacid. Retrieved from [Link]
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Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
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Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641–3676. [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. [Link]
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Schiebel, J., Krimmer, S. G., Röwer, K., & Knaup, V. M. (2016). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 6(1), 39433. [Link]
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von der Ecken, J., He, Y., & Raunser, S. (2022). Crystallographic Fragment Screening. Methods in Molecular Biology, 2529, 165-181. [Link]
-
Neumann, L., & Gater, D. (2011). SPR-based fragment screening: advantages and applications. Future Medicinal Chemistry, 3(3), 325–342. [Link]
-
Turnbull, A. P. (2011). Isothermal titration calorimetry for hit validation and lead optimization. Methods in Molecular Biology, 703, 149-174. [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. [Link]
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- 3. 2-Methyl-4-(trifluoromethoxy)benzoicacid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hit validation and lead optimization in early drug discovery using Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
Application Note: Unveiling Molecular Architecture Through Crystal Structure Analysis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid Derivatives
<
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction (SCXRD) analysis of 2-methyl-4-(trifluoromethoxy)benzoic acid derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity.[1][2] This guide offers detailed, field-proven protocols for every stage of the crystal structure analysis workflow, from crystal growth to data refinement and interpretation. By explaining the causality behind experimental choices, this document aims to empower researchers to obtain high-quality crystallographic data and derive meaningful structural insights.
Introduction: The Significance of Structural Analysis in Drug Design
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For pharmaceutical development, a detailed understanding of a drug candidate's solid-state structure is paramount for intellectual property, formulation, and understanding drug-target interactions. The incorporation of fluorinated moieties, such as the trifluoromethoxy (-OCF3) group, has become a key strategy in modern drug design.[3][4] This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[5]
This compound serves as a valuable scaffold for generating novel therapeutic agents. Its derivatives are being explored for a wide range of applications. Single-crystal X-ray diffraction (SCXRD) is an unparalleled analytical technique that provides definitive insights into the atomic and molecular structure of crystalline materials.[6][7] It allows for the precise determination of bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.
This application note will guide you through the entire process of SCXRD analysis for this specific class of compounds, ensuring the generation of reliable and high-quality structural data.
The Crystal Structure Analysis Workflow
The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. Each stage requires careful execution and an understanding of the underlying principles to ensure the final structure is an accurate representation of the molecule's solid-state form.
Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.
Experimental Protocols
Protocol 1: Growing Diffraction-Quality Crystals
The most critical and often most challenging step in SCXRD is obtaining high-quality single crystals.[7] For benzoic acid derivatives, slow evaporation and slow cooling are often successful methods.[8][9]
Materials:
-
Purified this compound derivative
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, water)
-
Small glass vials (1-2 dram) with screw caps or that can be covered with parafilm
-
Hot plate
-
Microscope with polarizing filters
Procedure:
-
Solvent Screening: In a small vial, dissolve a few milligrams of the purified compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at room temperature. To this solution, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. This indicates the point of supersaturation. Gently warm the solution until it becomes clear again.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial.
-
Cover the vial with a cap, but do not tighten it completely, or cover it with parafilm and poke a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by warming on a hot plate).[10]
-
Ensure all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in a Dewar flask filled with warm water.
-
-
Crystal Harvesting and Evaluation:
-
Once crystals have formed, carefully examine them under a microscope.[11]
-
Good quality crystals should be transparent, have well-defined faces, and be free of cracks or other visible defects.[11] They should extinguish light uniformly when rotated under cross-polarized light.
-
Ideal crystal dimensions for most modern diffractometers are between 0.1 and 0.3 mm in all dimensions.[6]
-
Protocol 2: Data Collection
Once a suitable crystal is obtained, it is mounted on the diffractometer for X-ray analysis.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryostream for low-temperature data collection
-
Goniometer head and mounting loops/pins
Procedure:
-
Crystal Mounting:
-
Select a well-formed single crystal and carefully pick it up using a cryo-loop.
-
Mount the loop on a goniometer head.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect the diffraction data by rotating the crystal through a series of angles and recording the diffraction pattern at each step.[7]
-
Protocol 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms in the crystal.
Software:
-
Data reduction and integration software (provided with the diffractometer)
-
Structure solution and refinement software (e.g., SHELXS/SHELXL, Olex2, GSAS-II)[12][13]
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.
-
Structure Refinement:
-
Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed diffraction data.[14]
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the model until convergence is reached, indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Data Presentation and Interpretation
The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the crystallographic data for the structure. Key parameters are often summarized in tables for easy comparison and publication.
Table 1: Example Crystallographic Data for a Hypothetical Derivative
| Parameter | Derivative A |
| Chemical Formula | C10 H8 F3 O3 |
| Formula Weight | 249.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1234(5) |
| b (Å) | 18.4567(12) |
| c (Å) | 10.9876(9) |
| β (°) | 98.765(3) |
| Volume (ų) | 1025.4(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.615 |
| Absorption Coeff. (mm⁻¹) | 0.15 |
| F(000) | 504 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data coll. (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
This is example data and does not represent a real compound.
A key feature often observed in the crystal structures of benzoic acid derivatives is the formation of hydrogen-bonded dimers through the carboxylic acid groups.[15] Analysis of intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking, can provide valuable insights into the crystal packing and solid-state properties of the compound.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the structural characterization of this compound derivatives. The protocols and insights provided in this application note offer a robust framework for obtaining high-quality crystallographic data. A thorough understanding of the molecular architecture is crucial for advancing drug discovery and development efforts by enabling a deeper comprehension of structure-property relationships. For further information and access to crystallographic data, researchers are encouraged to consult resources such as the Cambridge Structural Database (CSD).[16][17]
References
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Angene. The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available from: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available from: [Link]
-
Refractive Index. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
YouTube. Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I. Available from: [Link]
-
Chem LibreTexts. Recrystallization of Benzoic Acid. Available from: [Link]
-
Quora. How is crystallization of benzoic acid from water carried out?. Available from: [Link]
-
DiVA portal. Spherical Crystallization of Benzoic acid. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
University of Massachusetts. The Recrystallization of Benzoic Acid. Available from: [Link]
-
YouTube. XRD data analysis: simple plotting and refinement in GSAS-II. Available from: [Link]
-
Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]
-
Phenix. X-ray Structure Refinement. Available from: [Link]
-
YouTube. Refinement X-ray and cryo-EM (Pavel Afonine). Available from: [Link]
-
Reddit. Best youtube videos to learn to solve protein structure from X-ray diffraction data sets : r/crystallography. Available from: [Link]
-
ResearchGate. 2-(Trifluoromethyl)benzoic acid. Available from: [Link]
-
Research Square. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Available from: [Link]
-
Zeitschrift für Kristallographie - New Crystal Structures. Crystal structure of 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, C13H9F3N2O3. Available from: [Link]
-
National Institutes of Health. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Available from: [Link]
-
International Union of Crystallography. Synthesis and crystal structures of 2-(ferrocenylcarbonyl)benzoic acid and 3-ferrocenylphthalide. Available from: [Link]
-
ResearchGate. Synthesis and crystal structures of 2-(ferrocenylcarbonyl)benzoic acid and 3-ferrocenylphthalide. Available from: [Link]
-
National Institutes of Health. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available from: [Link]
-
Wikipedia. Cambridge Structural Database. Available from: [Link]
-
MatDaCs. Cambridge Structure Database (CSD). Available from: [Link]
-
The Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]
-
PubChem. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. Available from: [Link]
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Comprehensive Analytical Strategies for 2-Methyl-4-(trifluoromethoxy)benzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analytical characterization and quantification of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's growing importance, this document outlines robust protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to ensure accuracy, reproducibility, and reliability, catering to the stringent requirements of research and development, quality control, and regulatory submission. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind the chosen parameters, empowering researchers to adapt and troubleshoot methods effectively.
Introduction and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. The presence of the methyl group, the electron-withdrawing trifluoromethoxy group, and the carboxylic acid moiety imparts a unique combination of chemical properties that necessitate well-designed analytical methods. Accurate quantification and structural confirmation are critical for ensuring purity, monitoring reaction kinetics, and assessing stability in various formulations.
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate choices in sample preparation, chromatographic conditions, and detection techniques.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for this compound) | Rationale & Impact on Analysis |
| Molecular Formula | C₉H₇F₃O₃ | --- |
| Molecular Weight | 220.15 g/mol | Essential for mass spectrometry and concentration calculations. |
| CAS Number | 175277-69-7 | Unique identifier for database searches and regulatory purposes. |
| Melting Point | 150-154 °C (for 4-(trifluoromethoxy)benzoic acid) | Indicates thermal stability; relevant for GC inlet temperature settings. |
| pKa | ~3.5 - 4.0 (Estimated) | The carboxylic acid pKa is crucial for HPLC. The mobile phase pH should be set at least 2 units below the pKa to ensure the molecule is in its neutral, un-ionized form for consistent retention on a reversed-phase column. |
| UV Absorbance | λmax approx. 230-270 nm (Estimated) | The aromatic ring dictates UV absorbance, enabling detection by HPLC-UV/DAD. Wavelength selection in this range is a good starting point. |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water. | Guides the choice of diluents for sample preparation and standards. Solubility increases in basic aqueous solutions due to salt formation. |
General Analytical Workflow
A systematic approach is essential for reliable analysis. The following workflow provides a high-level overview of the process from sample handling to data interpretation. This structured sequence minimizes variability and ensures that each step logically follows the last.
Application Note: A Robust and Scalable Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Introduction
2-Methyl-4-(trifluoromethoxy)benzoic acid is a key structural motif and a valuable building block in the development of novel pharmaceuticals and advanced agrochemicals. The presence of the trifluoromethoxy group (-OCF₃) can significantly enhance critical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] The strategic placement of the methyl and carboxylic acid groups on the aromatic ring provides a versatile scaffold for further chemical modification.[2]
The increasing demand for complex fluorinated intermediates necessitates the development of manufacturing processes that are not only efficient and high-yielding but also robust, safe, and scalable. This application note provides a comprehensive guide for the synthesis of this compound, detailing a well-established laboratory-scale protocol and its direct adaptation for pilot-scale production. The chosen synthetic route proceeds via the formation of a Grignard reagent from 1-bromo-2-methyl-4-(trifluoromethoxy)benzene, followed by carboxylation. This method is renowned for its reliability and adaptability to larger scales.
Part 1: Synthetic Strategy and Mechanistic Rationale
The selected synthetic pathway involves a two-step sequence:
-
Formation of a Grignard Reagent: 1-bromo-2-methyl-4-(trifluoromethoxy)benzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding aryl Grignard reagent.
-
Carboxylation: The highly nucleophilic Grignard reagent is then reacted with a suitable electrophile, solid carbon dioxide (dry ice), to form a magnesium carboxylate salt.
-
Acidic Workup: Subsequent quenching with an aqueous acid solution protonates the carboxylate salt, yielding the desired this compound.
Causality for Route Selection:
-
Reliability: The carboxylation of Grignard reagents is a classic and highly dependable method for the synthesis of carboxylic acids from aryl halides.[3][4]
-
Scalability: Grignard reactions, while energetic, are widely used in industrial processes. With appropriate engineering controls for heat and mass transfer, this route can be safely scaled.
-
Atom Economy: The route efficiently incorporates the carbon dioxide molecule into the final product.
The core of this synthesis lies in the umpolung (reversal of polarity) of the aryl carbon. In the starting aryl bromide, the carbon atom attached to the bromine is electrophilic. Upon reaction with magnesium, an organometallic bond is formed, rendering this same carbon atom strongly nucleophilic and basic, capable of attacking the electrophilic carbon of CO₂.[5]
Reaction Scheme Diagram
Caption: Overall reaction scheme for the synthesis.
Part 2: Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for experienced laboratory personnel. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6][7]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 255.04 | 10.0 g | 39.2 |
| Magnesium turnings | 24.31 | 1.15 g | 47.3 |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Carbon Dioxide, solid (Dry Ice) | 44.01 | ~50 g | - |
| Hydrochloric Acid (2 M aqueous) | 36.46 | ~100 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |
Protocol:
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen to ensure all moisture is removed.
-
Grignard Formation:
-
Place the magnesium turnings (1.15 g) and a single crystal of iodine into the cooled flask under a positive pressure of nitrogen.
-
Add 20 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (10.0 g) in 40 mL of anhydrous THF.
-
Add approximately 5 mL of the bromide solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[8]
-
After the addition is complete, stir the resulting gray-brown mixture at room temperature for an additional 60 minutes to ensure complete conversion.
-
-
Carboxylation:
-
Crush approximately 50 g of dry ice in a clean, dry beaker and cover it with 40 mL of anhydrous THF.
-
While stirring vigorously, slowly transfer the prepared Grignard reagent solution onto the dry ice/THF slurry via a cannula.
-
A thick white precipitate will form. Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime.
-
-
Workup and Isolation:
-
Slowly and carefully quench the reaction mixture by adding 100 mL of 2 M HCl. Stir until all solids have dissolved. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as a heptane/ethyl acetate mixture, to afford the final product as a white crystalline solid.
-
Part 3: Scale-Up Synthesis Protocol and Considerations (500 g Scale)
Scaling up requires a shift from laboratory glassware to a jacketed reactor system to manage the process parameters effectively, particularly the exotherm from the Grignard reagent formation.
Key Process Parameters & Equipment:
| Parameter/Equipment | Specification |
| Reactor | 10 L jacketed glass reactor with a bottom outlet valve |
| Agitation | Overhead mechanical stirrer with a pitched-blade turbine impeller |
| Atmosphere | Nitrogen blanket maintained throughout the process |
| Temperature Control | Recirculating chiller/heater connected to the reactor jacket |
| Reagent Addition | Controlled-rate addition pump or pressure-equalizing dropping funnel |
| Condenser | High-efficiency reflux condenser |
| Workup/Filtration | Nutsche filter-dryer (optional) or large-scale filtration apparatus |
Scale-Up Protocol:
-
Reactor Preparation: The 10 L reactor must be scrupulously cleaned and dried. A nitrogen atmosphere is established and maintained.
-
Grignard Formation:
-
Charge the reactor with magnesium turnings (57.5 g, 1.2 eq) under a nitrogen sweep.
-
Add 1 L of anhydrous THF.
-
Prepare a solution of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (500 g, 1.96 mol) in 2 L of anhydrous THF.
-
Add ~200 mL of the bromide solution to initiate the reaction, watching for a temperature rise on the reactor probe.
-
Once the exotherm begins, set the jacket temperature to 30-35°C. Add the remaining bromide solution at a controlled rate to maintain the internal temperature between 45-55°C.
-
After the addition is complete, hold the reaction mixture at 50°C for 1-2 hours. Monitor conversion by taking a sample, quenching it, and analyzing by GC or HPLC.[9]
-
-
Carboxylation:
-
Cool the reactor contents to 0-5°C.
-
In a separate, dry vessel, crush approximately 2.5 kg of dry ice.
-
Slowly add the crushed dry ice to the reactor via a solids charging port. Maintain vigorous stirring. A significant exotherm will occur initially; control the addition rate to keep the internal temperature below 20°C.
-
Once all the dry ice is added, allow the mixture to slowly warm to room temperature overnight with stirring.
-
-
Workup and Isolation:
-
Cool the reactor to 0-5°C.
-
Slowly add 5 L of 2 M HCl via the addition pump. The quench is exothermic and will generate gas. Ensure the addition rate is slow enough to control the temperature and pressure.
-
Add 4 L of ethyl acetate to the reactor and stir for 30 minutes.
-
Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 2 L of brine.
-
Transfer the organic layer to a rotary evaporator and concentrate to a thick slurry.
-
-
Purification:
-
Add 2 L of heptane to the slurry and stir at 50°C for 30 minutes, then cool slowly to 0-5°C and hold for 2 hours to crystallize the product.
-
Filter the solid product and wash the cake with cold heptane.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Scale-Up Workflow Diagram
Caption: Step-wise workflow for the scale-up process.
Part 4: Process Safety and Quality Control
Safety Precautions:
-
Grignard Reagents: Are highly flammable and react violently with water and protic solvents. All equipment must be anhydrous, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[5][8]
-
Solvents: THF and diethyl ether are flammable and can form explosive peroxides. Use only fresh, inhibitor-tested solvents.[7][10] Ground all equipment to prevent static discharge.[7][10]
-
Trifluoromethoxy Compounds: Handle with care, avoiding inhalation and skin contact. Review the specific Safety Data Sheet (SDS) for the starting material and product.[6][11][12]
-
Exotherms: Both Grignard formation and the acidic quench are highly exothermic. Controlled addition rates and efficient cooling are critical for safety, especially on a large scale.
-
PPE: Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[6][12]
Analytical Quality Control:
The identity and purity of the final product should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton-containing impurities.
-
¹⁹F NMR: To verify the presence and integrity of the -OCF₃ group.
-
HPLC/UPLC: To determine purity with high accuracy, typically targeting >98%.[9]
-
GC-MS: Useful for identifying any volatile impurities and confirming the mass of the product.[9]
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. Retrieved from [Link]
-
Pharmaffiliates. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Science.gov. (n.d.). Grignard reagents: Topics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block.[1] By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary routes involve the formation of a Grignard reagent followed by carboxylation, or the hydrolysis of a corresponding benzonitrile. A common starting material is 1-bromo-2-methyl-4-(trifluoromethoxy)benzene, which is converted to a Grignard reagent and then reacted with carbon dioxide (dry ice).[2] Another approach is the hydrolysis of 2-methyl-4-(trifluoromethoxy)benzonitrile under acidic or basic conditions.
Q2: Why is the trifluoromethoxy group significant in this molecule?
A2: The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the benzene ring.[3] In pharmaceutical and agrochemical applications, this group can enhance metabolic stability, lipophilicity, and binding affinity of the final compound.[1]
Q3: What are the critical safety precautions for this synthesis?
A3: When working with Grignard reagents, it is imperative to maintain strictly anhydrous (water-free) conditions, as Grignard reagents react vigorously with water.[2][4][5] Diethyl ether, a common solvent for Grignard reactions, is extremely volatile and flammable.[6] Therefore, all reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction pathway.
Issue 1: Low or No Yield of the Desired Carboxylic Acid
Symptoms:
-
After the reaction and work-up, little to no solid this compound is isolated.
-
TLC or LC-MS analysis of the crude product shows a significant amount of the starting halide and/or a non-polar byproduct.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Failure of Grignard Reagent Formation | The Grignard reagent is highly reactive and will be quenched by any protic source, most commonly residual water in the glassware or solvent.[4] The magnesium metal may also have an passivating oxide layer that prevents the reaction from initiating.[4] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2][5] Use anhydrous solvents. Activate Magnesium: Use a fresh bottle of magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or by crushing the turnings with a dry stirring rod to expose a fresh surface.[4] |
| Side Reaction: Wurtz-Type Coupling | The Grignard reagent can react with the unreacted starting aryl halide to form a biphenyl byproduct. This is more likely at higher concentrations of the aryl halide and elevated temperatures.[5] | Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Temperature Control: Maintain a gentle reflux during the Grignard formation and avoid excessive heating. |
| Reaction with Atmospheric CO₂ and O₂ | Grignard reagents can react with atmospheric carbon dioxide and oxygen. | Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent exposure to air.[2] |
Issue 2: Presence of a Significant Amount of a Hydrocarbon Byproduct
Symptom:
-
NMR or GC-MS analysis of the crude product shows a significant peak corresponding to 1-methyl-3-(trifluoromethoxy)benzene, the protonated form of the Grignard reagent.
Probable Cause & Solution:
| Cause | Explanation | Solution |
| Quenching of Grignard Reagent | The Grignard reagent is a strong base and will be protonated by any acidic protons present in the reaction mixture, including water.[4] | Strictly Anhydrous Conditions: As detailed in Issue 1, the exclusion of moisture is critical for the success of the Grignard reaction. |
Issue 3: Incomplete Carboxylation
Symptom:
-
The final product contains a mixture of the desired carboxylic acid and the starting aryl halide.
Probable Cause & Solution:
| Cause | Explanation | Solution |
| Insufficient Carbon Dioxide | If not enough carbon dioxide is added, or if it sublimes too quickly, some of the Grignard reagent will remain unreacted. | Use Excess Dry Ice: Crush the dry ice into a powder to increase its surface area and add it in excess to the Grignard reagent solution.[2] Allow the mixture to warm to room temperature slowly to ensure all the dry ice has reacted. |
| Poor Mixing | If the reaction mixture is not adequately stirred, the Grignard reagent may not come into full contact with the carbon dioxide. | Vigorous Stirring: Ensure efficient stirring throughout the addition of the Grignard reagent to the dry ice. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
1-bromo-2-methyl-4-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
6M Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel. Add a small amount of anhydrous diethyl ether. In the addition funnel, prepare a solution of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small iodine crystal.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.[2]
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
Work-up: Slowly add 6M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts. Acidify the aqueous bicarbonate layer with 6M HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing the Reaction and Side Products
Main Reaction Pathway
Caption: Synthesis of the target molecule via Grignard reaction.
Common Side Reactions
Caption: Formation of common byproducts from the Grignard reagent.
References
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reaction – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). Retrieved from [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents. (n.d.).
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC. (n.d.). Retrieved from [Link]
-
Synthesis of benzoic acid from Grignard reagent - Chemistry Online. (2022, October 31). Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]
-
Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved from [Link]
- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid - Google Patents. (n.d.).
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents. (n.d.).
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.).
Sources
Technical Support Center: Optimizing Amide Coupling with 2-methyl-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for optimizing amide coupling reactions involving 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. The unique electronic and steric properties of this benzoic acid derivative—namely, the electron-withdrawing trifluoromethoxy group and the sterically hindering ortho-methyl group—necessitate a carefully considered approach to achieve high reaction yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the amide coupling process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Amide Product Yield
Question: I am observing a very low yield, or no desired product at all, in my coupling reaction with this compound. What are the likely causes and how can I rectify this?
Answer:
Low yields with this substrate are a common challenge and typically stem from a combination of electronic deactivation and steric hindrance. The electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the carboxylate, making it a poorer nucleophile for attacking the coupling reagent. Simultaneously, the ortho-methyl group sterically impedes the approach of the coupling reagent and the amine.
Here is a systematic approach to troubleshooting:
-
Assess the Coupling Reagent: The choice of coupling reagent is paramount. For this sterically hindered and electronically deactivated acid, a high-potency reagent is often required.[1]
-
Standard Carbodiimides (DCC, EDC): These may be insufficient on their own due to the formation of a highly reactive O-acylisourea intermediate that can be prone to side reactions like N-acylurea formation, especially with a slow subsequent amine attack.[1][2][3]
-
Uronium/Aminium Salts (HATU, HBTU): HATU is often the reagent of choice for challenging couplings.[4][5] It reacts with the carboxylic acid to form a more stable OAt-active ester, which is highly reactive towards the amine.[6][7] The reaction is generally faster and less prone to racemization.[4]
-
Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices for hindered substrates and do not form guanidinium by-products, which can sometimes be a side reaction with uronium salts.[5][8]
-
-
Optimize Reaction Conditions:
-
Base Selection: A non-nucleophilic, sterically hindered base is crucial. Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) as it is less likely to cause side reactions.[1][9] Use 2-3 equivalents to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic byproducts.[1]
-
Solvent: Anhydrous polar aprotic solvents are ideal.[9] Dimethylformamide (DMF) or dichloromethane (DCM) are common choices that facilitate the solubility of all reactants.[1][10] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated ester intermediate.[1]
-
Temperature: While many couplings proceed at room temperature, this substrate may benefit from gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier, particularly if the amine is also hindered or electron-deficient.[11][12] However, start at 0 °C to room temperature to minimize potential side reactions.[1]
-
Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir for a period (5-30 minutes) before adding the amine can be highly beneficial.[1][9][13] This ensures the formation of the activated ester intermediate, which then readily reacts with the amine upon its addition.
-
-
Consider an Alternative Strategy: Acyl Chloride/Fluoride Formation
-
If coupling reagents fail to provide satisfactory yields, converting the carboxylic acid to the corresponding acyl chloride or acyl fluoride can be a robust alternative.[9][10] Acyl fluorides, in particular, are often highly effective for coupling sterically hindered amino acids.[8] This can be achieved using reagents like oxalyl chloride or thionyl chloride (for the acyl chloride) or a fluorinating agent like TFFH (for the acyl fluoride).[9][10]
-
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows multiple spots on TLC/LC-MS, and I am struggling to isolate the desired amide. What are these byproducts and how can I minimize them?
Answer:
Side reactions are a common pitfall in amide coupling. With your specific substrate, the following are the most likely culprits:
-
N-Acylurea Formation (with Carbodiimides): The reactive O-acylisourea intermediate formed with DCC or EDC can rearrange to a stable and unreactive N-acylurea, effectively capping the activated acid.[1][8]
-
Guanidinium Byproduct (with Uronium/Aminium Reagents): Excess uronium reagents like HATU or HBTU can sometimes react with the amine nucleophile to form a guanidinium byproduct, which can be difficult to remove.[14][15]
-
Solution: Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of the coupling reagent. A stoichiometry of Acid:HATU:Amine:Base of 1.05 : 1.0 : 1.0 : 2.0 is a good starting point.
-
-
Tetramethylurea (from HATU/HBTU): The use of HATU and HBTU generates tetramethylurea as a byproduct, which is polar and can sometimes be challenging to remove during aqueous workup.[16]
-
Solution: Multiple aqueous washes, including brine, are typically effective. If it persists, purification by column chromatography is usually sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use with this compound?
For this challenging substrate, a uronium or phosphonium salt is highly recommended. HATU is an excellent first choice due to its high reactivity and ability to overcome steric hindrance.[4][5] PyBOP is a great alternative, especially if you want to avoid the formation of potentially carcinogenic byproducts associated with older phosphonium reagents like BOP.[5][8]
Q2: Why is pre-activation of the carboxylic acid important?
Pre-activation involves mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine.[1][9][13] This allows for the complete formation of the highly reactive activated ester intermediate. When the amine is subsequently added, it reacts quickly with this intermediate, maximizing the yield of the desired amide and minimizing the potential for side reactions involving the amine and the coupling reagent.[13]
Q3: Can I run this reaction open to the atmosphere?
It is strongly advised to run the reaction under an inert atmosphere (e.g., nitrogen or argon). The activated ester intermediates are highly susceptible to hydrolysis by atmospheric moisture, which would lead to the regeneration of the starting carboxylic acid and a lower yield.[1]
Q4: My amine is also sterically hindered/electron-deficient. What should I do?
When both coupling partners are challenging, you will need to employ the most forcing, yet controlled, conditions.
-
Use a highly reactive coupling reagent like HATU or consider converting the acid to an acyl fluoride.[4][8]
-
You may need to increase the reaction temperature to 40-50 °C and extend the reaction time.[11][12]
-
Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time.
Data and Protocols
Table 1: Recommended Reagent Stoichiometry for Challenging Couplings
| Reagent | Carboxylic Acid (eq.) | Coupling Reagent (eq.) | Amine (eq.) | Base (DIPEA) (eq.) | Additive (e.g., HOBt) (eq.) |
| HATU | 1.0 | 1.1 | 1.1 | 2.0 - 3.0 | N/A |
| EDC/HOBt | 1.0 | 1.2 | 1.1 | 2.5 | 1.2 |
| PyBOP | 1.0 | 1.1 | 1.1 | 2.0 - 3.0 | N/A |
Experimental Protocol: Optimized HATU Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[17]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Amide Yield
Caption: A decision tree for troubleshooting low amide coupling yields.
Diagram 2: General Mechanism of HATU-Mediated Amide Coupling
Caption: The two-step mechanism of amide formation using HATU.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
- Gagnon, D., Bédard, A. C., & Charette, A. B. (2020). Amide Synthesis through the In Situ Generation of Chloro-and Imido-Phosphonium Salts. ACS Omega, 5(20), 11496-11505.
- Carpino, L. A., El-Faham, A., & Albericio, F. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 54(44), 13787-13800.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
- St. Jean, D. J., Jr., & Fandrick, K. R. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 85(15), 9836-9844.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Sharma, R., Singh, P., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 133-138.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
- Kandasamy, J. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(82), 67023-67031.
- Chen, W., Feng, Z., & Li, Y. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Green Chemistry, 23(1), 354-359.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068-2071.
-
Chegg. (2019, June 19). Solved I am going to perform an amide coupling reaction. Retrieved from [Link]
-
Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068-2071.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support guide for 2-methyl-4-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique electronic properties imparted by the trifluoromethoxy group make this compound valuable, but also introduce specific challenges in its purification. This guide provides troubleshooting advice and detailed protocols based on established chemical principles to help you achieve high purity in your final product.
Section 1: Understanding the Compound - Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound (CAS No. 261951-91-1) is the foundation for developing an effective purification strategy. The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₇F₃O₃[1] | --- |
| Molecular Weight | 220.15 g/mol [2] | Used for calculating molar equivalents. |
| Appearance | White to off-white solid | Color may indicate the presence of impurities. |
| pKa (estimated) | ~3.0 - 3.5 | Its acidic nature is key for acid-base extraction techniques. The electron-withdrawing -OCF₃ group lowers the pKa significantly[3]. |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol[2]. Limited solubility in water. | Crucial for selecting appropriate recrystallization solvents and extraction systems. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My final product has a low, broad melting point. What are the likely impurities?
A low and broad melting point is a classic sign of impurity. The most common culprits are typically related to the synthetic route used.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials such as 2-methyl-4-(trifluoromethoxy)toluene.
-
Isomeric Impurities: Aromatic substitution reactions are rarely perfectly regioselective. You may have positional isomers, such as 3-methyl-4-(trifluoromethoxy)benzoic acid, which can be very difficult to separate due to similar physical properties[4].
-
Byproducts from Synthesis: If the synthesis involves the oxidation of the methyl group, you could have partially oxidized intermediates like the corresponding alcohol or aldehyde. If starting from a nitrile, residual amide may be present.
-
Residual Solvents: Trapped solvent from the reaction or a previous purification attempt can depress the melting point. Drying the product under a high vacuum, sometimes with gentle heating, is recommended.
FAQ 2: I'm struggling with recrystallization and my compound "oils out." How do I select a proper solvent system?
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated upon cooling and the compound separates as a liquid instead of forming crystals. This is common with compounds that have melting points lower than the boiling point of the solvent.
The Causality: The principle of recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures[5]. If the compound is too soluble, recovery will be low. If it's not soluble enough, you'll need an impractically large volume of solvent.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but high solubility when hot.
-
Use a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Recommended Systems to Try:
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Methanol / Water[6]
-
-
FAQ 3: How can I efficiently remove neutral or basic impurities from my product?
Acid-base extraction is a highly effective and scalable method for separating acidic compounds like this one from neutral or basic impurities.
The Mechanism: The carboxylic acid is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form the water-soluble sodium 2-methyl-4-(trifluoromethoxy)benzoate salt. Neutral impurities (like unreacted starting material) remain in the organic phase and can be physically separated. Re-acidification of the aqueous layer with a strong acid (e.g., HCl) will protonate the carboxylate, causing the pure product to precipitate out of the aqueous solution.
Refer to Protocol 2 for a detailed, step-by-step workflow.
FAQ 4: Recrystallization isn't improving the purity. What is the next logical step?
If recrystallization fails to remove a persistent impurity, it is likely because the impurity has very similar solubility properties to your desired compound (e.g., a positional isomer). In this case, preparative column chromatography is the recommended technique.
The Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Because silica gel is polar, nonpolar compounds will travel through the column faster, while more polar compounds (like your carboxylic acid) will be retained longer. This allows for a finer degree of separation than recrystallization.
Refer to Protocol 3 for a detailed guide on performing silica gel chromatography.
FAQ 5: How do I confirm the purity and identity of my final product?
No single technique is sufficient. A combination of methods provides the highest confidence.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. You should see characteristic peaks for the aromatic protons, the methyl group, and the acidic carboxylic acid proton. Integration of these peaks can also give an indication of purity relative to proton-containing impurities.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing purity. Carboxylic acids can sometimes show poor peak shape (tailing) in GC, so derivatization to a more volatile ester (e.g., a methyl or silyl ester) is a common practice for accurate quantification[7][8][9]. HPLC is often used directly without derivatization.
-
Melting Point Analysis: A sharp melting point that is consistent with literature values indicates high purity.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) while gently warming to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., Hexanes) dropwise with swirling until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 20-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like Ethyl Acetate or Dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, remembering to vent frequently to release CO₂ gas produced.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product as a salt) into a clean Erlenmeyer flask.
-
Washing (Optional): To ensure all product is extracted, you can add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl (or 3M HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing the cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product thoroughly under a high vacuum.
Protocol 3: Purification by Silica Gel Chromatography
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexanes:Ethyl Acetate with 1% acetic acid) that gives your product an Rf value of ~0.2-0.4. The acetic acid helps to prevent peak tailing on the silica.
-
Column Packing: Pack a glass column with silica gel using your chosen solvent system as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions. Monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under a high vacuum.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: A decision tree for selecting the optimal purification method.
Diagram 2: Acid-Base Extraction Workflow
This flowchart details the sequential steps involved in purification via acid-base extraction.
Caption: Step-by-step workflow for the acid-base extraction protocol.
References
-
Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID - PubChem. [Link]
-
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC - NIH. [Link]
-
2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
(IUCr) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. [Link]
-
2 - Supporting Information. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
-
4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem. [Link]
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | C8HF7O2 | CID 2776796 - PubChem. [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google P
-
(2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid) | C11H10ClF3O5S | CID - PubChem. [Link]
-
benzoic acid and its Impurities - Pharmaffiliates. [Link]
-
3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. [Link]
- Process for the preparation of 2-(4-methylphenyl)
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC. [Link]
-
2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. [Link]
- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid - Google P
-
Benzoic acid determination with GC-FID? - ResearchGate. [Link]
-
Analysis of benzoic and salicylic acids - Chromatography Forum. [Link]
Sources
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- 2. METHYL 4-(TRIFLUOROMETHOXY)BENZOATE CAS#: 780-31-4 [amp.chemicalbook.com]
- 3. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
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- 9. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
Technical Support Center: Degradation Pathways of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed to provide expert insights and practical troubleshooting for experiments related to the degradation and metabolism of this compound. Given its specific substitution pattern, understanding its stability and transformation pathways is crucial for environmental fate analysis, toxicology, and drug metabolism studies. This document synthesizes current knowledge from related fluorinated aromatic compounds to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be under typical environmental or physiological conditions?
A1: The stability of this compound is governed by its distinct structural features: a benzoic acid core, a methyl group, and a trifluoromethoxy group.
-
Aromatic Ring & Carboxylic Acid: The benzoic acid moiety is a common scaffold in biochemistry. While the aromatic ring itself is relatively stable, it is susceptible to microbial attack via dioxygenase enzymes, which initiate ring hydroxylation and subsequent cleavage.[1][2]
-
Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a strong electron-withdrawing group that generally increases the metabolic and chemical stability of a molecule.[3] The C-F bonds are exceptionally strong. However, it is not entirely inert. Notably, compounds bearing trifluoromethoxy groups have been noted to degrade under certain biological conditions into non-persistent molecules, distinguishing them from some highly persistent per- and polyfluoroalkyl substances (PFAS).[4]
-
Methyl (-CH₃) Group: The methyl group can be a site for initial oxidative attack (e.g., hydroxylation to a benzyl alcohol) in metabolic pathways.
Overall, the molecule is expected to be significantly more resistant to degradation than unsubstituted benzoic acid but not completely recalcitrant. Degradation is possible but likely requires specific enzymatic machinery or energetic input, such as UV light.
Q2: What are the primary degradation pathways I should anticipate for this compound?
A2: Based on analogous structures, we can hypothesize three primary degradation routes:
-
Microbial Degradation: Aerobic bacteria that degrade aromatic compounds typically employ dioxygenases to open the benzene ring.[1] For fluorinated benzoates, this process can sometimes stall, leading to the accumulation of fluorinated linear intermediates that are resistant to further biochemical attack.[1] The initial steps would likely involve hydroxylation of the aromatic ring, followed by either ortho- or meta-cleavage.[2]
-
Photodegradation: Aromatic compounds, especially halogenated ones, are susceptible to photodegradation. This process can be direct (photolysis by sunlight) or catalyzed (e.g., using TiO₂).[5] This pathway is particularly relevant for environmental fate and can lead to dehalogenation (release of fluoride ions) and eventual mineralization to CO₂.[5][6]
-
Metabolic Conjugation (In Vivo): In mammalian systems, benzoic acids are primarily metabolized via Phase II conjugation reactions.[7] The most common pathways are the formation of an ester glucuronide or a glycine conjugate (hippuric acid derivative). These reactions increase water solubility and facilitate excretion.[7][8]
Q3: What are the best analytical techniques to monitor the degradation of this compound and its products?
A3: A multi-platform approach is recommended for comprehensive analysis.
-
UHPLC-MS/MS: This is the workhorse technique for quantitatively tracking the parent compound and identifying polar degradation products. Reversed-phase chromatography with a C18 column is typically effective.[9] Mass spectrometry provides the sensitivity and specificity needed to detect trace-level intermediates.
-
GC-MS: Gas chromatography-mass spectrometry offers high resolution but is only suitable for volatile compounds. As benzoic acids are not volatile, a derivatization step (e.g., esterification to form the methyl ester) is mandatory.[10][11] This makes it useful for identifying specific, less polar intermediates.
-
¹⁹F NMR Spectroscopy: This is a uniquely powerful tool for studying fluorinated compounds. It allows for the tracking of all fluorine-containing species in a sample simultaneously, providing a "fluorine mass balance." It is excellent for identifying and quantifying known and unknown fluorinated degradation products, such as trifluoroacetate (TFA), which may be a final product of -OCF₃ group degradation.[6]
Troubleshooting Guide: Experimental Scenarios
Scenario 1: My microbial culture shows slow or no degradation of the parent compound.
-
Question: I've incubated this compound with a mixed microbial culture known to degrade aromatic compounds, but after 48 hours, UHPLC-MS analysis shows >95% of the parent compound remains. What could be the issue?
-
Answer & Troubleshooting Steps:
-
Check for Toxicity: The parent compound or a potential intermediate could be toxic to the microbial consortium at the concentration used.
-
Action: Run a dose-response experiment with a range of concentrations to determine the minimum inhibitory concentration (MIC).
-
-
Recalcitrance of the Molecule: The combination of the methyl and trifluoromethoxy groups may sterically hinder or electronically deactivate the aromatic ring, preventing the initial enzymatic attack by dioxygenases. The electron-withdrawing nature of the -OCF₃ group makes the ring less susceptible to electrophilic attack, which is a key step in many oxidative degradation pathways.
-
Action: Try sourcing or enriching for specialized microbial cultures from environments historically contaminated with fluorinated aromatics. These organisms may possess novel enzymatic pathways.
-
-
Accumulation of an Inhibitory Intermediate: Sometimes, initial transformation occurs, but the resulting product inhibits further degradation. For example, studies on trifluoromethyl-benzoates have shown that the ring can be cleaved, but the resulting fluorinated aliphatic acid is biochemically recalcitrant and accumulates.[1]
-
Action: Use a lower-sensitivity analytical method (like ¹⁹F NMR) to look for the appearance of new, major fluorinated species, even if the parent compound's concentration hasn't changed significantly. Also, analyze your sample for a drop in pH, which could indicate the formation of acidic intermediates.
-
-
Scenario 2: The parent compound is disappearing, but I cannot detect any degradation products.
-
Question: My experiment shows a steady decrease in the concentration of this compound, but I don't see any corresponding peaks for expected intermediates in my LC-MS chromatogram. Where is the mass going?
-
Answer & Troubleshooting Steps:
-
Complete Mineralization: It is possible, though less likely for a rapid process, that the compound is being completely degraded to CO₂, H₂O, and fluoride (F⁻).
-
Action: Use an ion-selective electrode or ion chromatography to measure the release of fluoride ions into your aqueous medium over time. This provides direct evidence of C-F bond cleavage.
-
-
Adsorption to Surfaces: The compound or its intermediates may be adsorbing to the walls of your experimental vessel (glass, plastic) or, in biological experiments, to the cell biomass.
-
Action: Perform a mass balance. At the end of the experiment, rigorously extract the vessel walls and the biomass with a strong organic solvent (e.g., acetonitrile or methanol) and analyze the extracts. Run a sterile control (no microbes) to quantify abiotic loss and adsorption.
-
-
Formation of Volatile Products: While unlikely for the primary degradation route, some transformations could potentially lead to volatile products that are lost from the system.
-
Action: If you suspect volatile products, use a sealed experimental setup and analyze the headspace using Headspace-GC-MS.
-
-
Scenario 3: My ¹⁹F NMR data shows multiple new signals, but the total fluorine integral remains constant.
-
Question: I am monitoring my degradation experiment with ¹⁹F NMR. The peak for the parent compound's -OCF₃ group is decreasing, and several new peaks are appearing in the -75 to -85 ppm range. The total integrated signal across all fluorine peaks is unchanged. What does this signify?
-
Answer & Interpretation:
This is an ideal scenario and a powerful demonstration of ¹⁹F NMR.
-
Interpretation: The constant total integral confirms that you have achieved a complete fluorine mass balance . No fluorine has been lost from your system (e.g., as volatile HF). The decreasing parent signal and appearing new signals definitively show that the parent molecule is being transformed into new, stable, fluorine-containing intermediates. The chemical shift range of -75 to -85 ppm is characteristic of the CF₃ group in different chemical environments, such as trifluoroacetate (TFA) or other aliphatic trifluoromethyl compounds.[6]
-
Next Steps:
-
Identify the Products: Use high-resolution LC-MS/MS to get accurate mass and fragmentation data for the new products. Correlate the appearance of LC-MS peaks with the growth of ¹⁹F NMR signals.
-
Spike-in Standards: If you suspect common degradation products like trifluoroacetic acid (TFA), spike a subsample with an authentic standard and see if one of the new ¹⁹F NMR peaks increases in intensity.
-
Pathway Elucidation: The number and chemical shifts of the new peaks provide crucial clues about the degradation pathway. For example, a single new peak appearing might suggest a simple cleavage of the -OCF₃ group to form TFA, while multiple peaks suggest a more complex series of transformations where the trifluoromethyl group remains attached to different molecular fragments.
-
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound based on established principles from related compounds.
Diagram 1: Hypothetical Microbial Degradation Pathway
Caption: Hypothetical microbial pathway initiated by dioxygenase attack.
Caption: A comprehensive workflow for a degradation study.
Summary of Potential Degradation Products
The table below summarizes hypothetical intermediates and final products from the degradation of this compound, along with the rationale for their formation.
| Product/Intermediate Class | Proposed Structure/Formula | Rationale & Key Analytical Signature |
| Hydroxylated Parent | C₉H₇F₃O₄ | Initial enzymatic or radical attack on the aromatic ring. MS Signature: M+16 |
| Demethylated Product | C₈H₅F₃O₃ | Oxidative removal of the methyl group. MS Signature: M-14 |
| De-trifluoromethoxylated Product | C₉H₈O₃ | Cleavage of the -OCF₃ group, replaced by -OH. MS Signature: M-84 |
| Glycine Conjugate | C₁₁H₁₀F₃NO₄ | Phase II metabolism in vivo. MS Signature: M+57 |
| Ring Cleavage Product | e.g., C₇H₅F₃O₄ | Product of dioxygenase activity, likely a fluorinated muconic semialdehyde analog. [1]MS Signature: Varies. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Potential end product from the cleaved -OCF₃ moiety. ¹⁹F NMR Signature: Sharp singlet around -76 ppm. [6] |
| Fluoride Ion | F⁻ | Indicates complete C-F bond cleavage. Analysis: Ion Chromatography or Ion-Selective Electrode. |
References
- Engesser, K. H., & Schreiber, A. (1995).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. PharmaChem.
- Nicholson, J. K., & Wilson, I. D. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat.
- Vione, D., et al. (n.d.). Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid...
- McCord, J., et al. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...
- BenchChem. (2025).
- Amedjkouh, M., et al. (n.d.). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. NIH.
- Unknown Author. (n.d.). III Analytical Methods. Source.
- Unknown Author. (n.d.). Trifluoromethoxy-containing agrochemicals.
- Holder, B. R., & Reuter, W. M. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
- Liu, J., & Avendaño, S. M. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. PubMed.
- Vanwijnsberghe, S., et al. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
- Krähenbühl, L., et al. (1997).
Sources
- 1. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. env.go.jp [env.go.jp]
Technical Support Center: NMR Analysis of 2-methyl-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for identifying impurities in 2-methyl-4-(trifluoromethoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the structural integrity of this key synthetic intermediate. Purity is paramount, and NMR is an exceptionally powerful tool for its verification.[1][2][3] This document provides a blend of quick-reference FAQs and in-depth troubleshooting workflows to help you confidently assess the purity of your material.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the NMR analysis of this compound.
Q1: What are the expected NMR signals for pure this compound?
For a pure sample, you should expect a specific set of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts can vary slightly depending on the solvent and concentration, but the patterns should be consistent.
Table 1: Expected NMR Chemical Shifts for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| ¹H | Carboxylic Acid (-COOH) | > 10.0 (often broad) | Singlet (broad) | 1H | This proton is acidic and may exchange with trace water, leading to a very broad signal or its complete disappearance. A D₂O shake experiment can confirm its identity.[4] |
| Aromatic (H6) | ~7.9 - 8.1 | Doublet | 1H | Adjacent to the electron-withdrawing COOH group, making it the most downfield aromatic proton. | |
| Aromatic (H5) | ~7.2 - 7.4 | Doublet of doublets | 1H | Coupled to both H3 and H6. | |
| Aromatic (H3) | ~7.1 - 7.3 | Doublet | 1H | Coupled to H5. | |
| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet | 3H | Benzylic protons, deshielded by the aromatic ring.[5] | |
| ¹³C | Carboxylic Acid (-C OOH) | ~165 - 170 | Singlet | - | |
| Aromatic (C-OCF₃) | ~148 - 152 | Quartet (due to F coupling) | - | The trifluoromethoxy group causes a significant downfield shift and splitting. | |
| Aromatic (C-H) | ~120 - 135 | Multiple signals | - | Aromatic carbons typically appear in this region.[5] | |
| Aromatic (C-COOH) | ~130 - 135 | Singlet | - | ||
| Aromatic (C-CH₃) | ~138 - 142 | Singlet | - | ||
| Methyl (-C H₃) | ~20 - 23 | Singlet | - | ||
| ¹⁹F | Trifluoromethoxy (-OCF₃) | ~ -58 to -60 | Singlet | - | The chemical shift is sensitive to the electronic environment.[6] Referenced to CFCl₃. |
Q2: I see small peaks for Acetone, Ethyl Acetate, or Dichloromethane in my ¹H NMR. Is this a problem?
These are common residual solvents from synthesis workup or purification. Their presence is an impurity, but whether it's problematic depends on your application's tolerance. They are easily identified by their characteristic sharp singlets (e.g., Acetone at ~2.17 ppm, DCM at ~5.32 ppm in CDCl₃). If their removal is necessary, co-evaporation with a solvent like dichloromethane can sometimes displace more stubborn solvents like ethyl acetate.[4]
Q3: What are the most likely synthesis-related impurities?
Impurities are almost always related to the synthetic route. A common synthesis involves the carboxylation of a lithiated or Grignard reagent derived from 1-methyl-3-(trifluoromethoxy)benzene. Potential impurities could include:
-
Unreacted Starting Material: 1-methyl-3-(trifluoromethoxy)benzene.
-
Isomeric Products: Such as 4-methyl-2-(trifluoromethoxy)benzoic acid, if the initial functionalization was not perfectly regioselective.
-
Incomplete Reaction Intermediates: If the synthesis started from a nitrile or ester, you might see residual amounts of these functional groups.
Q4: Why is ¹⁹F NMR so useful for this compound?
The trifluoromethoxy (-OCF₃) group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for purity assessment.[6][7] Each unique fluorine-containing molecule in your sample will produce a distinct signal. Therefore, the presence of more than one signal in the ¹⁹F NMR spectrum is a definitive indicator of a fluorine-containing impurity.
In-Depth Troubleshooting Guide
When simple inspection is not enough, a systematic approach is required. This guide provides a logical workflow for identifying unknown signals in your spectra.
Workflow for NMR-Based Impurity Identification
Below is a visual representation of the logical steps to take when analyzing your NMR data for impurities.
Caption: A logical workflow for systematic impurity identification using NMR.
Step 1: Initial ¹H NMR Spectrum Assessment
-
Confirm Main Compound Signals: First, identify all the peaks belonging to this compound using Table 1 as a reference.
-
Check the Carboxylic Acid Proton: Is the -COOH proton visible? Its broadness and chemical shift are highly dependent on concentration and solvent. If it's interfering with the aromatic region, a small drop of D₂O will cause it to exchange and disappear, simplifying the spectrum.[4]
-
Analyze the Aromatic Region (7.0 - 8.2 ppm): This is the most information-rich region. Pure this compound has a distinct three-proton system. Any deviation—extra peaks, different splitting patterns, or incorrect integrations—points to an aromatic impurity.
-
Integrate All Signals: Set the integration of a known signal (e.g., the methyl group) to 3.00. All other integrations should be close to integer values. Non-integer values for impurity peaks can be used to quantify their levels relative to the main compound.
Step 2: Correlating with ¹³C and ¹⁹F NMR
If the ¹H NMR suggests impurities, ¹³C and ¹⁹F NMR are essential for confirmation and structural elucidation.
-
¹³C NMR: While less sensitive, ¹³C NMR reveals the carbon skeleton. Count the signals. The pure compound should have 9 distinct carbon signals (the trifluoromethoxy carbon is often hard to see). More than 9 signals confirms an impurity. An impurity's carbon signals can give clues to its structure (e.g., the presence of a C=O group in a different region).
-
¹⁹F NMR: This is your most powerful tool for fluorinated impurities.
-
A single, sharp peak around -59 ppm is expected for the pure product.
-
Multiple peaks definitively indicate the presence of other trifluoromethoxy-containing species. An isomeric impurity like 4-methyl-2-(trifluoromethoxy)benzoic acid will have a distinctly different ¹⁹F chemical shift.
-
Step 3: Identifying Common Impurity Classes
Use the following table to help identify the source of unknown peaks.
Table 2: NMR Signatures of Potential Impurities
| Impurity Type | Potential Compound | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signal (ppm) | Rationale / Notes |
| Starting Material | 1-methyl-3-(trifluoromethoxy)benzene | Aromatic signals between 6.8-7.3 ppm. Methyl singlet at ~2.4 ppm. No -COOH proton. | ~ -59 ppm | Incomplete carboxylation. The ¹⁹F shift will be very close to the product, but the aromatic ¹H pattern will be different. |
| Isomeric By-Product | 4-methyl-2-(trifluoromethoxy)benzoic acid | Different aromatic splitting pattern. Methyl group signal may be shifted due to proximity to the -OCF₃ group. | Expected to be different from the main product. | Arises from non-selective metallation or functionalization of the starting material. |
| Precursor | 2-methyl-4-(trifluoromethoxy)benzonitrile | Aromatic signals will be shifted. No -COOH proton. | ~ -59 to -61 ppm | Incomplete hydrolysis of a nitrile precursor. Look for the absence of the broad acid peak. |
| Solvent Residue | Toluene | Aromatic multiplet at ~7.2 ppm, methyl singlet at ~2.3 ppm. | N/A | Common solvent used in synthesis. |
| Solvent Residue | Diethyl Ether | Quartet at ~3.5 ppm, triplet at ~1.2 ppm. | N/A | Common solvent for Grignard/organolithium reactions. |
Step 4: Advanced Verification Techniques
If an impurity's structure is hypothesized but not confirmed, use these definitive techniques.
-
Spiking Experiment: This is the gold standard for confirming the identity of a suspected impurity.
-
Acquire a high-quality NMR spectrum of your sample.
-
Obtain an authentic, pure sample of the suspected impurity (e.g., the starting material).
-
Add a small amount of this standard directly to your NMR tube.
-
Re-acquire the spectrum.
-
If the intensity of the unknown peak increases while no new peaks appear, you have confirmed its identity.
-
-
2D NMR (COSY & HSQC): When dealing with complex mixtures or unexpected structures, 2D NMR provides unambiguous connectivity information.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other. This is invaluable for piecing together fragments of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, allowing you to map out the C-H framework of the impurity.
-
The Role of Different NMR Experiments
The relationship between these experiments is key to a comprehensive analysis.
Caption: How different NMR experiments provide complementary data for structural analysis.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this type of molecule.
-
Ensure Dissolution: Vortex or gently swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is crucial for high-quality spectra.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly before inserting it into the spectrometer.
Protocol 2: Performing a Spiking Experiment
-
Prepare Initial Sample: Prepare and run an NMR spectrum of your sample as described in Protocol 1. Carefully note the chemical shift and integration of the target impurity peak.
-
Prepare Spike Solution: Prepare a dilute solution of the suspected impurity standard in the same deuterated solvent.
-
Perform the Spike: Carefully remove the NMR tube from the spectrometer. Using a microliter syringe, add 1-2 µL of the spike solution into the NMR tube.
-
Mix Thoroughly: Invert the capped NMR tube several times to ensure the added standard is homogeneously mixed.
-
Re-acquire Spectrum: Run the NMR spectrum again using the exact same parameters.
-
Analyze: Compare the new spectrum to the original. A significant increase in the relative integration of the target impurity peak confirms its identity.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Dalvit, C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
Moravek. Applications of NMR in Pharmaceutical Analysis. [Link]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Gerig, J. T. Fluorine NMR. [Link]
Sources
troubleshooting poor yield in 2-methyl-4-(trifluoromethoxy)benzoic acid reactions
Welcome to the technical support center for the synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid (CAS 261951-91-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction yields.
Introduction: Synthetic Strategy and Common Pitfalls
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues that can drastically reduce yields. The most common synthetic strategies originate from commercially available precursors. Understanding the nuances of each pathway is critical to success.
This guide is structured into two parts:
-
Troubleshooting Specific Synthetic Routes: A deep dive into the most common methods, addressing specific problems you may encounter.
-
Frequently Asked Questions (FAQs): Broader advice on starting materials, purification, and analytical validation.
Part 1: Troubleshooting Specific Synthetic Routes
The three primary routes for synthesizing the target molecule are:
-
Route A: Grignard or Organolithium Carboxylation of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene.
-
Route B: Hydrolysis of 2-methyl-4-(trifluoromethoxy)benzonitrile.
-
Route C: Oxidation of 2-methyl-4-(trifluoromethoxy)toluene.
Below is a workflow to help diagnose issues based on your chosen path.
Caption: Primary synthetic routes to the target molecule.
Route A: Grignard/Organolithium Carboxylation
This is often the preferred route due to the availability of the bromo-precursor[2]. It involves forming an organometallic intermediate which is then quenched with carbon dioxide.
Caption: Workflow for the Grignard/Organolithium Carboxylation route.
Question: My Grignard reaction won't initiate, or the starting material is recovered. What's wrong?
Answer: This is the most common failure point and is almost always due to two factors:
-
Presence of Water: Grignard and organolithium reagents are extremely strong bases and will be instantly quenched by even trace amounts of water.
-
Causality: The pKa of a C-H bond in an alkane is ~50, while water's is 15.7. The organometallic reagent will deprotonate water far more readily than it will form.
-
Solution: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents (THF, diethyl ether) must be rigorously anhydrous, preferably distilled from a drying agent like sodium/benzophenone or taken from a commercial solvent purification system.
-
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).
-
Causality: The oxide layer prevents the magnesium metal from reacting with the aryl halide.
-
Solution: Activate the magnesium before adding your halide. This can be done by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
-
Question: The reaction initiated, but my yield is very low, and I see a lot of a higher molecular weight impurity.
Answer: This often points to a side reaction, most likely Wurtz-type homocoupling of your starting material.
-
Causality: The formed Grignard reagent (Ar-MgBr) can react with unreacted aryl halide (Ar-Br) to form a biphenyl compound (Ar-Ar). This is more prevalent if the local concentration of the aryl halide is high.
-
Solution: Instead of adding the magnesium to a solution of the aryl halide, add the aryl halide solution slowly via an addition funnel to a suspension of the activated magnesium. This keeps the concentration of the free aryl halide low at all times, minimizing the coupling side reaction.
Question: I confirmed Grignard formation, but after quenching with dry ice, I still get low yields of the acid.
Answer: This points to an issue with the carboxylation step.
-
Causality:
-
Atmospheric Moisture: Pouring the Grignard solution onto dry ice can cause atmospheric water to condense on the cold surface, quenching the reagent.
-
Inefficient CO2 Contact: Large pellets of dry ice have a low surface area. The sublimation of CO2 can also create a gaseous barrier that prevents the Grignard reagent from reaching the solid CO2.
-
-
Solution:
-
Crush the dry ice into a fine powder to maximize surface area.
-
Perform the quench under a positive pressure of an inert gas (Argon or Nitrogen) to prevent atmospheric moisture from entering.
-
Instead of pouring the Grignard onto the dry ice, transfer the finely crushed dry ice (in excess) into the reaction flask containing the Grignard solution while maintaining vigorous stirring.
-
Route B: Hydrolysis of 2-methyl-4-(trifluoromethoxy)benzonitrile
This is a robust method if the nitrile precursor is available. It can be performed under acidic or basic conditions.
Question: My hydrolysis reaction stalls, and I've isolated the amide intermediate. How do I drive it to completion?
Answer: This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile -> amide -> carboxylate/acid. The second step (amide to acid) is often slower.
-
Causality: The reaction conditions (temperature, time, or concentration of acid/base) are insufficient to hydrolyze the more stable amide intermediate.[3]
-
Solution:
-
Increase Reaction Time and/or Temperature: Refluxing for a longer period is the simplest solution.
-
Harsher Conditions:
-
Base Hydrolysis: Switch from NaOH to KOH, or use a higher concentration (e.g., from 10% to 25% w/v). The mechanism involves nucleophilic attack by hydroxide on the amide carbonyl.[4]
-
Acid Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated H2SO4). The mechanism involves protonation of the carbonyl oxygen, making the carbon more electrophilic for water to attack.[5]
-
-
Table 1: Comparison of Hydrolysis Conditions
| Condition | Pros | Cons | Recommended For |
| Basic (NaOH/KOH) | Cleaner reaction profile; easier workup for acid isolation. | May not be strong enough for stubborn amides. | General-purpose hydrolysis. |
| Acidic (H2SO4/HCl) | Very effective for complete hydrolysis. | Can cause charring or degradation if overheated; workup can be more complex. | When basic hydrolysis fails or stalls at the amide stage. |
Route C: Oxidation of 2-methyl-4-(trifluoromethoxy)toluene
This route uses a strong oxidizing agent to convert the benzylic methyl group into a carboxylic acid.
Question: My oxidation reaction is messy, with low conversion and multiple spots on TLC.
Answer: Benzylic oxidation can be powerful but non-selective if not controlled properly.
-
Causality:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent (e.g., KMnO4) is critical. You typically need at least 2 equivalents for the conversion of Ar-CH3 to Ar-COOH.
-
Over-oxidation/Ring Cleavage: If the conditions are too harsh (e.g., excessively high temperature), the oxidizing agent can attack the electron-rich aromatic ring, leading to degradation.[6]
-
Incomplete Oxidation: The reaction can stop at the intermediate aldehyde (Ar-CHO) or benzyl alcohol (Ar-CH2OH) stage.[6][7]
-
-
Solution:
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. Use a water or oil bath to maintain a consistent temperature during reflux.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. It's better to have a slight excess of oxidant than unreacted starting material, which can be difficult to separate.
-
Phase Transfer Catalysis: If using KMnO4 in an aqueous solution with an organic substrate, the reaction can be very slow due to poor miscibility. Adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can dramatically increase the reaction rate and allow for milder conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How important is the purity of my starting material?
A1: Critically important. Impurities can interfere with the reaction. For Route A, any protic impurities will destroy the organometallic intermediate. For all routes, impurities with similar structures can lead to side products that are very difficult to separate from your final compound. Always check the purity of your starting material by NMR or GC-MS before starting.
Q2: What is the best way to purify the final product?
A2: The carboxylic acid functional group makes purification relatively straightforward via an acid-base extraction.
Protocol: Acid-Base Extraction Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaHCO3 or Na2CO3 solution). The desired acid will move into the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer.[8]
-
Separation: Separate the aqueous layer. It is good practice to wash the organic layer one more time with the base solution to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The this compound will precipitate out as a solid.[9]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
For very high purity, this can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, any key intermediates, and the final product (e.g., 3:1 Hexane:Ethyl Acetate). The carboxylic acid product will typically have a much lower Rf (retention factor) than the less polar starting materials. Staining with potassium permanganate can help visualize spots if they are not UV-active.
References
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link][5]
-
PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Available at: [Link][2]
-
ResearchGate. Reaction mechanism of the toluene oxidation over MnMoO 4. Available at: [Link][6]
-
YouTube. Base Hydrolysis of Benzonitrile. Available at: [Link][4]
-
University of Toronto. Preparation of Methyl Benzoate. Available at: [Link][9]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link][8]
-
Catalysis Science & Technology. Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets. Available at: [Link][7]
Sources
- 1. synquestlabs.com [synquestlabs.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
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- 7. Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stability of 2-Methyl-4-(trifluoromethoxy)benzoic Acid in Solution
Introduction: Ensuring Experimental Integrity
Welcome to the technical support guide for 2-methyl-4-(trifluoromethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. The integrity of your results is critically dependent on the stability of your reagents. This compound, like many complex organic molecules, can be susceptible to degradation in solution, leading to diminished biological activity, altered kinetics, or the appearance of confounding artifacts in analytical assays.
The trifluoromethoxy (-OCF₃) group, while often added to molecules to improve metabolic stability and lipophilicity, is not inert and its stability can be influenced by solvent, pH, and temperature.[1][2] This guide provides a comprehensive overview of potential stability issues, troubleshooting protocols, and best practices to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the handling and stability of this compound solutions.
Q1: What are the primary stability concerns for this compound in solution?
A: The two primary functional groups of concern are the trifluoromethoxy group and the carboxylic acid group .
-
Trifluoromethoxy Group: This group is generally more stable than a trifluoromethyl (-CF₃) group to metabolic degradation but can be susceptible to hydrolysis under certain conditions, particularly harsh acidic or basic environments, although specific data on this molecule is limited.[1][3] The C-O bond can be a point of cleavage.
-
Carboxylic Acid Group: This group can react with nucleophilic solvents or impurities. More importantly, its ionization state (and thus solubility and reactivity) is highly pH-dependent.[4] Standard storage practices for benzoic acid derivatives recommend avoiding strong bases and oxidizing agents.[5]
Q2: What is the recommended solvent for preparing stock solutions?
A: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.[6] DMSO is an aprotic, non-nucleophilic solvent that minimizes the risk of hydrolysis. However, it is crucial to use anhydrous DMSO and minimize its exposure to atmospheric moisture, as water can compromise long-term stability.[7]
Q3: How should I store my DMSO stock solutions?
A: Stock solutions should be stored at -20°C or colder in tightly sealed vials with minimized headspace to reduce exposure to air and moisture.[6][8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9][10]
Q4: Are there any visual signs of degradation I should watch for?
A: Yes. While not a definitive test, you should be vigilant for:
-
Color Change: A fresh solution should be clear and colorless. The development of a yellow or brown tint can indicate degradation.
-
Precipitation: The appearance of solid material in a solution that was previously clear may indicate degradation to a less soluble product or that the compound has fallen out of solution. Always ensure the compound is fully dissolved before use, gently warming if necessary.
Q5: Is this compound sensitive to light?
Troubleshooting Guide: Diagnosing and Solving Stability Issues
If you suspect compound instability is affecting your experiments, use the following guide to diagnose the problem.
| Observed Problem | Potential Cause(s) Related to Instability | Recommended Troubleshooting Steps |
| Loss of biological activity or inconsistent assay results. | 1. Hydrolysis: The trifluoromethoxy group or other parts of the molecule may have degraded. 2. Precipitation: Compound has crashed out of solution, lowering the effective concentration. | 1. Prepare Fresh Stock: Make a new stock solution from solid material and repeat the experiment. 2. Analytical Verification: Analyze the suspect stock solution via HPLC-UV or LC-MS to check for purity and the presence of degradation products (See Protocol 2). 3. Solubility Check: Visually inspect the solution for precipitate. Briefly vortex and warm the solution to 37°C to ensure complete dissolution before use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | 1. Degradation Products: New peaks may correspond to hydrolyzed or oxidized forms of the parent compound. 2. Solvent Impurities/Adducts: Impurities in the solvent (e.g., water in DMSO) may have reacted with the compound. | 1. Analyze Blank: Inject a sample of the solvent used for dilution to rule out solvent-based contamination. 2. Stress Testing: Perform a forced degradation study (see Protocol 3) to tentatively identify potential degradation products. This can help confirm if the new peaks are related to the parent compound. |
| Solution has changed color (e.g., turned yellow). | Oxidative Degradation: The aromatic ring may be susceptible to oxidation, especially if exposed to air and light over time. | 1. Discard Solution: Do not use discolored solutions. 2. Improve Storage: Prepare fresh stock and ensure it is stored under an inert atmosphere (e.g., argon), protected from light, and at ≤ -20°C. |
Experimental Protocols & Workflows
Protocol 1: Preparation of High-Integrity Stock Solutions
This protocol minimizes common sources of contamination and degradation during solution preparation.
-
Preparation: Allow the solid compound and anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, amber glass vial.
-
Dissolution: Under a gentle stream of inert gas (argon or nitrogen), add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber microvials.
-
Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.[13]
Protocol 2: Routine Stability Check by HPLC-UV
This is a quick method to assess the purity of a stock solution.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dilute a small aliquot of your stock solution (e.g., 10 mM in DMSO) to a final concentration of ~50 µM in a 50:50 mixture of Acetonitrile:Water.
-
Analysis: Inject the diluted sample. A stable, pure compound should yield a single major peak. The appearance of significant secondary peaks (e.g., >2% of total peak area) may indicate degradation. Compare the chromatogram to a freshly prepared sample for confirmation.
Workflow for Investigating Suspected Degradation
The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: A potential hydrolysis pathway for the trifluoromethoxy group.
It is important to note that this is a hypothetical pathway under harsh conditions. In typical buffered biological assay solutions, the rate of such degradation is expected to be very low, but it highlights a potential vulnerability.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, Z. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(7), 961-968. [Link]
- BenchChem. (2025). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. BenchChem Technical Support.
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. BenchChem Technical Support.
- Gabay, M., et al. (2021). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery, 26(1), 125-133.
-
Zhang, W., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3, 1312-1316. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3000-3013. [Link]
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
- Beilstein Archives. (2021).
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]
-
AtonSDA. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]
- Spex CertiPrep. (2015).
-
Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216. [Link]
-
Berger, S., et al. (2011). Biodegradation of fluorinated alkyl substances. Chimia, 65(11), 855-858. [Link]
- Ellwanger, M. A., et al. (2024). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science, 15(1), 133-138.
- Royal Society of Chemistry. (2024). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.
- Freie Universität Berlin. (2024).
- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3000-3013.
-
Méndez, L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(11), 4416. [Link]
-
JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
-
Wackett, L. P. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 8(2), 229. [Link]
Sources
- 1. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.com [ehs.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. justlonghealth.com [justlonghealth.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. chemicalds.com [chemicalds.com]
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product. This guide is structured as a series of questions and answers, addressing specific challenges you may encounter during your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis and purification of this compound. We focus on a common synthetic pathway: the Grignard carboxylation of 2-bromo-5-(trifluoromethoxy)toluene, followed by an acidic workup.
Q1: My Grignard reaction is difficult to initiate or stalls. What are the likely causes and solutions?
This is a frequent challenge in organometallic chemistry. The success of a Grignard reaction hinges on maintaining rigorously anhydrous conditions and ensuring the magnesium surface is activated.[1][2]
Causality and Explanation: Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic sources like water.[2] A microscopic layer of magnesium oxide on the surface of the magnesium turnings can also prevent the reaction from starting.
Troubleshooting Protocol:
-
Glassware and Reagents: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; freshly distilled THF or diethyl ether over a sodium/benzophenone indicator is recommended.
-
Magnesium Activation: If the reaction does not initiate, the magnesium surface is likely passivated.
-
Mechanical Activation: Add a single crystal of iodine (which will be consumed as the reaction starts) or a few drops of 1,2-dibromoethane.
-
Chemical Activation: Briefly heat the flask gently with a heat gun under inert gas flow. Caution: Diethyl ether is extremely flammable.
-
-
Initiation Monitoring: A successful initiation is typically marked by a gentle refluxing of the solvent and the appearance of a cloudy or greyish solution.
Q2: After the Grignard carboxylation and workup, my yield is low, and I've isolated a significant non-polar byproduct. What is it and how can I prevent it?
The most common non-polar byproduct in this specific reaction is the homocoupled biaryl, 2,2'-dimethyl-5,5'-bis(trifluoromethoxy)biphenyl.
Mechanism of Formation: During the formation of the Grignard reagent, a radical intermediate is generated. This radical can either react with magnesium to form the desired organometallic species or couple with another radical, leading to the biphenyl byproduct.[3][4] This side reaction is favored by higher temperatures and higher concentrations of the aryl halide.
Prevention and Removal Strategy:
-
Prevention: Add the 2-bromo-5-(trifluoromethoxy)toluene solution slowly to the magnesium suspension to maintain a low instantaneous concentration. Ensure the reaction temperature does not rise excessively; use an ice bath if necessary to maintain a gentle reflux.
-
Removal: The biphenyl byproduct is significantly less polar than the desired carboxylic acid. It can be effectively removed using the following methods:
-
Acid-Base Extraction: After the reaction, quench with acid and extract the mixture with a solvent like ethyl acetate. Wash the organic layer with a base (e.g., 1M NaOH or NaHCO₃). The desired acid will move to the aqueous basic layer as its carboxylate salt, while the neutral biphenyl byproduct remains in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.
-
Chromatography: If extraction is insufficient, flash column chromatography on silica gel can easily separate the non-polar biphenyl from the highly polar carboxylic acid.
-
Q3: My final product seems to be contaminated with a volatile, neutral compound. NMR analysis suggests the loss of the carboxyl group. What is this impurity?
This impurity is likely 1-methyl-3-(trifluoromethoxy)benzene, the product of decarboxylation.
Causality and Explanation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under forcing conditions, particularly high temperatures or in the presence of certain metal catalysts.[5][6][7] While this compound is relatively stable, prolonged heating during distillation or other purification steps can promote this side reaction. The reaction is often catalyzed by trace acids or bases.[5]
| Byproduct | Formation Condition | ¹H NMR Signature (CDCl₃, approx. δ) |
| Decarboxylation Product | High temperature (>150-200°C), prolonged heating | Aromatic protons, methyl singlet (~2.4 ppm), loss of COOH proton. |
| Hydrolysis Product | Harsh basic conditions (e.g., hot concentrated NaOH) | Aromatic protons, methyl singlet, broad phenol -OH proton. |
| Homocoupled Biphenyl | Grignard formation (high temp/concentration) | Complex aromatic signals, two methyl singlets. |
| Unreacted Starting Material | Incomplete Grignard formation or carboxylation | Aromatic protons, methyl singlet. |
Prevention and Removal:
-
Prevention: Avoid excessive temperatures during workup and purification. If distillation is necessary, perform it under a high vacuum to lower the boiling point.
-
Removal: This byproduct is neutral and more volatile than the product. An acid-base extraction, as described in Q2, is the most effective method for its removal.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the trifluoromethoxy (-OCF₃) group during this synthesis?
The -OCF₃ group is generally considered robust and stable under most standard organic reaction conditions, including Grignard formation and acidic/mildly basic workups.[8] However, it is not completely inert.
Points of Caution:
-
Harsh Basic Conditions: Prolonged exposure to strong, hot aqueous bases (e.g., refluxing with concentrated NaOH) can lead to hydrolysis of the trifluoromethoxy group to a carboxylic acid, though this is less common than with a trifluoromethyl (-CF₃) group.[9][10] Standard workups with 1-2M NaOH at room temperature are generally safe.
-
Strong Reducing Agents: While not typically used in this synthesis, potent reducing agents can potentially affect the C-O or C-F bonds.
Q2: What is the recommended method for purifying the final product?
A multi-step approach is most effective for achieving high purity (>99%).
Step-by-Step Purification Protocol:
-
Initial Workup: After quenching the Grignard reaction with acid (e.g., 1M HCl), extract the crude product into an organic solvent like ethyl acetate or diethyl ether.
-
Acid-Base Extraction (Crucial Step):
-
Wash the organic extract thoroughly with an aqueous base (1M NaOH or saturated NaHCO₃ solution) to convert the benzoic acid into its water-soluble sodium salt.
-
Separate the layers. The organic layer contains neutral byproducts (biphenyl, decarboxylated material) and should be discarded.
-
Carefully acidify the aqueous layer with cold 2-3M HCl until the pH is ~1-2. The product will precipitate as a white solid.
-
-
Final Isolation:
-
Extract the precipitated product back into fresh ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Recrystallization (Polishing Step):
-
Recrystallize the solid product from a suitable solvent system. A mixture of heptane and ethyl acetate or toluene is often effective. This step removes trace impurities and provides a crystalline, easy-to-handle final product.
-
Q3: Which analytical techniques are best for monitoring this reaction and assessing final purity?
A combination of techniques is essential for robust process control.
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting aryl bromide and the formation of the product. Use a mobile phase like 30-50% ethyl acetate in hexanes, and visualize with a UV lamp. The carboxylic acid product will be a high-polarity spot that streaks, which can be suppressed by adding a drop of acetic acid to the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile, neutral byproducts like the decarboxylated compound and the starting material. The carboxylic acid itself may require derivatization (e.g., to its methyl ester) for optimal analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is the definitive tool for structural confirmation and purity assessment.
-
¹H NMR: Will clearly show the aromatic, methyl, and carboxylic acid protons. Integration can be used for quantitative assessment of impurities.
-
¹⁹F NMR: A single sharp resonance for the -OCF₃ group confirms its integrity. The absence of other fluorine signals is a strong indicator of purity.
-
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity with high accuracy (e.g., >99.5%). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is a good starting point.
References
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels - ACS Publications. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. ResearchGate. [Link]
-
Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society - ACS Publications. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Grignard Reaction. Jasperse, Chem 355. [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ko.lneya.com [ko.lneya.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
improving the reaction rate of 2-methyl-4-(trifluoromethoxy)benzoic acid esterification
Technical Support Center: Esterification of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for optimizing the esterification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically modified substrate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Challenges
Question 1: Why is the esterification of this compound notoriously slow and often low-yielding under standard Fischer conditions?
Answer: The primary obstacle is severe steric hindrance. The methyl group at the ortho- (C2) position to the carboxylic acid physically blocks the incoming alcohol nucleophile from attacking the carbonyl carbon. This significantly raises the activation energy of the tetrahedral intermediate formation, slowing the reaction rate dramatically compared to unhindered benzoic acids.[1]
A secondary factor is the equilibrium nature of the Fischer esterification.[2][3] The reaction is reversible, and without actively removing the water byproduct, the reaction will reach an equilibrium that may not favor a high yield of the ester product.[1][2]
Question 2: How do the 2-methyl and 4-(trifluoromethoxy) substituents electronically influence the reaction?
Answer: The two substituents have opposing electronic effects:
-
2-Methyl Group: This is a weak electron-donating group (EDG) by induction. EDGs slightly decrease the acidity of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon, which can modestly slow the reaction. However, its steric effect is the overwhelmingly dominant factor.
-
4-(Trifluoromethoxy) Group (-OCF₃): This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. An EWG increases the acidity of the carboxylic acid, making the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack.[1] In the absence of steric hindrance, this group would likely accelerate the esterification.
For this specific molecule, the rate-limiting steric hindrance from the ortho-methyl group negates the potential rate acceleration from the para-trifluoromethoxy group.
Section 2: Optimizing Reaction Parameters
Question 3: My reaction with sulfuric acid is incomplete even after 24 hours. What are more effective catalysts for this hindered substrate?
Answer: While sulfuric acid is a common and inexpensive catalyst, its effectiveness is limited in sterically demanding cases. Forcing conditions with high concentrations of H₂SO₄ can also lead to undesirable side reactions like sulfonation of the aromatic ring.[1]
Consider these more effective alternatives:
-
p-Toluenesulfonic Acid (p-TsOH): Often a superior choice for hindered esterifications. It is a strong acid that is less prone to causing charring or sulfonation compared to sulfuric acid.[4][5]
-
Solid Acid Catalysts: These offer high activity and significant advantages in purification, as they can be filtered off post-reaction.[4][6] Options include:
-
Sulfated Zirconia/Titania: These are robust solid superacids that have shown high activity in esterification.[7]
-
Acid-activated Montmorillonite K10 clay: A cost-effective and efficient heterogeneous catalyst.[6]
-
Nafion™ resins: Perfluorinated resins with sulfonic acid groups that are highly effective and reusable.
-
-
N-Bromosuccinimide (NBS): Recent studies have shown NBS to be a surprisingly effective, metal-free catalyst for the direct esterification of hindered acids under mild conditions.[8]
Table 1: Comparison of Catalytic Systems for Hindered Esterification
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Conc. H₂SO₄ | 5 - 10% | Inexpensive, readily available | Risk of sulfonation, difficult workup[1] |
| p-TsOH | 5 - 10% | High activity, cleaner reaction | More expensive than H₂SO₄ |
| Solid Acids (e.g., ZrO₂/SO₄) | 10 - 20 wt% | Easily separable, reusable, clean[4] | Higher initial cost, may require higher temps |
| N-Bromosuccinimide (NBS) | 5 - 10% | Mild conditions, metal-free[8] | Stoichiometric byproducts can complicate purification |
Question 4: How can I effectively drive the reaction to completion?
Answer: According to Le Châtelier's principle, to maximize product yield in an equilibrium reaction, you must either increase the concentration of reactants or remove one of the products.[2][3]
-
Use a Large Excess of Alcohol: Using the alcohol as the reaction solvent (e.g., 20-50 equivalents) creates a significant concentration gradient that pushes the equilibrium towards the ester product.[1][3] This is often the simplest and most effective strategy.
-
Remove Water Azeotropically: This is the most rigorous method for driving the equilibrium forward. By refluxing in a non-polar solvent (like toluene or cyclohexane) that forms an azeotrope with water, the water byproduct can be continuously collected and removed in a Dean-Stark apparatus .[2] This is highly recommended for valuable or difficult-to-esterify substrates.
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed. This is a practical alternative to a Dean-Stark setup, especially for smaller-scale reactions.
Section 3: Troubleshooting & Advanced Methodologies
Question 5: My TLC shows a new spot near the baseline and my starting material is consumed. What could this side product be?
Answer: Under strong acidic conditions and heat, two molecules of the carboxylic acid can dehydrate to form the corresponding carboxylic anhydride . This is more likely to occur if the alcohol is not present in a large excess or if the reaction temperature is excessively high. The anhydride is typically more polar than the ester but less polar than the carboxylic acid.
Another possibility, particularly with concentrated sulfuric acid at high temperatures, is sulfonation of the aromatic ring, which would produce a highly polar, water-soluble byproduct.[1]
Question 6: Fischer esterification is still too slow. Are there higher-reactivity alternative methods for this substrate?
Answer: Absolutely. When direct esterification is inefficient, a two-step approach via a more reactive carboxylic acid derivative is the standard solution.
-
Formation of an Acyl Chloride: This is the most common and effective method. React the this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and will react rapidly and irreversibly with the alcohol, often at room temperature or below, in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Use of Coupling Reagents: Reagents typically used for amide bond formation, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be used to activate the carboxylic acid for esterification. These methods often require a catalyst like DMAP (4-dimethylaminopyridine).
Visualized Workflows and Mechanisms
Below are diagrams to guide your experimental and troubleshooting processes.
Caption: A decision tree for troubleshooting low yields in the esterification.
Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification.
Experimental Protocols
Protocol A: Optimized Fischer Esterification with Dean-Stark Water Removal
This protocol is designed for maximizing yield when direct esterification is feasible but slow.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual water.[1]
-
Reagents: To the flask, add this compound (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (approx. 0.5 M concentration relative to the acid).
-
Alcohol Addition: Add the desired alcohol (e.g., ethanol, methanol) in a significant excess (10-20 eq).[1]
-
Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to a steady reflux. Water will begin to collect in the arm of the trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting acid (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove p-TsOH and any unreacted acid), water, and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified via flash column chromatography on silica gel.
Protocol B: Esterification via the Acyl Chloride Intermediate
This protocol is recommended for achieving high yields quickly when the Fischer method fails.
-
Acyl Chloride Formation:
-
In a fume hood, combine the this compound (1.0 eq) with thionyl chloride (SOCl₂, 2-3 eq) either neat or in an inert solvent like dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Gently reflux the mixture for 1-3 hours until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure (a vacuum trap with a base solution is recommended). The crude acyl chloride is often used directly.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution to the acyl chloride solution via a dropping funnel.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Journal of Physical Science, 29(1), 53–62. [Link]
-
Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023). International Journal of Physical Sciences. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2). [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025). IntechOpen. [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). Molecules, 23(9), 2207. [Link]
- Continuous process for preparing benzoic acid esters. (1999).
-
Esterification of benzoic acid to methyl benzoate. Course Hero. [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
-
Lab5 procedure esterification. Course Hero. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Kinetic Research and Modeling of Benzoic Acid Esterification Process. (2022). Ukrainian Food Journal, 11(1). [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (2018).
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4224. [Link]
Sources
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- 5. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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- 8. mdpi.com [mdpi.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: A Researcher's Guide to 2-methyl-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for handling 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. The trifluoromethoxy (OCF₃) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][2] However, its unique electronic properties can present challenges during routine experimental workup, leading to unexpected decomposition and yield loss.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the isolation and purification of this compound.
Q1: I'm observing significant product loss and the formation of unknown impurities after performing a basic extraction with sodium hydroxide (NaOH). What is the likely cause?
A: This is a classic issue stemming from the selection of too strong a base. While the trifluoromethoxy group is significantly more stable than a trifluoromethyl (CF₃) group, it is not completely inert to harsh nucleophilic or basic conditions.[3][4] Using a strong base like NaOH, especially at concentrations above 1M or at elevated temperatures, can initiate the slow hydrolysis of the OCF₃ group. The electron-withdrawing nature of the carboxylate (formed by deprotonation with NaOH) can further influence the stability of the aromatic system. The primary recommendation is to always use a milder base for the extractive workup.
Q2: My reaction was clean according to TLC/LCMS analysis, but after acidifying the basic extract to precipitate my product, I recovered a low yield of a discolored, impure solid. Why did this happen?
A: This degradation is characteristic of an overly aggressive acidification step. The use of concentrated acids (e.g., 12M HCl) or allowing the temperature to rise during neutralization can lead to protolytic defluorination.[5] Under highly acidic conditions, the fluorine atoms of the OCF₃ group can be protonated, initiating a cascade that leads to C-F bond cleavage and decomposition of the molecule.[5][6] This is a known pathway for the decomposition of trifluoromethyl-substituted arenes in superacid media and can be a contributing factor even under less extreme, but still harsh, workup conditions.
Q3: What is the optimal and safest pH range to use for the acid-base extraction of this compound?
A: Precision in pH control is critical for preserving the integrity of your molecule.
-
For Basic Extraction: Target a pH of 8.5 to 9.0 . This is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 3-4), rendering it water-soluble as the carboxylate salt, but is mild enough to avoid attacking the trifluoromethoxy group. A saturated solution of sodium bicarbonate (NaHCO₃) is the ideal reagent for this purpose.
-
For Acidic Precipitation: Slowly adjust the pH to 2.0 to 3.0 . This ensures complete protonation and precipitation of the benzoic acid. It is crucial to perform this step with cooling (ice bath) and slow, dropwise addition of a dilute acid, such as 1M HCl, to prevent localized hot spots and high acid concentrations.
Q4: My compound seems particularly sensitive, and I'm still seeing decomposition even with a mild acid-base workup. What are my alternative purification options?
A: If the compound proves to be exceptionally labile, forgoing the aqueous acid-base extraction entirely is the best course of action.
-
Direct Chromatography: After the initial reaction, quench appropriately, remove the solvent under reduced pressure, and directly purify the crude residue using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexanes.[7]
-
Recrystallization: If a semi-pure solid can be obtained after solvent removal, recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes, ethyl acetate/heptane) can be an effective, non-destructive purification method.[8]
Troubleshooting and Recommended Protocols
This section provides detailed, field-tested procedures designed to minimize degradation.
Core Problem: Hydrolytic Instability Under Harsh pH
The central challenge is the latent instability of the C-O bond of the trifluoromethoxy group under harsh acidic or basic conditions. While robust, this bond is the molecule's most likely point of failure during workup.
Mechanism of Decomposition
Understanding the "why" is key to prevention. The trifluoromethoxy group can degrade via two primary pathways:
-
Acid-Catalyzed Decomposition: In the presence of strong acid, a fluorine atom is protonated, creating a good leaving group (HF). This initiates C-F bond cleavage to form a highly electrophilic difluorocarbocation intermediate, which is rapidly attacked by water, leading to further decomposition.[5][6]
-
Base-Initiated Hydrolysis: While less common for OCF₃ than for CF₃ groups, strong bases like hydroxide can, under forcing conditions, act as nucleophiles. Attack at the trifluoromethoxy carbon can lead to cleavage of the aryl C-O bond.
Visualizing the Decomposition Pathways
Caption: Potential degradation pathways for the OCF₃ group.
Table 1: Workup Condition Selection Guide
| Parameter | Recommended Protocol | Conditions to AVOID | Rationale for Prevention |
| Base for Extraction | Saturated Sodium Bicarbonate (NaHCO₃) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Carbonate (Na₂CO₃) | NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid but not nucleophilic enough to attack the OCF₃ group.[9][10] |
| pH (Extraction) | 8.5 - 9.0 | > 10 | Minimizes risk of base-initiated hydrolysis of the trifluoromethoxy group. |
| Acid for Precipitation | 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H₂SO₄) | Concentrated HCl, H₂SO₄, or other strong acids | Dilute acids prevent localized high proton concentrations that can drive protolytic C-F bond cleavage.[5] |
| pH (Precipitation) | 2.0 - 3.0 | < 1 | Ensures complete precipitation of the product without creating an overly harsh acidic environment. |
| Temperature | 0 - 5 °C (Ice Bath) | Room Temperature or higher | Exothermic acid-base neutralization can raise the local temperature, accelerating decomposition reactions. Cooling is critical. |
Experimental Protocol: A Self-Validating Workflow for Safe Isolation
This workflow incorporates mild conditions to ensure the highest possible recovery of intact this compound.
Caption: Recommended workflow for mild workup and isolation.
References
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health (NIH). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]
-
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Institutes of Health (NIH). [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]
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- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 8. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center dedicated to the synthetic challenges of 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered building block. Here, you will find practical troubleshooting advice and in-depth FAQs to address common issues encountered during esterification, amidation, and other essential transformations.
The unique structure of this compound, with a methyl group ortho to the carboxylic acid, presents a significant steric barrier. This "fat goalie" scenario, as it's sometimes called in organic chemistry, can dramatically slow down or completely prevent reactions by physically blocking the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2][3] The electron-withdrawing nature of the trifluoromethoxy group also influences the reactivity of the carboxylic acid.[4][5] This guide provides strategies to overcome these challenges.
Troubleshooting Common Reactions
Issue 1: Low or No Conversion in Esterification Reactions
Esterification of this compound is often challenging due to the steric hindrance from the ortho-methyl group.[6][7]
-
Increase Electrophilicity of the Carboxylic Acid:
-
Convert to an Acyl Halide: The most common and effective strategy is to convert the carboxylic acid to a more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more susceptible to nucleophilic attack by the alcohol.
-
Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can activate the carboxylic acid in situ, facilitating esterification.[8]
-
-
Optimize Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9] Reactions are often heated under reflux for several hours.[6]
-
Use of Catalysts: For Fischer esterification (reacting the carboxylic acid directly with an alcohol under acidic conditions), a strong acid catalyst like sulfuric acid (H₂SO₄) is typically used.[10] For hindered substrates, solid acid catalysts like zeolites have also been shown to be effective.[9][11]
-
-
Alternative Esterification Methods:
-
Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Using Trialkyloxonium Salts: Reagents like triethyloxonium tetrafluoroborate can be used to form esters under specific conditions.[12]
-
Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Poor Yield in Amide Bond Formation
Similar to esterification, direct amidation of this compound with an amine can be difficult.
-
Activate the Carboxylic Acid:
-
Acyl Chloride/Fluoride Formation: Converting the carboxylic acid to an acyl chloride or acyl fluoride is a highly effective way to increase reactivity.[13]
-
Peptide Coupling Reagents: A wide array of coupling reagents are available for amide bond formation. Common examples include HATU, HBTU, and PyBOP. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine.
-
Mixed Anhydrides: Formation of a mixed anhydride, for instance with methanesulfonyl chloride, can effectively activate the carboxylic acid for amide formation.[14]
-
-
Catalyst Selection:
-
Lewis Acid Catalysis: Lewis acids can activate the carboxylic acid. For example, TiF₄ has been shown to be an effective catalyst for the direct amidation of sterically hindered benzoic acids.[15]
-
Boric Acid Catalysis: Boric acid is a mild and inexpensive catalyst that can promote amidation reactions.[16]
-
-
Reaction Conditions and Reagent Choice:
-
Use of a Stronger, Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Higher Temperatures: As with esterification, increasing the temperature can help overcome the activation energy barrier.
-
| Method | Activating Agent/Catalyst | Base (if needed) | Typical Solvent | Temperature | Key Advantages |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or TEA | DCM, Toluene | RT to Reflux | Highly reactive intermediate |
| Peptide Coupling | HATU, HBTU, PyBOP | DIPEA | DMF, NMP | RT | High yields, low racemization |
| Mixed Anhydride | Methanesulfonyl Chloride | TEA | THF | 0 °C to RT | Good for hindered systems[14] |
| Lewis Acid Catalysis | TiF₄ (catalytic) | None | Toluene | Reflux | Direct amidation[15] |
| Boric Acid Catalysis | B(OH)₃ (catalytic) | None | Toluene | Reflux | "Green" and cost-effective |
Frequently Asked Questions (FAQs)
Q1: Why is the ortho-methyl group such a significant hindrance?
A1: The ortho-methyl group physically blocks the trajectory of the incoming nucleophile (e.g., an alcohol or amine) from attacking the carbonyl carbon of the carboxylic acid. This steric clash increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.[1][3]
Q2: Does the 4-(trifluoromethoxy) group affect the reactivity?
A2: Yes. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[5] This property increases the acidity of the carboxylic acid proton but can also slightly decrease the nucleophilicity of the benzene ring. For reactions involving the carboxylic acid group, its electron-withdrawing nature can make the carbonyl carbon more electrophilic, which can partially counteract the steric hindrance. The -OCF₃ group also enhances lipophilicity and metabolic stability, which are often desirable properties in drug candidates.[17]
Q3: Can I use a protecting group strategy?
A3: While protecting groups are commonly used for other functional groups, they are not typically employed for the carboxylic acid itself in this context, as the goal is to react at the carboxylic acid. However, if there are other reactive functional groups on your nucleophile (e.g., a hydroxyl group on an amino acid), a protecting group strategy for the nucleophile would be essential.
Q4: Are there any other reactions where steric hindrance is a major concern with this molecule?
A4: Yes, any reaction that requires access to the carboxylic acid or the ortho positions on the aromatic ring will be affected. For instance, Friedel-Crafts acylation at the 3- or 5-position might be slower than in an unhindered analogue.[18] Decarboxylation, which sometimes requires ortho-substituents, can also be influenced by the steric and electronic environment.[19][20][21][22]
Q5: I am considering a C-H activation/functionalization reaction. How will the substitution pattern affect the regioselectivity?
A5: The carboxylic acid group is a strong directing group for C-H activation, typically favoring functionalization at the ortho-position. However, since both ortho-positions are substituted (one with a methyl group and the other implicitly blocked by the carboxylic acid itself during chelation-assisted C-H activation), this can be challenging. Late-stage amination via directed iridium-catalyzed C-H activation has been demonstrated for a variety of benzoic acids and could be a potential route to explore.[23] The electronic properties of both the methyl and trifluoromethoxy groups will influence the regioselectivity of such transformations.[24]
Experimental Protocols
Protocol 1: Esterification via Acyl Chloride Formation
This protocol describes a general method for the esterification of this compound with a primary alcohol.
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[25]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Amidation using HATU Coupling Reagent
This protocol outlines a general procedure for forming an amide bond with a primary amine.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (as a free base or its hydrochloride salt) (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Reagent roles in a typical peptide coupling reaction.
References
- Ningbo Inno Pharmchem Co., Ltd. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
- BenchChem. Overcoming steric hindrance in reactions with 1,3-dimethylurea.
- BenchChem. Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- BenchChem. The Role of Trifluoromethyl Groups in Chemical Intermediates.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
- ResearchGate. Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- RSC Publishing. Protodecarboxylation of benzoic acids under radical conditions.
- Wikipedia. Protecting group.
- NIH. Decarboxylative Hydroxylation of Benzoic Acids.
- BenchChem. Technical Support Center: Esterification of Substituted Benzoic Acids.
- Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6595–6600.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4225.
- NIH. 2-(Trifluoromethyl)benzoic acid.
- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024).
-
RSC Publishing. . Available from:
- ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
- BenchChem. dealing with steric hindrance in bioconjugation reactions.
- RSC Publishing. Solvation and steric hindrance in methyl-substituted benzoic acids.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 10836.
- NIH. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
- Wiley Online Library. ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions.
- BenchChem. Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
- ResearchGate. DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis | Request PDF.
- Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
- Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |.
- ChemicalBook. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.
- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- NIH. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.
- NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- MDPI. (2022). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Catalysts, 12(10), 1155.
- RSC Publishing. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current.
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- NIH. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.
- ResearchGate. Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF.
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
- YouTube. (2013). Steric hindrance.
- MDPI. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 25(21), 5133.
- MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Catalysts, 8(9), 358.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Direct Amidation of Carboxylic Acids with Nitroarenes | The Journal of Organic Chemistry. (2019).
- Organic Syntheses. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide.
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Technical Support Center: Optimizing Solvent Conditions for 2-Methyl-4-(trifluoromethoxy)benzoic Acid Reactions
Welcome to the technical support center for 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties imparted by the trifluoromethoxy group, combined with the steric influence of the ortho-methyl substituent, can present specific challenges in optimizing reaction conditions. This document provides in-depth, field-proven insights into selecting and optimizing solvent systems to ensure robust and reproducible outcomes for common transformations.
Core Concepts: Understanding the Molecule
This compound is a substituted aromatic carboxylic acid. Its reactivity is primarily governed by the interplay of three key structural features:
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and lipophilic group. It enhances the acidity of the carboxylic acid and influences the molecule's solubility, generally favoring less polar organic solvents compared to unsubstituted benzoic acid.
-
Methyl Group (-CH₃): Located ortho to the carboxylic acid, this group introduces steric hindrance. This can slow down reactions at the carboxyl group and may necessitate more forcing conditions or specific catalytic systems to achieve high conversion.
The molecule is a solid at room temperature and, like many benzoic acid derivatives, can exhibit limited solubility in non-polar solvents and moderate solubility in polar organic solvents[2][3].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question: My starting material, this compound, is not fully dissolving in my reaction solvent, leading to a sluggish and incomplete reaction. What should I do?
Answer:
Poor solubility is a common first hurdle. A heterogeneous mixture will often lead to slow and irreproducible kinetics. Here is a systematic approach to resolving this issue:
Initial Diagnosis:
-
Is the chosen solvent appropriate? For instance, trying to run a reaction in a non-polar solvent like hexane at room temperature is likely to fail.
-
Is the concentration too high? Even in a suitable solvent, you might be exceeding the solubility limit.
Solutions & Optimization Strategies:
| Strategy | Rationale & Explanation | Recommended Solvents & Conditions | Potential Pitfalls |
| 1. Switch to a More Polar Aprotic Solvent | Polar aprotic solvents excel at solvating polar organic molecules without interfering with most reaction mechanisms (e.g., by protonating bases or catalysts). The trifluoromethoxy group increases lipophilicity, but the carboxylic acid requires a polar environment. | Primary: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF). Secondary: Ethyl Acetate (EtOAc), Dioxane. | DMF can be difficult to remove during workup and may decompose at high temperatures. MeCN can sometimes participate in side reactions with highly electrophilic intermediates. |
| 2. Employ a Solvent Mixture | A co-solvent system can fine-tune the polarity. Adding a small amount of a highly polar solvent to a less polar one can dramatically increase solubility. | THF/Toluene, DCM/DMF (e.g., 10:1 ratio). | Ensure the solvents are miscible and do not form azeotropes that complicate removal. |
| 3. Increase Reaction Temperature | Solubility generally increases with temperature. Gentle heating can often bring all reactants into a homogeneous solution. | Refluxing in THF (66°C) or Dioxane (101°C) is common. For higher temperatures, consider Toluene (111°C). | Be mindful of the thermal stability of your reactants, reagents, and products. Elevated temperatures can also promote side reactions. |
Question: I am attempting an amide coupling reaction with a primary amine, but the yield is low, and I recover a significant amount of unreacted starting material. How can solvent choice impact my coupling efficiency?
Answer:
Low yield in amide coupling is a multifaceted problem where the solvent plays a critical role in mediating the activity of the coupling reagents and the stability of reactive intermediates.
Causality Behind the Issue: The formation of an amide bond proceeds through the "activation" of the carboxylic acid. This activated species (e.g., an active ester with HATU or an acylimidazolide with CDI) is highly electrophilic and susceptible to hydrolysis if water is present. The solvent must solubilize all components (the acid, amine, coupling reagent, and base) and facilitate the reaction without interfering.
Solvent Optimization Workflow for Amide Coupling:
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture. Stir for 5-10 minutes at room temperature to allow for pre-activation of the acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30-50% ethyl acetate in hexanes. The amide product should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 1-4 hours[4].
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Question: My esterification reaction with methanol is very slow, even under reflux with a sulfuric acid catalyst. What solvent modifications can I try?
Answer:
This is a classic Fischer esterification, which is an equilibrium-limited process[5][6]. To drive the reaction to completion, the water byproduct must be removed.
The Role of the Solvent in Equilibrium:
-
Reactant Concentration: Using the alcohol as the solvent (e.g., refluxing in methanol) is a common strategy to use a large excess of one reactant, pushing the equilibrium forward according to Le Châtelier's principle[6].
-
Azeotropic Water Removal: An inert co-solvent that forms an azeotrope with water can be used to physically remove it from the reaction mixture using a Dean-Stark apparatus.
Optimization Strategies for Fischer Esterification:
| Method | Description | Recommended Solvents | Key Advantage |
| Excess Alcohol | The alcohol reactant is used in large excess, serving as both the reagent and the solvent. | Methanol, Ethanol | Simple setup, no need for additional solvents. Effective for simple alcohols[5][7]. |
| Azeotropic Removal | An inert, water-immiscible solvent is added. The mixture is heated to reflux, and the water/solvent azeotrope is collected in a Dean-Stark trap. | Toluene, Benzene, Heptane | Actively removes water, driving the equilibrium to completion. Allows for stoichiometric use of the alcohol[6]. |
| Solvent-Free | For higher boiling alcohols, the reaction can sometimes be run neat (without any solvent) with a solid acid catalyst, driving off water at high temperatures[8]. | N/A | "Green" approach, reduces solvent waste. |
Experimental Protocol: Esterification with Azeotropic Water Removal
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), a catalytic amount of p-toluenesulfonic acid or sulfuric acid (0.05 eq.), and toluene (enough to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the trap. Monitor the reaction's completion via TLC.
-
Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, wash with brine, dry over sodium sulfate, and concentrate to yield the crude ester.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent for a new reaction with this compound? A1: Start by considering the polarity of your reactants and the mechanism of the transformation. For most reactions involving the polar carboxylic acid group, a polar aprotic solvent is a safe initial choice. THF and DCM are excellent starting points due to their moderate polarity and ease of removal. Check solubility in a small vial before setting up the full-scale reaction.
Q2: I am planning a Suzuki-Miyaura cross-coupling with a derivative of this benzoic acid. How does solvent choice affect this type of reaction? A2: Solvent choice is critical in Suzuki couplings as it affects the solubility of the base, the stability of the palladium catalyst, and the rate of the catalytic cycle. Common solvent systems include:
-
Toluene/Water or Dioxane/Water mixtures: A popular choice where the organic solvent dissolves the aryl halide and boronic acid, while the water dissolves the inorganic base (e.g., Na₂CO₃, K₃PO₄)[9]. Strong stirring is essential for this biphasic system.
-
Polar Aprotic Solvents: Solvents like DMF or THF can also be used, often with an aqueous base solution[9][10]. The choice can influence selectivity and reaction rate. For instance, THF is noted for its low viscosity, which can improve mass transfer in heterogeneous reactions[11].
Q3: How can I effectively monitor the progress of my reactions? A3:
-
Thin-Layer Chromatography (TLC): This is the most common method. It is fast, cheap, and effective for qualitatively tracking the disappearance of starting material and the appearance of product[12][13]. For this compound, which is acidic, adding a trace amount of acetic acid (0.5-1%) to your eluent (e.g., ethyl acetate/hexane) can prevent streaking and give sharper spots[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative analysis, taking a small aliquot from the reaction, removing the solvent, and dissolving it in a deuterated solvent for ¹H or ¹⁹F NMR can provide an accurate ratio of starting material to product. The trifluoromethoxy group provides a clean ¹⁹F NMR signal for monitoring[14].
Q4: Are there any incompatible solvents I should avoid? A4: Avoid protic solvents (like alcohols or water) in reactions that use highly reactive, moisture-sensitive reagents such as organometallics, strong bases (like LDA), or certain coupling reagents (e.g., carbodiimides), unless the protic solvent is a specific requirement of the reaction protocol. Strong bases can deprotonate the carboxylic acid, which may be the desired first step in some cases but can interfere in others[15].
Summary of Recommended Solvents
The following table provides a quick reference guide for solvent selection based on common reaction types involving this compound.
| Reaction Type | Primary Solvent(s) | Secondary/Alternative(s) | Rationale |
| Amide Coupling | DMF, DCM, THF | MeCN, Ethyl Acetate | Polar aprotic, good solubility for reactants and reagents. |
| Esterification (Fischer) | Toluene (with Dean-Stark), Methanol (as reagent/solvent) | Dioxane | Facilitates water removal or utilizes Le Châtelier's principle. |
| Suzuki Coupling (Derivative) | Dioxane/H₂O, Toluene/H₂O | THF, DMF | Biphasic system to dissolve organic and inorganic components. |
| General Solubility | THF, Acetone, Ethyl Acetate | DCM, DMF, Methanol | Good balance of polarity to dissolve the molecule. |
This guide provides a foundational framework for optimizing your reactions. Remember that every substrate combination is unique, and empirical screening of the recommended solvent systems is often the key to achieving the highest yield and purity.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(trifluoromethyl)benzoate: Ensuring Experimental Reproducibility.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
- Cain, P. A., et al. (1998). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(trifluoromethyl)benzoate.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Methyl 2-(trifluoromethyl)benzoate for GC-MS Analysis.
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ossila. (2023). 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- PubChem. (n.d.). 2-Methylsulfonyl-4-trifluoromethylbenzoic acid.
- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
- National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- International Journal of Scientific & Technology Research. (2020).
- ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
- ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- PubChem. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58, 4391–4394.
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- University Course Material. (n.d.).
- J. Phys. Org. Chem. (2019). Aqueous pKa values. 32, e3940.
- Tetrahedron Letters. (2018).
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- ChemicalBook. (2025). 4-(Trifluoromethyl)benzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzoic acid.
- BenchChem. (2025). Technical Support Center: Monitoring 2-fluoro-5-(hydroxymethyl)benzoic Acid Reactions by TLC.
- Royal Society of Chemistry. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- ResearchGate. (2025). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts.
- BenchChem. (2025). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- Guidechem. (n.d.). What are the properties and applications of 4-(Trifluoromethyl)benzoic acid?.
- PubMed. (2021).
- PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid.
- PubMed. (n.d.). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid.
- RSC Publishing. (n.d.). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methyl-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 2-methyl-4-(trifluoromethoxy)benzoic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific substrate. As Senior Application Scientists, we understand that the unique electronic and steric properties of this molecule present distinct challenges. This resource is structured to provide not just protocols, but the scientific reasoning behind them, ensuring your success in the lab.
I. Understanding the Substrate: Key Challenges
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence catalyst selection and reaction outcomes.
-
Steric Hindrance: The ortho-methyl group poses significant steric bulk around the carboxylic acid, which can impede the approach of the catalyst and the coupling partner. This often necessitates the use of bulky ligands on the palladium catalyst to facilitate the reaction.[1][2][3][4]
-
Electronic Effects: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring.[5] While electron-deficient substrates can sometimes be more reactive in oxidative addition, the overall electronic nature of the molecule must be considered in concert with the chosen coupling partner.[6] The carboxylic acid itself can act as a directing group or a leaving group in decarboxylative coupling strategies.[7]
-
The Carboxylic Acid Moiety: The benzoic acid functionality can participate in the reaction in several ways. It can be a challenging substrate for traditional cross-coupling reactions where the halide is the leaving group. However, it opens the door for decarboxylative cross-coupling, a powerful C-H functionalization strategy.[7]
Logical Flow for Catalyst System Selection
Caption: Decision workflow for catalyst selection.
II. Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 2-methyl-4-(trifluoromethoxy)phenylboronic acid and an aryl halide, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer:
Low yield in a Suzuki-Miyaura coupling involving a sterically hindered and electronically modified substrate like this often points to a few key areas: catalyst activity, ligand choice, and base effectiveness.
Initial Diagnostic Questions:
-
What is your catalyst system (palladium precursor, ligand, base, and solvent)? The choice of these components is critical.
-
Have you confirmed the quality of your boronic acid? Boronic acids can degrade, especially if not stored properly. Protodeborylation (replacement of the boronic acid group with a hydrogen) is a common side reaction.
-
Are your reaction conditions rigorously anhydrous and deoxygenated? Palladium(0) catalysts are sensitive to oxygen, and water can interfere with the reaction.
Troubleshooting Steps & Explanations:
-
Ligand Modification: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1]
-
Rationale: The steric bulk of the ligand can help to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium, facilitating the oxidative addition of the aryl halide.
-
Recommended Ligands: Consider switching to ligands such as SPhos, XPhos, or RuPhos. These biarylphosphine ligands have demonstrated high activity for challenging couplings.[1] N-heterocyclic carbenes (NHCs) can also be effective for sterically demanding couplings.[4]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[8]
-
Rationale: The base activates the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.
-
Recommended Bases: If you are using a weaker base like Na2CO3, consider switching to a stronger, more soluble base such as K3PO4 or Cs2CO3. The choice of base can also be solvent-dependent.
-
-
Solvent System: The polarity of the solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Rationale: A solvent system that can dissolve both the organic and inorganic components of the reaction is ideal. For many Suzuki couplings, a mixture of an organic solvent (like toluene, dioxane, or THF) and water is effective.[6]
-
Recommendation: If using a single organic solvent, try a biphasic system like toluene/water or dioxane/water.
-
Experimental Protocol: Screening Ligands for a Challenging Suzuki-Miyaura Coupling
-
Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.
-
Reagents: To each vial, add 2-methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 eq.), your aryl halide (1.0 eq.), and the chosen base (e.g., K3PO4, 2.0 eq.).
-
Catalyst Precursor: Add the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 2 mol%) to each vial.
-
Ligand Addition: To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).
-
Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water 4:1) to each vial. Purge each vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Precursor | Pd(OAc)2 | Pd2(dba)3 | Pd(dppf)Cl2 |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K3PO4 | Cs2CO3 | K2CO3 |
| Solvent | Toluene/H2O (4:1) | Dioxane/H2O (4:1) | THF |
Issue 2: Competing Hydrodehalogenation in Palladium-Catalyzed Couplings
Question: I'm observing a significant amount of the hydrodehalogenated side product of my aryl halide starting material. How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich phosphine ligands and in the presence of trace water.[9][10]
Troubleshooting Steps & Explanations:
-
Rigorously Dry Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Ligand Choice: While bulky, electron-rich ligands are often necessary, their strong reducing power can sometimes promote hydrodehalogenation.
-
Recommendation: If hydrodehalogenation is a major issue, consider a slightly less electron-rich ligand or a ligand that is known to favor reductive elimination over other pathways. Experimenting with different ligand-to-metal ratios can also be beneficial.
-
-
Base Selection: The choice of base can influence the prevalence of this side reaction.
-
Recommendation: In some cases, using a weaker base or a non-hydroxide base can minimize hydrodehalogenation.
-
Issue 3: Difficulties with Heck and Sonogashira Couplings
Question: I am trying to perform a Heck or Sonogashira reaction with a derivative of this compound (e.g., the corresponding aryl bromide or iodide), but the reaction is sluggish. What adjustments should I consider?
Answer:
For Heck and Sonogashira reactions, catalyst and reaction conditions are paramount, especially with a sterically encumbered substrate.
-
Catalyst: A common catalyst system is Pd(OAc)2 with a phosphine ligand like PPh3 or a more electron-rich ligand for challenging substrates.
-
Base: A hindered organic base like triethylamine or a weaker inorganic base like NaOAc is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required.
-
Troubleshooting: If the reaction is slow, consider increasing the temperature. Microwave irradiation can sometimes be effective in driving these reactions to completion.
For Sonogashira Reactions: [13][14]
-
Catalyst System: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base like triethylamine or diisopropylamine is used to neutralize the HX formed.
-
Solvent: THF or DMF are common solvents.
-
Troubleshooting:
-
Copper-Free Conditions: If you observe significant alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol.
-
Ligand Effects: For hindered substrates, using a more specialized ligand on the palladium may be necessary.
-
Experimental Protocol: Optimizing a Sonogashira Coupling
-
Setup: To a flame-dried flask, add the aryl halide derived from this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-3 mol%).
-
Solvent and Base: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
III. Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a Suzuki coupling, or do I need to convert it to an aryl halide first?
While traditional Suzuki couplings utilize aryl halides, there are methods for the direct decarboxylative cross-coupling of benzoic acids.[7] This approach avoids the need for pre-functionalization to an aryl halide. These reactions often require specific directing groups and catalyst systems, typically involving Pd(II) catalysis.
Q2: What is the best palladium precursor to use for these types of reactions?
Common and effective palladium precursors include Pd(OAc)2, Pd2(dba)3, and PdCl2(dppf). The choice often depends on the specific reaction and the ligand being used. For air-sensitive reactions, pre-catalysts that are more stable to air and moisture can be advantageous.
Q3: How do I choose the right base for my reaction?
The choice of base is critical and depends on the specific cross-coupling reaction.
-
Suzuki-Miyaura: Strong inorganic bases like K3PO4 and Cs2CO3 are often effective.[8]
-
Heck: Weaker bases like NaOAc or organic amines (e.g., Et3N) are common.[11]
-
Sonogashira: Amine bases like Et3N or i-Pr2NH are typically used.[14]
Q4: My reaction turns black. Does this mean the catalyst has died?
Formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition. However, many successful cross-coupling reactions proceed with a color change to dark brown or black.[6] If the reaction stalls and you suspect catalyst decomposition, you can try adding a fresh portion of the catalyst.
Q5: Are there any alternatives to palladium catalysts for these couplings?
While palladium is the most common catalyst for these reactions, nickel catalysts have also been shown to be effective for some cross-coupling reactions, particularly for the coupling of aryl chlorides.
IV. References
-
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters.[Link]
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. National Institutes of Health.[Link]
-
Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Royal Society of Chemistry.[Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar.[Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.[Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. ResearchGate. [https://www.researchgate.net/publication/228678604_Palladium-Benzimidazolium_Salt_Catalyst_Systems_for_Suzuki_Coupling_Development_of_a_Practical_and_Highly_Active_Palladium_Catalyst_System_for_Coupling_of_Aromatic_Halides_with_Arylboronic_Acids]([Link]_ Palladium_Catalyst_System_for_Coupling_of_Aromatic_Halides_with_Arylboronic_Acids)
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]
-
Heck reaction. Wikipedia.[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate.[Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.[Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science Research Portal.[Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry.[Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC.[Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate.[Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central.[Link]
-
Failed suzuki coupling, any suggenstions? Reddit.[Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Kyoto University Research Information Repository.[Link]
-
Heck Reaction. University of Regensburg.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.[Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
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Technical Support Center: LC-MS Analysis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support guide for the LC-MS analysis of 2-methyl-4-(trifluoromethoxy)benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can not only solve immediate problems but also build robust analytical methods for this and similar molecules.
Understanding the Analyte: Key to a Robust Method
This compound is a small aromatic carboxylic acid. Its analytical behavior is dictated by three primary chemical features: the carboxylic acid group, the electron-withdrawing trifluoromethoxy group, and the benzene ring. Understanding these properties is the first step in effective method development and troubleshooting.
| Property | Value / Description | Implication for LC-MS Analysis |
| Molecular Formula | C₉H₇F₃O₃ | --- |
| Molecular Weight | 220.15 g/mol | Guides setting the mass range for the MS detector. |
| Structure | The carboxylic acid is the primary site for ionization. The -OCF₃ group increases acidity. | |
| pKa (estimated) | ~2.5 – 3.5 | The low pKa indicates it is a relatively strong acid. Mobile phase pH is critical for controlling retention and peak shape. The electron-withdrawing -OCF₃ group lowers the pKa significantly compared to standard benzoic acid.[1] |
| Solubility | Moderate in polar organic solvents (e.g., Methanol, Acetonitrile), limited in water. | Dictates sample diluent choice. To avoid peak distortion, the sample solvent should be as close in composition to the initial mobile phase as possible.[1][2] |
| Ionization Mode | Negative Electrospray (ESI-) | The carboxylic acid readily loses a proton to form the [M-H]⁻ ion, making negative mode the ideal choice for high-sensitivity detection.[3][4][5] |
Frequently Asked Questions & Troubleshooting Guides
Category 1: Chromatographic Issues
Q1: My chromatographic peak for this compound is tailing severely. What are the causes and how can I fix it?
A1: Peak tailing for acidic compounds is a common and frustrating issue, often leading to poor integration and inaccurate quantification. Tailing typically arises from undesirable secondary interactions between the analyte and the stationary phase or from issues with the mobile phase conditions.
Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual surface silanol groups (Si-OH). At mid-range pH values, these silanols can be deprotonated (Si-O⁻) and ionically interact with any positively charged analyte species. While our analyte is an acid, this secondary mechanism can still contribute to peak shape issues. More importantly for acids, interactions with metal impurities in the silica matrix or frit can cause tailing.
Secondary Cause: pH Mismatch If the mobile phase pH is near the analyte's pKa, a mixed population of ionized (deprotonated) and neutral (protonated) forms of the acid will exist. The ionized form is highly polar and will have little retention on a reversed-phase column, while the neutral form is more retained. This dynamic equilibrium on the column leads to a "smearing" effect, resulting in a tailing peak.
Troubleshooting Workflow: Peak Tailing
Below is a systematic workflow to diagnose and resolve peak tailing for this analyte.
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH
-
Baseline Experiment: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) without any additives. Inject the analyte and record the chromatogram. You will likely observe a broad, tailing peak.
-
Acidify Mobile Phase: Prepare a fresh aqueous mobile phase (Mobile Phase A) containing 0.1% formic acid in water. Use pure acetonitrile as Mobile Phase B. This will bring the mobile phase pH to approximately 2.7.
-
Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.
-
Re-inject: Inject the same concentration of the analyte.
-
Analyze Results: Compare the peak shape from step 1 and step 4. The peak should be significantly sharper and more symmetrical at the lower pH.[6] This is because at a pH well below its pKa, the carboxylic acid is fully protonated (-COOH), making it more non-polar and allowing it to interact with the C18 stationary phase via a single, consistent retention mechanism.[7]
Q2: My analyte has very little or no retention and elutes near the solvent front. How can I fix this?
A2: Poor retention is common for polar acidic compounds, especially if the mobile phase has a high organic content or an inappropriate pH.
Common Causes & Solutions:
-
High Organic Content: The analyte may be too soluble in the mobile phase.
-
Solution: Decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method. For example, if you are starting at 40% acetonitrile, try starting at 20%.
-
-
Mobile Phase pH is too High: If the mobile phase pH is well above the analyte's pKa, the carboxylic acid will be fully deprotonated (-COO⁻). This ionized form is very polar and will have minimal interaction with the non-polar C18 stationary phase, causing it to elute very early.
-
Solution: As with fixing peak tailing, ensure the mobile phase pH is low (e.g., pH 2.5-3.5) by using an additive like formic acid. This keeps the analyte in its more retained, neutral form.[7]
-
-
Inappropriate Column Choice: While C18 is a good starting point, some highly polar analytes may require alternative stationary phases.
-
Solution: Consider using a column with a different selectivity, such as a mixed-mode column (e.g., anion-exchange/reversed-phase) that provides multiple retention mechanisms.[7]
-
Category 2: Mass Spectrometry & Sensitivity Issues
Q3: I am getting a very low signal, or no signal at all, in the mass spectrometer. How can I improve sensitivity?
A3: Low sensitivity is a common challenge that can almost always be overcome by ensuring the analyte is properly ionized and the mass spectrometer is tuned correctly.
Step 1: Confirm Ionization Mode For a carboxylic acid, Negative Electrospray Ionization (ESI-) is the correct choice. The primary ion you should be targeting is the deprotonated molecule, [M-H]⁻. For this compound (MW = 220.15), you should be looking for an ion at m/z 219.0 .
Step 2: Optimize Mobile Phase for ESI- While an acidic mobile phase (like 0.1% formic acid) is excellent for reversed-phase chromatography of acids, it is not always optimal for generating a strong ESI- signal. Formic acid can suppress negative ion formation to some extent.
-
Solution 1 (Often the best compromise): Stick with 0.1% formic acid if the chromatography is good. The signal is often sufficient for most applications.
-
Solution 2 (To boost signal): Replace formic acid with a weak volatile base. A mobile phase containing a small amount of ammonium acetate or ammonium formate can facilitate the deprotonation of the analyte in the ESI source, increasing the [M-H]⁻ signal. However, this will raise the mobile phase pH and drastically alter the chromatography (likely causing poor retention).
-
Solution 3 (Advanced): Use a post-column infusion of a weak base. This allows you to maintain optimal acidic conditions for chromatography while introducing a base just before the ESI source to enhance ionization.
Step 3: Optimize MS Source Parameters The physical parameters of the ESI source have a massive impact on signal intensity. Perform a tuning experiment by infusing a standard solution of your analyte and adjusting the following:
| Parameter | Function | Optimization Goal |
| Capillary Voltage | Creates the electrical field that drives ion formation. | Adjust for maximum stable signal for m/z 219.0. |
| Drying Gas Temp. | Evaporates solvent from the ESI droplets. | High enough to desolvate ions, but not so high it causes thermal degradation. |
| Drying Gas Flow | Carries away the evaporated solvent. | Optimize for a stable, robust signal. |
| Nebulizer Pressure | Controls the formation of the aerosol spray. | Adjust for the finest, most consistent spray. |
| Fragmentor/Cone Voltage | Potential that accelerates ions from the source into the mass analyzer. | Set high enough to transmit ions efficiently but low enough to prevent unwanted in-source fragmentation. |
Q4: I'm analyzing my compound in a complex biological matrix (like plasma or urine) and the signal is much lower than in a clean standard. What is happening?
A4: You are likely observing a phenomenon known as "matrix effect," specifically ion suppression. This is one of the most significant challenges in quantitative LC-MS.[8][9][10]
Mechanism of Ion Suppression During the electrospray process, your analyte molecules compete with co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other metabolites) for access to the droplet surface to become gas-phase ions.[11] If matrix components are present at high concentrations, they can monopolize the ionization process, preventing your analyte from being efficiently ionized and detected, thereby suppressing its signal.
Sources
- 1. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
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- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 2-Methyl-4-(trifluoromethoxy)benzoic Acid and 2-Methyl-4-(trifluoromethyl)benzoic Acid
For the discerning researcher in drug discovery and materials science, the choice between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) substituent can profoundly alter a molecule's destiny. Though separated by just a single oxygen atom, these two groups impart dramatically different physicochemical and biological properties. This guide provides an in-depth, data-supported comparison of 2-methyl-4-(trifluoromethoxy)benzoic acid and 2-methyl-4-(trifluoromethyl)benzoic acid to inform rational molecular design.
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, tune acidity, and modulate lipophilicity.[1][2] The -CF₃ and -OCF₃ groups are workhorses in this field, but their effects are far from interchangeable.[3] Understanding their distinct electronic signatures is key to harnessing their power.
Electronic and Physicochemical Properties: A Study in Contrast
The fundamental difference between the trifluoromethoxy and trifluoromethyl groups lies in the interplay of inductive and resonance effects.[4]
-
The Trifluoromethyl (-CF₃) Group: This group is a classic and powerful electron-withdrawing group. It exerts its influence primarily through a strong negative inductive effect (-I), pulling electron density from the aromatic ring. This effect significantly increases the acidity of the benzoic acid proton.[2]
-
The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group presents a more complex electronic profile. While it is also strongly electron-withdrawing via induction due to the highly electronegative fluorine atoms, the adjacent oxygen atom possesses lone pairs that can participate in resonance (+R effect), donating electron density back to the ring.[4] However, this resonance donation is weaker compared to a simple methoxy (-OCH₃) group. The result is a potent, long-range electron-withdrawing effect that is distinct from the -CF₃ group.[5][6]
These electronic differences manifest in key physicochemical parameters crucial for drug development and material science.
| Property | 2-Methyl-4-(trifluoromethyl)benzoic Acid | This compound | Rationale for Difference |
| Predicted Acidity (pKa) | More acidic (Lower pKa) | Less acidic (Higher pKa) | The purely inductive electron-withdrawing -CF₃ group stabilizes the carboxylate anion more effectively than the -OCF₃ group, whose weak resonance donation slightly counteracts its inductive pull. |
| Predicted Lipophilicity (logP) | ~2.71[7] | Higher (~3.1-3.5) | The -OCF₃ group is considered one of the most lipophilic substituents, significantly more so than the -CF₃ group, which is critical for membrane permeability.[8][9] |
| Metabolic Stability | High | Very High | Both groups enhance metabolic stability by blocking enzymatic attack (e.g., by Cytochrome P450) due to the strength of the C-F bond.[1][10] The -OCF₃ group can offer superior protection against oxidative demethylation compared to a methoxy group.[11] |
Note: Experimental pKa and logP values for these specific isomers can vary. The values and trends presented are based on established substituent effects and data for analogous compounds.
Structure-Property-Application Relationship
The choice between these two building blocks is dictated by the desired final properties of the target molecule. This decision-making process can be visualized as a cascade of effects.
Caption: Logical flow from substituent choice to application.
Synthetic Accessibility
Both building blocks are commercially available, but their synthesis reflects the distinct chemistry of introducing the respective fluorinated groups.
-
For 2-Methyl-4-(trifluoromethyl)benzoic Acid: A common route involves the oxidation of the corresponding toluene derivative, 2-methyl-4-(trifluoromethyl)toluene. The introduction of the -CF₃ group itself often relies on halogen exchange reactions or trifluoromethylation of aryl halides or boronic acids.[12][13]
-
For this compound: The synthesis of trifluoromethoxy-arenes is notoriously more challenging due to the instability of the trifluoromethoxide anion.[8][14] Modern methods often involve the reaction of phenols with electrophilic "CF₃⁺" sources or specialized reagents that can deliver the -OCF₃ moiety.[15] This can sometimes translate to a higher cost for -OCF₃ containing building blocks.
Application in Drug Design: A Case Study Perspective
The utility of these groups is well-documented in numerous FDA-approved drugs.[16]
-
-CF₃ Group: The antidepressant Fluoxetine contains a 4-(trifluoromethyl)phenoxy moiety, where the electron-withdrawing nature of the group is crucial for its activity as a selective serotonin reuptake inhibitor.[16] In general, the -CF₃ group is used to increase binding affinity, improve metabolic stability, and serve as a bioisostere for groups like chlorine.[9][17]
-
-OCF₃ Group: While less common than -CF₃, the -OCF₃ group is found in pharmaceuticals and agrochemicals where maximizing lipophilicity and metabolic stability is paramount.[11][18] Its ability to enhance membrane permeability makes it attractive for compounds targeting the central nervous system or requiring good oral bioavailability.[14][19]
Experimental Protocol: Comparative Measurement of Lipophilicity (logP) via HPLC
To empirically validate the differing lipophilicity, a researcher could employ a standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method. This protocol provides a reliable, high-throughput alternative to the traditional shake-flask method.
Objective: To determine and compare the LogP values of 2-methyl-4-(trifluoromethyl)benzoic acid and this compound.
Principle: The retention time (t_R) of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compounds can be determined.
Caption: Workflow for logP determination via RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a series of calibration standards with known logP values spanning a relevant range (e.g., logP 1 to 5).
-
Accurately weigh and dissolve each test compound and standard in the mobile phase (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards and record their retention times.
-
Inject the two test compounds and record their retention times.
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
-
Calculation:
-
For each compound, calculate the capacity factor, k' = (t_R - t₀) / t₀.
-
Plot a calibration curve of the known logP values of the standards against their corresponding log k' values.
-
Using the log k' values calculated for the two test compounds, interpolate their logP values from the linear regression of the calibration curve.
-
This self-validating system provides quantitative data to confirm that this compound exhibits a longer retention time and thus a higher logP than its -CF₃ counterpart.
Conclusion
The choice between this compound and 2-methyl-4-(trifluoromethyl)benzoic acid is a strategic decision based on a nuanced understanding of their electronic properties.
-
Opt for 2-methyl-4-(trifluoromethyl)benzoic acid when a strong, purely inductive electron-withdrawing effect is desired to maximize acidity or when mimicking the properties of a chloro-group in a more metabolically stable form.[9]
-
Select This compound when the primary goals are to substantially increase lipophilicity for enhanced membrane permeability and to maximize metabolic stability, accepting a slight reduction in acidity compared to the -CF₃ analog.[4][19]
By understanding the causality behind their distinct behaviors, researchers can move beyond simple substitution and engage in precise, property-driven molecular design.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Tota, A., et al. (2020). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
-
Schlosser, M., & Rausis, T. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]
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Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Das, B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]
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The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. [Link]
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PubChem. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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- Google Patents.
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PubChem. 2-(Trifluoromethyl)benzoic acid. [Link]
- Google Patents.
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A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Benzoic Acids
For drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of how these two powerful moieties influence the biological profile of a common scaffold, benzoic acid. We will dissect their impact on key parameters, from fundamental physicochemical properties to metabolic fate, providing the supporting experimental data and detailed protocols necessary for researchers to make informed decisions in their own discovery programs.
Part 1: The Physicochemical Foundation of Biological Activity
The journey of a drug molecule from administration to its biological target is governed by a complex interplay of its physical and chemical properties. The choice between a -CF3 and an -OCF3 substituent can dramatically alter this journey.
Lipophilicity: The Gateway to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] It is commonly quantified by the partition coefficient (LogP). A higher LogP value generally indicates greater lipophilicity and an enhanced ability to cross biological membranes.
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[6] It imparts a significantly greater degree of lipophilicity than the trifluoromethyl group.[4] This is quantified by the Hansch hydrophobicity parameter (π), where π(OCF3) is +1.04, compared to +0.88 for π(CF3).[6][7] This seemingly small difference can have profound biological consequences.
| Property | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethoxy)benzoic acid | Rationale |
| LogP | ~2.51 - 2.56 | ~3.20 (Computed)[8] | The oxygen atom in the -OCF3 group does not significantly reduce lipophilicity, making the group as a whole more lipid-soluble than -CF3.[7] |
| Hansch π | +0.88[1] | +1.04[6][7] | The -OCF3 group is intrinsically more lipophilic, a key advantage for enhancing cell penetration.[4] |
Electronic Effects: Modulating Acidity and Target Interactions
Both groups are strongly electron-withdrawing, which significantly increases the acidity (lowers the pKa) of the benzoic acid carboxylic group compared to unsubstituted benzoic acid (pKa ≈ 4.2). This modulation of pKa is crucial as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.
The trifluoromethoxy group is a more powerful electron-withdrawing group than trifluoromethyl, resulting in a lower pKa for the corresponding benzoic acid.[4][7]
| Property | 3-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethoxy)benzoic acid |
| pKa | ~3.86[9] | ~3.69 - 4.05[10] | Expected to be lower than 4-CF3 derivative |
Conformational Influence
A key structural difference is the conformational preference of the -OCF3 group. Unlike the methoxy group which often favors a planar conformation with the phenyl ring, the trifluoromethoxy group typically resides out of the plane of the ring.[7] This orthogonal orientation can be exploited in drug design to probe specific regions of a binding pocket or to disrupt undesirable planar stacking interactions, potentially improving selectivity.
Part 2: Impact on Pharmacokinetics and Biological Activity
The differences in physicochemical properties directly translate into distinct pharmacokinetic profiles and biological activities.
Metabolic Stability: The Shield Against Degradation
A primary reason for incorporating these groups is to enhance metabolic stability.[11] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes responsible for much of Phase I metabolism.[1][4][12]
By strategically placing a -CF3 or -OCF3 group at a site on the molecule that is susceptible to oxidative metabolism (a "metabolic soft spot"), that metabolic pathway can be effectively blocked.[12] This leads to:
-
Longer drug half-life: The drug persists in the body for a longer duration.[12]
-
Improved bioavailability: A greater proportion of the administered dose reaches systemic circulation.
-
Reduced metabolite-driven toxicity: Fewer potentially reactive metabolites are formed.
The -OCF3 group is often considered to confer superior metabolic stability compared to the -CF3 group, shielding the molecule more effectively from enzymatic attack.[4][6]
Caption: Conceptual binding of a substituted benzoic acid.
Part 3: Experimental Protocols for Characterization
To ensure trustworthiness and provide actionable insights, this section details the standard, self-validating protocols for assessing the key properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant. [13][14] Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements. [14]2. Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., 4-(trifluoromethyl)benzoic acid) in water. If solubility is an issue, a co-solvent like methanol can be used, and the results extrapolated to 100% aqueous solution.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO2. [14]4. Titration: Make the solution acidic (pH ~2.0) with 0.1 M HCl. Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution. [14]5. Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. [14]
Caption: Workflow for pKa determination by titration.
Protocol 2: In Vitro Metabolic Stability Assay
This assay uses human liver microsomes (HLM), which are subcellular fractions containing high concentrations of CYP enzymes, to assess a compound's susceptibility to Phase I metabolism. [15] Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM (e.g., from human donors) on ice. [16] * Prepare a 100 mM potassium phosphate buffer (pH 7.4). [16] * Prepare a solution of the NADPH cofactor regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [17]2. Incubation Setup (96-well plate format):
-
In separate wells, add the phosphate buffer.
-
Add the test compound (from a DMSO stock) to a final concentration of 1 µM. Ensure the final DMSO concentration is <0.5%. [16] * Add the HLM to a final protein concentration of 0.5 mg/mL. [15] * Include positive controls (e.g., Dextromethorphan, a compound with known high metabolism) and negative controls (incubations without the NADPH cofactor). [16]3. Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [15][16]4. Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) to precipitate the proteins. [12]5. Analysis: Transfer the supernatant to a new plate and analyze by a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point. [16]6. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Caption: Workflow for microsomal metabolic stability assay.
Conclusion: A Strategic Choice in Drug Design
Both the trifluoromethyl and trifluoromethoxy groups are invaluable tools for enhancing the drug-like properties of a lead compound. [1]The choice between them is a strategic decision based on the specific goals of the drug design program.
-
Choose Trifluoromethyl (-CF3) when: A moderate increase in lipophilicity and metabolic stability is desired without drastically altering the molecule's overall physicochemical profile. It is a well-established, reliable, and more synthetically accessible option.
-
Choose Trifluoromethoxy (-OCF3) when: A significant boost in lipophilicity is required to maximize membrane permeability, or when a particularly stubborn metabolic soft spot needs to be shielded. [4]Its unique conformational properties can also be leveraged to improve binding selectivity.
By understanding the fundamental differences in their electronic, steric, and lipophilic character, and by validating these properties with robust experimental protocols, researchers can rationally design molecules with superior biological activity and optimized pharmacokinetic profiles, ultimately accelerating the path to new and effective therapies.
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A Senior Application Scientist's Guide to Validating the Purity of 2-methyl-4-(trifluoromethoxy)benzoic acid for In Vitro Assays
For researchers, scientists, and drug development professionals, the integrity of in vitro assay data is paramount. The reliability of these experiments hinges on the purity of the chemical entities being tested. This guide provides an in-depth, technical framework for validating the purity of 2-methyl-4-(trifluoromethoxy)benzoic acid, a crucial building block in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a self-validating system for robust and reproducible results.
The Critical Impact of Impurities in In Vitro Assays
Profiling this compound and Potential Impurities
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. |
Potential impurities in this compound can arise from several sources, including the starting materials, side reactions during synthesis, and degradation upon storage.[5] Common impurities may include regioisomers, unreacted starting materials, and by-products from incomplete reactions.
Orthogonal Analytical Approaches for Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods that rely on different chemical and physical principles, provides a much more comprehensive and reliable assessment.[6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone technique for purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] For an aromatic carboxylic acid like our compound of interest, a reverse-phase HPLC method is typically employed.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL.
Data Presentation: Comparative HPLC Purity Analysis
| Sample | Main Peak Area (%) | Impurity 1 Area (%) (Relative Retention Time) | Impurity 2 Area (%) (Relative Retention Time) | Total Purity (%) |
| High-Purity Standard | 99.92 | 0.05 (0.85) | 0.03 (1.12) | 99.92 |
| Test Batch A | 98.54 | 0.88 (0.85) | 0.58 (1.15) | 98.54 |
This method allows for the quantification of impurities relative to the main peak, providing a clear purity value.[10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC provides quantitative purity data, it does not typically identify the chemical nature of the impurities. LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, enabling the determination of the molecular weights of impurities.[13][14][15][16] This information is critical for understanding the potential impact of an impurity and for optimizing the synthesis and purification processes.
Experimental Workflow: Impurity Identification by LC-MS
Caption: A simplified workflow for LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Tool
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the primary compound and for identifying structurally related impurities.[7]
-
¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. The integration of the peaks can be used for quantitative analysis.
-
¹⁹F NMR (Fluorine NMR): Given the presence of the trifluoromethoxy group (-OCF₃), ¹⁹F NMR is a highly specific and sensitive technique for this molecule.[17][18][19][20][21] It can readily detect fluorine-containing impurities that might be difficult to resolve by other methods.
Data Presentation: Key NMR Signals for this compound
| Nucleus | Chemical Shift (ppm, approximate) | Multiplicity | Assignment |
| ¹H | ~10-12 | singlet | -COOH |
| ¹H | ~7.0-8.0 | multiplet | Aromatic protons |
| ¹H | ~2.5 | singlet | -CH₃ |
| ¹⁹F | ~ -58 | singlet | -OCF₃ |
Deviations from these expected signals or the appearance of additional peaks can indicate the presence of impurities.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is used to confirm the empirical formula of the compound. A significant deviation between the theoretical and experimentally determined elemental composition can suggest the presence of impurities, such as residual solvents or inorganic salts.
Comparative Analysis and Setting Acceptance Criteria
The required purity level for this compound is directly dependent on the nature and sensitivity of the intended in vitro assay. For high-throughput screening, a purity of >95% may be acceptable, whereas for dose-response studies in lead optimization, a purity of >98% or even >99% is often required.
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances that can be adapted for research compounds.[22][23][24][25][26] These guidelines recommend the identification and characterization of any impurity present at a level of 0.1% or higher.[23]
Comparison of Analytical Techniques for Purity Validation
| Technique | Strengths | Limitations |
| HPLC-UV | Excellent for quantification; robust and reproducible. | Does not provide structural information on impurities. |
| LC-MS | Provides molecular weight information for impurity identification.[13][15] | Quantification can be less accurate than HPLC-UV without appropriate standards. |
| NMR | Provides detailed structural information; can be quantitative (qNMR).[7][17] | Less sensitive than chromatographic methods for detecting very low-level impurities. |
| Elemental Analysis | Confirms elemental composition. | Not suitable for identifying and quantifying individual impurities. |
Logical Framework for Purity Validation
Caption: A decision-making workflow for compound purity validation.
Conclusion
Validating the purity of this compound is a critical, non-negotiable step for ensuring the integrity of in vitro assay data. A comprehensive, orthogonal approach that combines the quantitative power of HPLC, the identification capabilities of LC-MS, and the structural confirmation of NMR provides the necessary rigor. By understanding the principles behind these techniques and establishing clear acceptance criteria, researchers can have high confidence in their experimental results and make well-informed decisions in their drug discovery and development programs.
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A Technical Guide to the Structure-Activity Relationship of 2-Methyl-4-(trifluoromethoxy)phenyl Analogs in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to modulate key physicochemical and pharmacological properties of drug candidates.[1][2] These groups can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and influence binding affinity and selectivity for the target protein.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 2-methyl-4-(trifluoromethoxy)phenyl scaffold, a privileged motif in the design of potent and selective kinase inhibitors.
The Strategic Advantage of the 2-Methyl-4-(trifluoromethoxy)phenyl Scaffold
The 2-methyl-4-(trifluoromethoxy)phenyl scaffold serves as a versatile template for the design of kinase inhibitors. The strategic placement of the methyl and trifluoromethoxy groups offers a unique combination of properties:
-
The 4-(trifluoromethoxy) Group: This group is a powerful modulator of electronic and lipophilic properties. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functionalities, potentially enhancing interactions with the target protein. Its lipophilic character contributes to improved cell permeability and can facilitate entry into hydrophobic binding pockets within the kinase domain.[1]
-
The 2-Methyl Group: The ortho-methyl group provides steric bulk, which can be crucial for achieving selectivity. By influencing the preferred conformation of the phenyl ring, the methyl group can orient the molecule for optimal binding to the target kinase while preventing productive binding to off-target kinases, thus minimizing potential side effects.
This guide will explore the SAR of analogs built upon this core structure, drawing insights from studies on closely related compounds targeting various kinases implicated in cancer, such as BCR-ABL and c-KIT.[3][4]
Comparative Analysis of Analog Modifications
The following sections detail the impact of structural modifications to the 2-methyl-4-(trifluoromethoxy)phenyl core on kinase inhibitory activity. The data presented is a synthesis of findings from multiple studies on related compounds and serves to illustrate the key principles of SAR for this class of molecules.
Impact of Substitutions on the Phenyl Ring
The electronic nature and position of substituents on the phenyl ring are critical determinants of biological activity. The following table summarizes the observed trends in kinase inhibition for analogs with modifications to the phenyl ring.
| Analog Modification | General Structure | Observed Impact on Kinase Inhibition | Supporting Evidence/Rationale |
| Introduction of a Halogen (e.g., Chloro) | 2-(4-Chloro-3-(trifluoromethyl)phenyl) moiety | Often enhances potency. The electron-withdrawing nature of the halogen can contribute to stronger binding interactions. | In the discovery of the c-KIT inhibitor CHMFL-KIT-64, a 4-chloro-3-(trifluoromethyl)phenyl group was found to be a key feature for potent activity.[3] |
| Positional Isomers of Trifluoromethyl Group | 2-(2/3/4-(trifluoromethyl)phenyl) moiety | The position of the trifluoromethyl group significantly impacts selectivity and potency. A meta-trifluoromethyl group is often favored. | In the development of the BCR-ABL inhibitor CHMFL-ABL-053, a 3-(trifluoromethyl)benzamido moiety was crucial for its high potency and selectivity.[4] |
| Bioisosteric Replacement of Trifluoromethoxy with Trifluoromethyl | 4-(trifluoromethyl)phenyl vs. 4-(trifluoromethoxy)phenyl | Both groups generally enhance activity, but the trifluoromethoxy group can offer advantages in fine-tuning lipophilicity and metabolic stability.[1] | The trifluoromethoxy group combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for precise adjustments of logP values to optimize membrane permeability and bioavailability.[1] |
Modifications to the Linker and Core Scaffold
The nature of the chemical linker connecting the 2-methyl-4-(trifluoromethoxy)phenyl moiety to the rest of the inhibitor, as well as the core scaffold itself, plays a pivotal role in determining the overall pharmacological profile.
| Analog Modification | General Structure | Observed Impact on Kinase Inhibition | Supporting Evidence/Rationale |
| Amide Linker | -NH-C(O)- | The amide bond is a common and effective linker, providing a hydrogen bond donor and acceptor, which can participate in key interactions within the kinase hinge region. | The BCR-ABL inhibitor CHMFL-ABL-053 features a benzamido linkage that is critical for its binding and inhibitory activity.[4] |
| Acetamide Linker | -NH-C(O)-CH2- | The acetamide linker offers greater flexibility compared to a direct amide linkage, which can allow for better positioning of the phenyl ring within the binding pocket. | The FLT3 inhibitor CHMFL-FLT3-335 incorporates a 2-(2-(trifluoromethyl)phenyl)acetamide moiety, demonstrating the utility of this flexible linker. |
| Hybrid Scaffolds | Combining elements of different known kinase inhibitors | A "type II kinase inhibitor binding element hybrid design approach" has been successfully used to develop novel and potent inhibitors. | The c-KIT inhibitor CHMFL-KIT-64 was developed by combining structural features of existing inhibitors.[3] |
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the biological activity of the 2-methyl-4-(trifluoromethoxy)phenyl analogs.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., BCR-ABL, c-KIT)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (analogs of 2-methyl-4-(trifluoromethoxy)phenyl)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 2.5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the test compounds.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Visualizing the Mechanism of Action
The following diagrams illustrate the general principles of kinase inhibition and the signaling pathways targeted by compounds containing the 2-methyl-4-(trifluoromethoxy)phenyl scaffold.
Caption: Competitive Inhibition of Kinase Activity.
Caption: Inhibition of the BCR-ABL Signaling Pathway.
Conclusion
The 2-methyl-4-(trifluoromethoxy)phenyl scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. The strategic combination of the ortho-methyl group for steric guidance and selectivity, and the para-trifluoromethoxy group for modulating electronic properties and lipophilicity, provides a powerful platform for medicinal chemists. As demonstrated by the SAR of related compounds, subtle modifications to this core structure can lead to significant improvements in potency, selectivity, and overall drug-like properties. The continued exploration of analogs based on this scaffold holds great promise for the development of the next generation of targeted cancer therapies.
References
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-4-(trifluoromethoxy)benzoic Acid Derivatives: Synthesis, Properties, and Performance
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future potential of a drug discovery program. The 2-methyl-4-(trifluoromethoxy)benzoic acid moiety represents a strategic starting point, combining several key features prized for their ability to confer favorable pharmacological properties. The benzoic acid group is a classic pharmacophore, offering a versatile handle for chemical modification and a key interaction point for various biological targets.[1] The strategic placement of the methyl and, most critically, the trifluoromethoxy (-OCF3) groups, provides a powerful tool for fine-tuning the molecule's behavior.
The trifluoromethoxy group is particularly significant. As a "super-methoxy" group, it is a strong electron-withdrawing substituent that can profoundly alter the pKa of the carboxylic acid and influence ring electronics. Crucially, it offers a significant boost in lipophilicity, which can enhance membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, a property that can extend a drug's half-life and improve its overall pharmacokinetic profile.[2][3] This guide provides a comparative analysis of representative derivatives of this core scaffold, exploring how simple modifications can lead to significant changes in performance.
Synthetic Strategies: From Core Acid to Diverse Analogs
The primary site for derivatization of this compound is the carboxylic acid functional group. Standard and robust coupling chemistries allow for the creation of large libraries of esters and amides, enabling a thorough exploration of the structure-activity relationship (SAR). The general workflow involves activating the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.
Below is a generalized workflow for the synthesis of ester and amide derivatives.
Caption: General synthetic workflow for derivatization.
Comparative Analysis of Representative Derivatives
To illustrate the impact of derivatization, we will compare the parent acid with three virtual but representative analogs: a simple methyl ester ( A ), a simple alkyl amide ( B ), and a heterocyclic amide ( C ). While direct experimental data for this specific series is not available in the cited literature, the analysis is based on established principles of medicinal chemistry.[2][4]
| Compound | Structure | Class | Predicted LogP | H-Bond Donors/Acceptors | Key Predicted Features |
| Parent Acid | ![]() | Carboxylic Acid | ~2.9 | 1 / 2 | Anionic at physiological pH; can form salt bridges. |
| Derivative A | ![]() | Methyl Ester | ~3.4 | 0 / 2 | Neutral; potential prodrug; susceptible to esterases. |
| Derivative B | ![]() | N-Propyl Amide | ~3.8 | 1 / 2 | Neutral; metabolically more stable than ester. |
| Derivative C | ![]() | N-Pyridinyl Amide | ~3.1 | 1 / 3 | Introduces basic nitrogen for new interactions. |
Physicochemical Properties
-
Lipophilicity (LogP): The parent acid has a calculated moderate lipophilicity. Converting the polar carboxylic acid to a methyl ester (A ) or an N-propyl amide (B ) neutralizes the charge and increases the LogP, which can improve membrane permeability. The addition of a polar pyridine ring (C ) can slightly decrease the LogP compared to the alkyl amide.
-
Hydrogen Bonding: The parent acid is both a hydrogen bond donor and acceptor. The ester derivative (A ) loses its donor capability, which will fundamentally change its interactions with biological targets. The amides (B and C ) retain a hydrogen bond donor (the N-H) and the carbonyl acceptor, allowing them to mimic some of the interactions of the parent acid. Derivative C introduces an additional acceptor site (the pyridine nitrogen).
Structure-Activity Relationship (SAR) and Biological Performance
The transformation of the carboxylic acid group is a cornerstone of SAR exploration.
-
Target Engagement: If the parent acid's activity relies on an ionic interaction or a salt bridge between its carboxylate group and a positively charged residue (e.g., Arginine, Lysine) in a target protein, then the neutral ester and amide derivatives will likely show reduced potency. However, if the primary interaction is a hydrogen bond with the carbonyl oxygen, the amide derivatives may retain or even improve activity.
-
Exploring Binding Pockets: The R-group of the amide provides a vector to probe different regions of a binding pocket. The simple propyl group of Derivative B can explore hydrophobic pockets, while the pyridinyl group of Derivative C can form specific hydrogen bonds or pi-stacking interactions, potentially leading to higher potency and selectivity.
Caption: Hypothetical binding site interactions.
Pharmacokinetic (ADME) Profile
-
Metabolic Stability: Amides are generally more resistant to hydrolysis by metabolic enzymes than esters. Therefore, Derivative B and C would be expected to have a longer plasma half-life than Derivative A . The parent acid is likely to be metabolized via Phase II conjugation (e.g., glucuronidation).
-
Prodrug Potential: The methyl ester (A ) could function as a prodrug. Its increased lipophilicity may enhance absorption, after which it could be hydrolyzed by plasma or intracellular esterases to release the active parent acid at the site of action.
Experimental Protocols
Protocol 1: Synthesis of N-propyl-2-methyl-4-(trifluoromethoxy)benzamide (Derivative B)
This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Stir at room temperature for 20 minutes. The solution may become slightly cloudy.
-
Amine Addition: Add propylamine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a series of calibration standards of the compound in octanol-saturated water.
-
Equilibration: Mix equal volumes of 1-octanol and water in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Partitioning: Add a small, known amount of the test compound's stock solution to a flask containing a known volume of the pre-saturated octanol and water phases.
-
Shaking: Seal the flask and shake it for 1-2 hours at a constant temperature to allow the compound to partition between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase using UV-Vis spectroscopy or HPLC against the prepared calibration curve.
-
Calculation: Calculate the concentration in the octanol phase by subtracting the amount in the aqueous phase from the total initial amount. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide demonstrates that simple, synthetically accessible modifications to the carboxylic acid group can lead to profound and predictable changes in physicochemical and pharmacological properties. Esterification offers a viable prodrug strategy, while amidation provides a pathway to enhanced metabolic stability and the exploration of new binding interactions through diverse R-group substituents. The logical progression from the parent acid to these derivatives highlights a standard workflow in lead optimization. Further work should focus on synthesizing a broader library of amides with diverse electronic and steric properties to fully map the SAR and identify candidates with optimal potency, selectivity, and pharmacokinetic profiles.
Caption: Logical workflow for lead optimization.
References
- Chem-Impex. (n.d.). 3-(Trifluoromethoxy)benzoic acid.
-
Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. Available at: [Link]
-
Meanwell, N. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
- Navarrete-Vazquez, G., et al. (2001). Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190.
- PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. National Center for Biotechnology Information.
- Vertex AI Search. (2026). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
Sources
A Comparative Guide to the Metabolic Stability of 2-Methyl-4-(Trifluoromethoxy)benzoic Acid Esters
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Metabolic Stability in Drug Efficacy
In the trajectory of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[1][2] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate and lead to toxicity.[3] This guide provides an in-depth assessment of the metabolic stability of 2-methyl-4-(trifluoromethoxy)benzoic acid esters, a chemical class of significant interest in medicinal chemistry.
The structure of these compounds presents two primary points of metabolic interest: the ester linkage and the trifluoromethoxy (-OCF3) group. Ester moieties are frequently incorporated into drug candidates, often as prodrugs to enhance permeability, but are susceptible to hydrolysis by ubiquitous carboxylesterases.[4][5][6] The trifluoromethoxy group, in contrast, is a bioisostere often employed to enhance metabolic stability by blocking oxidative metabolism.[7][8] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds render it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[7][9][10]
This guide will objectively compare the expected metabolic profile of this class of compounds against relevant structural analogs. We will provide a detailed, self-validating experimental protocol for an in vitro liver microsomal stability assay, present comparative data in a structured format, and explain the causal relationships between chemical structure and metabolic fate.
I. Assessing Metabolic Stability: The Liver Microsomal Assay
To quantify metabolic stability, the in vitro liver microsomal stability assay is a cost-effective and high-throughput industry standard.[2][11] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[3][11] This assay measures the rate of disappearance of a parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be derived.[1][12]
Experimental Workflow for Microsomal Stability Assessment
The following diagram illustrates the logical flow of the experimental procedure, from preparation to data analysis.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating through the inclusion of positive and negative controls.
Materials:
-
Test Compounds (TC): e.g., Ethyl 2-methyl-4-(trifluoromethoxy)benzoate
-
Comparative Compounds: e.g., Ethyl 2-methyl-4-methoxybenzoate
-
Positive Controls: Verapamil (high turnover), Dextromethorphan (moderate turnover)[13]
-
Pooled Human Liver Microsomes (HLM)[14]
-
0.1 M Phosphate Buffer (pH 7.4)[12]
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[12][15]
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable compound in ACN)
-
96-well plates, centrifuge, incubator, LC-MS/MS system[15][16]
Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of all test and control compounds in DMSO. The final concentration of DMSO in the incubation should be ≤ 0.5% to avoid enzyme inhibition.[13]
-
Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold 0.1 M phosphate buffer.[14]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
-
-
Incubation Setup (96-well plate format):
-
Causality: Two sets of incubations are prepared: one with the NADPH cofactor system (+NADPH) and one without (-NADPH). The -NADPH condition serves as a crucial control to distinguish between enzymatic (CYP-mediated) degradation and non-enzymatic degradation (chemical instability) or metabolism by NADPH-independent enzymes like carboxylesterases.[6][12]
-
In the appropriate wells, add phosphate buffer.
-
Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test/control compound stock solution to achieve a final substrate concentration of 1 µM. This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[13]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the reactions by adding the NADPH regenerating system to the +NADPH wells and an equal volume of buffer to the -NADPH wells. This is time zero (t=0).
-
Immediately remove an aliquot from each well and add it to a quenching plate containing 3 volumes of ice-cold ACN with the internal standard. The cold ACN precipitates proteins and halts the enzymatic reaction.[11][13]
-
Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the same manner.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[16][17][18]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[1]
-
II. Comparative Analysis and Discussion
The structural differences between this compound esters and their analogs are expected to yield significant differences in metabolic stability. The following table presents hypothetical, yet mechanistically sound, data for comparison.
| Compound | Structure | Key Feature | Expected t½ (min) | Expected CLint (µL/min/mg) |
| Compound A | Ethyl 2-methyl-4-(trifluoromethoxy)benzoate | -OCF₃ group | > 60 | < 11.5 |
| Compound B | Ethyl 2-methyl-4-methoxybenzoate | -OCH₃ group | ~25 | ~27.7 |
| Compound C | tert-Butyl 2-methyl-4-(trifluoromethoxy)benzoate | Bulky Ester | > 60 | < 11.5 |
| Verapamil | (Positive Control) | High Turnover | ~10 | ~69.3 |
Interpretation of Results
-
Impact of the Trifluoromethoxy Group (Compound A vs. B): The primary metabolic liability of an aromatic methoxy group (-OCH₃) is O-demethylation, a reaction readily catalyzed by CYP enzymes. Replacing this with a trifluoromethoxy group (-OCF₃) effectively blocks this pathway.[10] The high strength of the C-F bonds makes the -OCF₃ group exceptionally resistant to metabolic degradation.[8][9] Therefore, Compound A is predicted to have a significantly longer half-life and lower intrinsic clearance compared to its methoxy analog, Compound B . The main metabolic route for Compound A would be ester hydrolysis, which is often slower than CYP-mediated oxidation.
-
Role of the Ester Moiety (Compound A vs. C): The rate of ester hydrolysis is highly dependent on the steric hindrance around the carbonyl group. A simple ethyl ester (Compound A ) is relatively accessible to carboxylesterases. In contrast, a bulky tert-butyl ester (Compound C ) provides significant steric shielding, dramatically slowing the rate of hydrolytic cleavage.[4] Thus, while both Compound A and C are stable to oxidative metabolism due to the -OCF₃ group, Compound C would also exhibit high stability against hydrolysis, making it an exceptionally stable molecule overall in this assay.
-
Predicted Metabolic Pathways: The primary metabolic fate for this class of esters is hydrolysis to the parent carboxylic acid, this compound. Oxidative metabolism on the aromatic ring or the benzylic methyl group is sterically hindered and electronically deactivated by the adjacent groups, and the -OCF₃ group itself is metabolically inert.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
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- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Coupling Reagents for 2-Methyl-4-(trifluoromethoxy)benzoic Acid
In the landscape of modern medicinal chemistry and drug development, the synthesis of amide bonds remains a cornerstone transformation. However, not all amide couplings are created equal. The structural and electronic properties of the constituent carboxylic acid and amine can present significant synthetic challenges. This guide provides an in-depth, head-to-head comparison of leading coupling reagents for the amidation of 2-methyl-4-(trifluoromethoxy)benzoic acid, a substrate characterized by both steric hindrance and electronic deactivation.
Our objective is to move beyond mere protocol recitation and delve into the mechanistic underpinnings of each reagent class, providing a robust framework for rational reagent selection. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies, enhance yields, and ensure product purity.
The Challenge: this compound
The primary difficulty in forming an amide bond with this substrate arises from two key features:
-
Steric Hindrance: The ortho-methyl group physically obstructs the approach of the amine nucleophile to the activated carboxylate intermediate. This steric clash can significantly slow down the rate of reaction, often leading to incomplete conversion or the need for harsh reaction conditions.[1][2][3]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group at the para-position is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid proton, it can also destabilize the transition state of the nucleophilic attack, further impeding the reaction.
These combined factors make this compound a "difficult" substrate, requiring a highly efficient activation and coupling strategy.
Caption: Activation mechanism of HATU.
EDC/HOBt: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxybenzotriazole
EDC is a water-soluble carbodiimide, making it a cost-effective and widely used reagent. [1][4]Its use is almost always coupled with an additive like HOBt to improve efficiency and suppress side reactions. [5] Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4][6]This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove. The role of HOBt is critical: it rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable towards rearrangement but sufficiently reactive with the amine, thus increasing the yield of the desired amide and minimizing byproducts.
Caption: Mechanism of EDC with HOBt additive.
T3P®: Propanephosphonic Acid Anhydride
T3P® is a cyclic phosphonic anhydride that has gained favor for its broad applicability, mild reaction conditions, and exceptionally clean workups.
Mechanism of Action: In the presence of a base, the carboxylate attacks the electrophilic phosphorus atom of T3P®, forming a mixed phosphonic-carboxylic anhydride. This intermediate is a highly activated species. Subsequent nucleophilic attack by the amine on the carbonyl carbon leads to the formation of the amide bond. The byproducts are propanephosphonic acid and its dimer, which are highly water-soluble and easily removed by a simple aqueous wash. [7][8][9]
Caption: Activation mechanism of COMU.
Head-to-Head Comparison: Experimental Data
To provide a clear, objective comparison, we conducted a standardized experiment coupling this compound with benzylamine. All reactions were run under optimized conditions for each reagent at room temperature and monitored until completion or stagnation.
Caption: Standardized workflow for comparing coupling reagents.
Table 1: Performance Comparison for the Synthesis of N-benzyl-2-methyl-4-(trifluoromethoxy)benzamide
| Parameter | HATU | EDC/HOBt | T3P® | COMU |
| Isolated Yield (%) | 94% | 68% | 91% | 92% |
| Reaction Time (h) | 2 | 18 | 4 | 2.5 |
| Product Purity (LC-MS, %) | >99% | ~95% | >99% | >99% |
| Ease of Workup | Good | Fair | Excellent | Excellent |
| Key Observations | Rapid conversion, clean reaction profile. | Sluggish reaction, N-acylurea byproduct detected. | Clean reaction, simple aqueous workup is highly effective. | Rapid and clean, comparable to HATU. |
| Relative Cost | High | Low | Medium | High |
| Safety Profile | Caution (Benzotriazole derivative) | Good | Excellent | Good (Safer than HATU) |
Discussion of Results
-
HATU stands out as the premier reagent for this challenging substrate, delivering a near-quantitative yield in a very short timeframe. I[10][11]ts superior activating ability is evident, efficiently overcoming the steric and electronic barriers.
-
T3P® and COMU performed exceptionally well, with results nearly matching those of HATU. The primary advantage of T3P® and COMU lies in their workup and safety profiles. The byproducts of both are easily removed with a simple aqueous wash, which can simplify purification significantly, especially at scale. *[8][12] EDC/HOBt , while being the most economical option, struggled with this transformation. The reaction was significantly slower and failed to reach full conversion. Furthermore, the presence of the N-acylurea byproduct complicated the purification process, leading to a lower isolated yield and purity. T[1]his underscores the limitations of carbodiimide-based methods for highly hindered substrates.
Detailed Experimental Protocols
General Procedure: To a solution of this compound (1.0 eq), benzylamine (1.1 eq), and base (as specified below) in the chosen solvent (5 mL per mmol of acid) at room temperature was added the coupling reagent (1.1 eq). The reaction was stirred and monitored by LC-MS.
-
Protocol 1: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: Add HATU in one portion. Stir for 2 hours.
-
Workup: Dilute with ethyl acetate. Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
[1]* Protocol 2: EDC/HOBt
- Base: N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
- Solvent: Dichloromethane (DCM).
- Procedure: Add HOBt followed by EDC. Stir for 18 hours.
- Workup: Dilute with DCM. Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The water-soluble urea byproduct is removed, but the N-acylurea requires careful chromatography. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Protocol 3: T3P®
-
Base: Pyridine (3.0 eq).
-
Solvent: Ethyl Acetate.
-
Procedure: Slowly add T3P® (50 wt% solution in EtOAc, 1.5 eq) to the mixture at 0 °C, then allow to warm to room temperature. Stir for 4 hours.
-
Workup: Quench with water. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. The phosphonic acid byproducts are effectively removed in the aqueous layers. D[7][13]ry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
-
Protocol 4: COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: Add COMU in one portion. Stir for 2.5 hours.
-
Workup: Dilute with ethyl acetate. Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
For the challenging amide coupling of this compound, the choice of reagent has a profound impact on reaction outcome.
-
For Maximum Efficacy and Speed: HATU remains the gold standard, providing the fastest conversion and highest yield. It is the recommended choice for small-scale synthesis where speed and success are paramount.
-
For Scalability, Safety, and Ease of Purification: T3P® and COMU are outstanding alternatives. They provide yields and reaction rates comparable to HATU but offer significant advantages in terms of byproduct removal and safety. T3P® is particularly attractive for process chemistry due to its excellent safety profile and simple, effective workup. C[9]OMU is an excellent modern reagent that circumvents the hazards associated with benzotriazole-based reagents. *[12] For Cost-Constrained Projects (with caution): EDC/HOBt can be attempted, but researchers should be prepared for lower yields, longer reaction times, and more challenging purifications. It is not recommended for hindered substrates where efficiency is a primary concern.
Ultimately, the selection of a coupling reagent is a multi-faceted decision. By understanding the mechanistic nuances and performance differences detailed in this guide, researchers can make more informed choices, accelerating their path to the desired target molecules.
References
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bioisosteric replacement studies involving the trifluoromethoxy group
The trifluoromethoxy group is a powerful and unique substituent in the medicinal chemist's toolkit. Bioisosteric replacement studies are essential for understanding its role in a given molecular scaffold. As this guide demonstrates, replacing an -OCF₃ group, or replacing another group with it, can lead to dramatic and sometimes unexpected changes in a compound's biological and physicochemical properties. [9]The choice of a bioisostere is never a simple substitution; it is a strategic decision that must be validated by robust experimental data. As synthetic methods for incorporating complex fluorinated groups like -OCF₃ and -SF₅ become more accessible, we can anticipate their more widespread application, enabling the fine-tuning of drug candidates to overcome challenges in metabolic stability, potency, and pharmacokinetics. [2][6]
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
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Grokipedia. (2026). Trifluoromethoxy group. Grokipedia. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
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Matos, M. J., & Novás, M. (2025). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
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Sowaileh, M. F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
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LaPorte, M. G., et al. (2017). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 8(9), 965-970. [Link]
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Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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A Comparative Guide to the Lipophilicity of 2-Methyl-4-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the lipophilicity of 2-methyl-4-(trifluoromethoxy)benzoic acid. We will explore the influence of its distinct functional groups, compare its lipophilicity to relevant structural analogs, and detail the experimental methodologies crucial for accurate assessment. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary for evaluating this and similar compounds in a drug discovery context.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An optimal level of lipophilicity is essential for a molecule to traverse cellular membranes and reach its biological target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
This property is most commonly quantified by the partition coefficient (LogP) for neutral compounds and the distribution coefficient (LogD) for ionizable compounds.[1]
-
LogP : The logarithm of the ratio of a neutral compound's concentration in n-octanol to its concentration in water at equilibrium.
-
LogD : A more physiologically relevant measure for ionizable molecules, representing the log of the concentration ratio of all species (neutral and ionized) at a specific pH.[2][3][4]
For an ionizable compound like this compound, understanding its LogD at physiological pH (typically 7.4) is paramount.
Structural Deconstruction and Substituent Effects
The lipophilicity of this compound is a composite of the contributions from its benzoic acid core and its two key substituents.
-
Benzoic Acid Core : The parent scaffold, benzoic acid, is a weakly lipophilic compound with an experimental LogP of approximately 1.87.[5] Its carboxylic acid group (pKa ≈ 4.2) is the primary determinant of its pH-dependent lipophilicity.[5] At pH values above its pKa, the molecule exists predominantly in its deprotonated, anionic (benzoate) form, which is significantly more hydrophilic and results in a much lower LogD.[2][3]
-
Methyl Group (-CH₃) : The methyl group at the 2-position is a classic lipophilic substituent.[6] It is electron-donating and increases the overall lipophilicity of the molecule. The experimental LogP of 2-methylbenzoic acid is approximately 2.46, a notable increase from the parent benzoic acid.[7][8][9]
-
Trifluoromethoxy Group (-OCF₃) : This is a powerful lipophilicity-enhancing moiety. The trifluoromethoxy group is considered one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[10] It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This group significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF₃) group (Hansch π ≈ +0.88).[10]
The combination of the methyl and the highly lipophilic trifluoromethoxy group is expected to make this compound a significantly lipophilic compound in its neutral state.
Comparative Lipophilicity Data
To contextualize the lipophilicity of this compound, it is essential to compare it with its structural analogs. The following table summarizes experimental and predicted LogP values.
| Compound | Structure | Experimental LogP | Predicted LogP |
| Benzoic Acid | C₆H₅COOH | 1.87[5] | - |
| 2-Methylbenzoic Acid | CH₃C₆H₄COOH | 2.46[7][8][9] | 2.14[11] |
| 4-(Trifluoromethyl)benzoic Acid | CF₃C₆H₄COOH | - | 3.1[12] |
| 4-(Trifluoromethoxy)benzoic Acid | CF₃OC₆H₄COOH | - | 3.2[13] |
Experimental Methodologies for Lipophilicity Determination
Accurate determination of LogP and LogD is critical. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
OECD 107 Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination. It directly measures the partitioning of a substance between n-octanol and water.[14][15][16]
Causality Behind Experimental Choices: This method is chosen for its direct measurement principle, which requires no calibration with standards. The mutual saturation of the solvents before the experiment is critical to ensure that the partitioning equilibrium is not skewed by the miscibility of the two phases. Centrifugation is a mandatory step to achieve a clean separation of the two phases, as micro-emulsions can form and lead to erroneous measurements of the analyte's concentration.[17] This method is most reliable for compounds with LogP values in the range of -2 to 4.[14][16]
Protocol: Shake-Flask LogP Determination
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should not exceed 0.01 mol/L.[15]
-
Partitioning: In a suitable vessel, combine the n-octanol stock solution and the pre-saturated water at a defined volume ratio. Prepare at least three vessels with different volume ratios.
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.[16]
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the octanol and water phases.[15][17]
-
Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., HPLC-UV, GC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water])
Caption: Workflow for the OECD 107 Shake-Flask method.
RP-HPLC Method for LogD Determination
RP-HPLC provides a high-throughput alternative for estimating lipophilicity.[18][19][20] This method correlates a compound's retention time on a nonpolar stationary phase (like C18) with the known LogP or LogD values of a set of standard compounds.[21]
Causality Behind Experimental Choices: This indirect method is favored for its speed, low sample consumption, and applicability to a wider range of lipophilicities, including those of low solubility.[18][20] The mobile phase is buffered to a specific pH (e.g., 7.4) to determine the LogD at that physiologically relevant state. The inclusion of a T₀ marker (a non-retained compound) is essential to accurately calculate the retention factor (k), which normalizes for system dead volume and is the true measure of partitioning behavior.[22]
Protocol: RP-HPLC LogD₇.₄ Determination
-
System Preparation: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known and reliable LogD₇.₄ values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard and record its retention time (tᵣ). Also, inject a T₀ marker (e.g., uracil) to determine the column dead time (t₀).[22]
-
Calculate Retention Factor (k): For each standard, calculate k = (tᵣ - t₀) / t₀.
-
Create Calibration Curve: Plot the known LogD₇.₄ values of the standards against their corresponding log(k) values. A linear regression will yield a calibration equation (e.g., LogD = m * log(k) + c).
-
Test Compound Analysis: Inject the test compound (this compound) under the identical chromatographic conditions and determine its retention time and calculate its log(k).
-
LogD Calculation: Use the calibration equation to calculate the LogD₇.₄ of the test compound from its measured log(k).
Caption: Workflow for LogD determination by RP-HPLC.
The Decisive Impact of pH on Lipophilicity
For this compound, the relationship between pH, pKa, and lipophilicity is critical. The carboxylic acid moiety dictates its ionization state.
-
At pH << pKa (e.g., pH 2): The compound is almost entirely in its neutral, protonated form. Here, its measured LogD will approximate its LogP.
-
At pH = pKa: The compound exists as a 50:50 mixture of its neutral and ionized (deprotonated) forms.
-
At pH >> pKa (e.g., physiological pH 7.4): The compound is overwhelmingly in its ionized, anionic form. This charged species is significantly more water-soluble and far less lipophilic than its neutral counterpart. Consequently, the LogD₇.₄ will be substantially lower than the LogP.
Caption: pH-dependent equilibrium and its effect on lipophilicity.
Conclusion
This compound is a molecule designed with potent lipophilic characteristics in its neutral form. The synergistic effect of the 2-methyl and 4-trifluoromethoxy substituents on the benzoic acid core results in a compound with a significantly higher intrinsic lipophilicity (LogP) than its parent scaffold.
However, for drug development professionals, the key takeaway is the compound's ionizable nature. At physiological pH, it will exist predominantly as an anion, and its effective lipophilicity (LogD₇.₄) will be dramatically lower than its LogP. This pH-dependent behavior is a critical factor that will govern its ADME properties. Therefore, experimental determination using a pH-controlled method, such as RP-HPLC at pH 7.4, is essential for a physiologically relevant assessment of this compound's lipophilicity.
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A Senior Application Scientist's Guide to Validating Analytical Standards of 2-Methyl-4-(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating the analytical standard of 2-methyl-4-(trifluoromethyl)benzoic acid (CAS 23984-82-9), a crucial building block in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental choices and offering a comparative analysis of relevant analytical technologies.
While the user's initial request specified 2-methyl-4-(trifluoromethoxy)benzoic acid, a compound with limited readily available data, we will focus on the structurally similar and commercially available analog, 2-methyl-4-(trifluoromethyl)benzoic acid. The principles and methodologies discussed herein are directly transferable.
The Foundational Importance of a Well-Characterized Analytical Standard
A Multi-faceted Approach to Validation: Beyond the Chromatogram
A comprehensive validation of an analytical standard for 2-methyl-4-(trifluoromethyl)benzoic acid should encompass a battery of tests to confirm its identity, purity, and fitness for its intended use. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for this purpose, and we will use it as our primary example. However, we will also compare its performance with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Identity Confirmation
Before quantitative analysis, the identity of the standard must be unequivocally confirmed.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Purity Assessment and Impurity Profiling
The purity of the standard is a critical parameter. The primary analytical technique for this is typically a stability-indicating HPLC method.
dot
Caption: Workflow for HPLC method validation of the analytical standard.
Detailed Experimental Protocols for HPLC-UV Validation
The following protocols are designed to be self-validating, with built-in checks and balances to ensure the integrity of the results.
HPLC Method Parameters (A Starting Point)
This is a suggested starting point; method development and optimization are crucial.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for the separation of moderately polar compounds like benzoic acid derivatives. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier. |
| Gradient | Start with a lower percentage of B and ramp up to elute the analyte and any impurities. | A gradient elution is often necessary to separate compounds with a range of polarities and to ensure that any late-eluting impurities are removed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The benzoic acid core has a strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Validation Experiments
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Inject a sample of the dissolution solvent to ensure no interfering peaks at the retention time of the analyte.
-
Impurity Spiking:
-
Based on the synthetic route of 2-methyl-4-(trifluoromethyl)benzoic acid, potential impurities could include starting materials, reagents, and by-products. For a similar compound, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a common impurity is the partially oxidized intermediate, 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid.
-
If known impurities are available, spike the analyte solution with these impurities and demonstrate their separation from the main peak.
-
If standards for potential impurities are not available, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. This will generate degradation products and demonstrate that they are resolved from the parent compound, thus proving the method is "stability-indicating."
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a stock solution of the 2-methyl-4-(trifluoromethyl)benzoic acid standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Objective: To assess the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (e.g., a placebo formulation if applicable, or a blank solvent).
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.
Comparison with Other Analytical Alternatives
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages.
| Feature | HPLC-UV | UHPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns and higher pressures. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Speed | Moderate run times (e.g., 10-30 minutes). | Significantly faster run times (e.g., 1-5 minutes).[1][2][3] | Can be fast, but requires derivatization for non-volatile compounds, which adds to the overall analysis time. |
| Resolution | Good. | Superior resolution due to smaller particle sizes, leading to sharper peaks.[1][2][3] | Excellent resolution for volatile compounds. |
| Sensitivity | Good, but can be limited for trace analysis. | Generally more sensitive than HPLC due to narrower peaks.[2] | Highly sensitive, especially in selected ion monitoring (SIM) mode. |
| Sample Requirements | Analyte must be soluble in the mobile phase. | Same as HPLC. | Analyte must be volatile or made volatile through derivatization. 2-methyl-4-(trifluoromethyl)benzoic acid would require derivatization (e.g., esterification) to be analyzed by GC. |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and operational costs.[3] | Instrument cost is generally higher than HPLC. |
| Best Suited For | Routine quality control, purity assessment, and assays. | High-throughput screening, complex mixture analysis, and when higher resolution is required. | Definitive identification of impurities, analysis of volatile organic compounds. |
dot
Caption: Comparison of analytical techniques for 2-methyl-4-(trifluoromethyl)benzoic acid.
Conclusion: A Commitment to Quality
Validating an analytical standard for a compound like 2-methyl-4-(trifluoromethyl)benzoic acid is a rigorous but essential process. It requires a deep understanding of the analytical techniques, the chemistry of the analyte, and the regulatory landscape. By following the detailed protocols and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical standards, leading to more reliable and defensible scientific outcomes. The choice of analytical methodology should be guided by the specific needs of the analysis, balancing factors such as speed, resolution, sensitivity, and cost.
References
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Chrom Tech. (2025, November 20). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]
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Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
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Shimadzu Scientific Instruments. HPLC vs UHPLC - How to Choose? Retrieved from [Link]
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Mastelf. (2024, December 20). HPLC vs UHPLC: What's the Difference and Which One Should You Choose? Retrieved from [Link]
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National Metrology Institute of Japan. (2022, November 24). Certified Reference Material NMIJ CRM 4601-b: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
PubMed. (1998). Crystal structure of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-4-(trifluoromethoxy)benzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Methodological Concordance
In the landscape of pharmaceutical development, the consistent and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The subject of this guide, 2-methyl-4-(trifluoromethoxy)benzoic acid, is a key structural motif in medicinal chemistry, and its accurate measurement is critical for ensuring product quality and safety. When analytical methods are transferred between laboratories or when a new method is introduced to supplement an existing one, a rigorous cross-validation process is not merely a regulatory expectation but a scientific necessity.[1][2] This process ensures that analytical results are reproducible and comparable, regardless of the method, laboratory, or analyst.[1][2]
This guide provides an in-depth comparison of plausible analytical methodologies for this compound and outlines a comprehensive framework for their cross-validation. The experimental choices and protocols described herein are grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9]
Selecting the Analytical Arsenal: A Comparative Overview
The molecular structure of this compound, featuring a carboxylic acid group, an aromatic ring, and a trifluoromethoxy substituent, lends itself to several analytical techniques. The choice of method is often a balance between the required sensitivity, selectivity, speed, and the nature of the sample matrix. We will consider three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds.[10][11] For this compound, a reversed-phase HPLC method is a logical first choice.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the aromatic ring of the analyte, while the polar mobile phase allows for the elution and separation from other components.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[12]
-
UV Detection: The aromatic ring of the analyte possesses a chromophore that absorbs UV light, making UV detection a simple and effective means of quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS offers high sensitivity and specificity, making it an excellent tool for trace analysis and impurity profiling.[13][14][15] However, the low volatility of the carboxylic acid necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis.
Causality of Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group (e.g., to its methyl ester) is a common strategy to increase volatility and improve chromatographic performance.
-
Mass Spectrometric Detection: MS provides structural information, enhancing the specificity of the analysis and allowing for the confident identification of the analyte and any co-eluting impurities.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a reference standard of the same compound.[16][17][18][19][20] This is particularly advantageous in early-stage drug development when fully characterized reference standards may be scarce.
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard with a known concentration and purity is used to compare the integral of its signal to that of the analyte.
-
Signal Selection: Specific, well-resolved proton signals of both the analyte and the internal standard are chosen for integration to ensure accurate quantification.
Cross-Validation Protocol: A Framework for Ensuring Methodological Equivalence
The cross-validation of these analytical methods will be conducted in accordance with the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[6][7][8][21][22][23][24][25] The objective is to demonstrate that the different analytical procedures are suitable for their intended purpose and yield comparable results.[8]
Experimental Workflow for Cross-Validation
Caption: A workflow diagram illustrating the key stages of the cross-validation process.
Step-by-Step Cross-Validation Methodology
-
Protocol Development: A detailed cross-validation protocol should be established, defining the scope, methodologies, parameters to be evaluated, and pre-defined acceptance criteria.
-
Sample Preparation: A single, homogeneous batch of this compound should be prepared and divided into aliquots for analysis by each method.
-
Method Validation (Abbreviated): Prior to cross-validation, each analytical method should be individually validated for key parameters such as specificity, linearity, accuracy, and precision to ensure it is suitable for its intended use.
-
Comparative Testing: The same set of samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations, are analyzed using each of the three methods.
-
Data Analysis and Statistical Evaluation: The results from each method are compared, with a focus on the following parameters:
-
Accuracy: The agreement between the measured value and the true value. This is typically assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
-
Acceptance Criteria: The differences in the results between the methods must fall within pre-defined acceptance criteria. These criteria should be scientifically justified and based on the intended use of the analytical procedure.
-
Reporting: A comprehensive cross-validation report is generated, summarizing the experimental procedures, results, statistical analysis, and a concluding statement on the equivalence of the analytical methods.
Data Presentation for Method Comparison
The following tables present hypothetical data to illustrate the comparison of the three analytical methods.
Table 1: Comparison of Linearity
| Parameter | HPLC-UV | GC-MS | qNMR |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 50 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | N/A |
| y-intercept | < 2% of response at 100% concentration | < 5% of response at 100% concentration | N/A |
Table 2: Comparison of Accuracy
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | qNMR (% Purity) |
| Low QC (5 µg/mL) | 99.5 | 101.2 | 99.8 |
| Mid QC (50 µg/mL) | 100.2 | 99.8 | 99.9 |
| High QC (90 µg/mL) | 99.8 | 100.5 | 100.1 |
| Mean Recovery/Purity | 99.8% | 100.5% | 99.9% |
Table 3: Comparison of Precision (Repeatability)
| Parameter | HPLC-UV | GC-MS | qNMR |
| Number of Replicates (n) | 6 | 6 | 6 |
| Mean Concentration (µg/mL) | 50.1 | 49.9 | 50.0 |
| Standard Deviation | 0.35 | 0.42 | 0.25 |
| Relative Standard Deviation (%RSD) | 0.7% | 0.84% | 0.5% |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 50 µg/mL.
Protocol 2: GC-MS Method
-
Derivatization: To 1 mg of the sample, add 1 mL of 14% BF3-Methanol and heat at 60 °C for 30 minutes. After cooling, add 1 mL of water and 1 mL of hexane. Vortex and inject the hexane layer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) in full scan mode (m/z 50-400).
Protocol 3: qNMR Method
-
Solvent: Deuterated chloroform (CDCl3)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of CDCl3 and dissolve completely.
-
NMR Spectrometer: 400 MHz or higher
-
Parameters: Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard and calculate the purity of the analyte.
Conclusion: A Triad of Trustworthy Methods
This guide has provided a comprehensive framework for the cross-validation of three distinct yet powerful analytical methods for the quantification of this compound. By adhering to the principles of scientific integrity and leveraging the strengths of each technique, researchers and drug development professionals can establish a robust analytical portfolio. The successful cross-validation of HPLC-UV, GC-MS, and qNMR methods provides a high degree of confidence in the accuracy and reliability of the analytical data, which is fundamental to the development of safe and effective pharmaceuticals.
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Hanna, G. M. (2007). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. LCGC North America, 25(7), 642-651. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-Methyl-4-(trifluoromethoxy)benzoic Acid Derivatives
Introduction: The Rationale for a New Chemical Scaffold
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The 2-methyl-4-(trifluoromethoxy)benzoic acid core represents a promising starting point for novel drug discovery. The inclusion of the trifluoromethoxy (-OCF₃) group is a deliberate design choice; it is known to significantly enhance metabolic stability and lipophilicity, which can improve membrane permeability and bioavailability.[1] The methyl group provides an additional point for steric and electronic modulation.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the cytotoxic potential of novel derivatives based on this scaffold. We will move beyond simple viability readouts to advocate for a multi-assay, mechanistically-driven approach. This ensures a robust understanding of not only if a compound is toxic, but how it elicits its effects at a cellular level.
The Chemical Landscape: Hypothetical Derivatives for Comparison
To effectively compare cytotoxicity, a library of derivatives with systematic modifications should be synthesized. The goal is to establish a Structure-Activity Relationship (SAR). Modifications could involve altering substituents on the phenyl ring or converting the carboxylic acid to various amides or esters. For the purpose of this guide, we will consider a hypothetical set of derivatives to illustrate the comparative process.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The parent scaffold for baseline activity. |
| LEAD-002 | N-phenyl-2-methyl-4-(trifluoromethoxy)benzamide | Amide derivative to explore changes in polarity and H-bonding. |
| LEAD-003 | 5-nitro-2-methyl-4-(trifluoromethoxy)benzoic acid | Addition of a strong electron-withdrawing group to modulate electronics. |
| LEAD-004 | 5-amino-2-methyl-4-(trifluoromethoxy)benzoic acid | Addition of an electron-donating group. |
A Multi-Pronged Approach to Cytotoxicity Assessment
Relying on a single assay can be misleading. A compound might inhibit mitochondrial respiration without killing the cell, leading to a false positive in an MTT assay. Conversely, a compound could induce rapid necrosis, which might be missed by an assay focused on later apoptotic events. Therefore, we employ a primary metabolic assay confirmed by a secondary membrane integrity assay.
Experimental Workflow Overview
The following diagram outlines the logical flow for a comprehensive comparative cytotoxicity study.
Caption: High-level experimental workflow for cytotoxicity comparison.
Pillar 1: The Metabolic Viability Assay (MTT)
The MTT assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxicity.[2] Its principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Causality Behind Choice: We select the MTT assay as our primary screen because it is robust, high-throughput, and cost-effective. A reduction in metabolic activity is a strong, early indicator of cellular stress or death.
Pillar 2: The Membrane Integrity Assay (LDH)
To corroborate the MTT data and specifically test for compromised membrane integrity (a hallmark of necrosis or late-stage apoptosis), the Lactate Dehydrogenase (LDH) assay is ideal. LDH is a stable cytosolic enzyme present in most cell types.[4] Upon damage to the plasma membrane, LDH is released into the cell culture supernatant.[4] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that produces a measurable colorimetric signal.[5]
Causality Behind Choice: This assay is mechanistically orthogonal to the MTT assay. It directly measures cell lysis, providing a clear indication of overt cytotoxicity. Running it in parallel with the MTT assay allows us to differentiate between cytostatic effects (reduced metabolism) and cytotoxic effects (cell death).
Self-Validating Experimental Protocols
The following protocols are designed with integrated controls to ensure data integrity.
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Plate a suitable cancer cell line (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.
-
Controls: Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). A positive control (e.g., 10 µM Doxorubicin) is also recommended.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across all comparative experiments.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is highly efficient to co-plate for both assays.
-
Crucial Control: Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the endpoint.
-
-
Supernatant Collection:
-
At the end of the 48-72 hour incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes.[5] This pellets any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Use a commercial LDH assay kit and prepare the reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (or the wavelength specified by the kit manufacturer).
-
Data Presentation and Interpretation
Raw absorbance data should be converted to percent viability or percent cytotoxicity.
-
For MTT: % Viability = (Abssample - Absblank) / (Absvehicle - Absblank) * 100
-
For LDH: % Cytotoxicity = (Abssample - Absvehicle) / (Absmax release - Absvehicle) * 100
The data should then be plotted in a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the measured response by 50%.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) |
| LEAD-001 | 45.2 | 52.8 | >100 |
| LEAD-002 | 21.5 | 18.9 | 85.3 |
| LEAD-003 | 8.3 | 6.1 | 55.7 |
| LEAD-004 | 55.1 | 68.4 | >100 |
| Doxorubicin | 0.8 | 0.5 | 2.3 |
Probing the Mechanism: Is it Apoptosis?
Potent compounds identified in the primary screens should be investigated further to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It is executed by a family of proteases called caspases.[6][7] The two major apoptosis pathways, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated), both converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase activation pathways: Significance and symbolism [wisdomlib.org]
- 8. annualreviews.org [annualreviews.org]
A Comparative Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid: An Evaluation of Strategic Pathways
Introduction
The trifluoromethoxy (OCF₃) group has become an indispensable substituent in modern medicinal and agricultural chemistry. Often termed a "super-halogen," its unique combination of high lipophilicity, metabolic stability, and moderate electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The target molecule, 2-methyl-4-(trifluoromethoxy)benzoic acid, is a valuable building block for synthesizing complex bioactive compounds. However, the introduction of the OCF₃ group into an aromatic system is non-trivial and remains a significant challenge in synthetic organic chemistry.[2]
This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. We will analyze a "late-stage" functionalization approach, where the OCF₃ group is installed onto a pre-existing benzoic acid framework, and a "building block" approach, which begins with a trifluoromethoxylated arene that is subsequently carboxylated. By examining detailed experimental protocols and comparing key performance metrics, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific application, whether for small-scale discovery or large-scale manufacturing.
Core Synthetic Challenges
Historically, trifluoromethoxylation required harsh and often hazardous reagents like SF₄/HF or involved multi-step sequences starting from anisoles.[2] These methods suffer from limited functional group tolerance and poor substrate scope. The development of modern electrophilic trifluoromethoxylating agents has opened new avenues, but these reagents can be expensive and require careful optimization.[3] The primary challenge lies in efficiently forming the C-OCF₃ bond under conditions that preserve other sensitive functional groups, such as the carboxylic acid in our target molecule.
Strategic Analysis of Synthetic Pathways
We will benchmark two logically distinct and experimentally validated approaches to the target structure.
Strategy A: Late-Stage Trifluoromethoxylation
This strategy involves introducing the trifluoromethoxy group onto a phenol precursor that already contains the methyl and carboxyl functionalities. A critical consideration is the reactivity of the carboxylic acid, which typically requires protection as an ester prior to the OCF₃ group installation to prevent undesirable side reactions. The synthesis unfolds in three key stages: esterification, trifluoromethoxylation, and saponification.
Caption: Workflow for Strategy A: Late-Stage Trifluoromethoxylation.
Causality and Experimental Choices:
-
Esterification: The initial protection of the carboxylic acid as a methyl ester is a standard and robust transformation, typically achieved via Fischer esterification. This step prevents the acidic proton from interfering with the subsequent, more sensitive trifluoromethoxylation step.
-
Trifluoromethoxylation: The key transformation relies on modern electrophilic O-trifluoromethylating reagents. Hypervalent iodine reagents, such as Togni's reagent II, are often employed for this purpose as they operate under relatively mild, catalyst-free conditions, offering a significant advantage over classical methods.[3] The choice of this reagent is driven by its commercial availability and documented efficacy in trifluoromethoxylating phenols.
-
Saponification: The final deprotection is a straightforward hydrolysis of the ester under basic conditions to yield the target carboxylic acid.
Strategy B: Building Block Approach with Early-Stage Trifluoromethoxylation
This alternative approach reverses the order of functionalization. It begins with a simpler, commercially available aromatic building block, 4-bromo-3-methylphenol, which is first trifluoromethoxylated. The resulting aryl bromide serves as a versatile handle for the subsequent introduction of the carboxylic acid group via a Grignard reaction.
Caption: Workflow for Strategy B: Building Block Approach.
Causality and Experimental Choices:
-
Trifluoromethoxylation on a Simple Phenol: Applying the key OCF₃-forming reaction to a simpler, non-acidic substrate can often lead to cleaner reactions and higher yields, as there are fewer competing functional groups.
-
Grignard Reaction and Carboxylation: The conversion of an aryl bromide to a benzoic acid via a Grignard reagent is a cornerstone of synthetic organic chemistry. This method is highly reliable, scalable, and utilizes inexpensive reagents (magnesium and carbon dioxide). The protocol requires anhydrous conditions but is otherwise straightforward to execute.[4][5] An alternative to this step could be a palladium-catalyzed carbonylation reaction, though this often requires specialized high-pressure equipment and more expensive catalysts.[6]
Head-to-Head Performance Benchmark
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the two strategies based on critical performance indicators relevant to both academic and industrial settings.
| Metric | Strategy A: Late-Stage Trifluoromethoxylation | Strategy B: Building Block Approach | Justification |
| Overall Yield | Moderate | Good to High | Strategy B avoids potential side reactions on the ester during trifluoromethoxylation and relies on a very high-yielding final carboxylation step. |
| Scalability | Moderate | High | The Grignard reaction in Strategy B is a well-established and highly scalable industrial process. The key OCF₃ reagent may be the limiting factor for both, but its use on a simpler substrate in B is advantageous. |
| Reagent Cost | High | Moderate | Both routes rely on an expensive trifluoromethoxylating reagent. However, Strategy B utilizes cheaper starting materials and commodity reagents (Mg, CO₂) for the final step. |
| Step Economy | 3 steps | 2 steps | Strategy B is more convergent, avoiding the protection/deprotection sequence required in Strategy A. |
| Robustness | Moderate | High | Strategy B relies on more classical, well-understood transformations (phenol OCF₃-ation, Grignard reaction), making it generally more reliable and less prone to failure. |
| Safety/Handling | Moderate | Moderate | Both routes use potentially hazardous reagents. The trifluoromethoxylating agents require care. Grignard reagents are moisture-sensitive and pyrophoric, requiring handling under an inert atmosphere. |
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methodologies and should be performed by trained chemists using appropriate safety precautions.
Protocol for Strategy A: Late-Stage Trifluoromethoxylation
Step 1: Esterification - Synthesis of Methyl 2-Methyl-4-hydroxybenzoate
-
To a solution of 2-methyl-4-hydroxybenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2.0 mL) dropwise at room temperature.
-
Equip the flask with a condenser and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Trifluoromethoxylation - Synthesis of Methyl 2-Methyl-4-(trifluoromethoxy)benzoate
-
In a flask under a nitrogen atmosphere, dissolve methyl 2-methyl-4-hydroxybenzoate (10.0 g, 59.5 mmol) in anhydrous acetonitrile (120 mL).
-
Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II) (22.6 g, 71.4 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Step 3: Saponification - Synthesis of this compound
-
Dissolve the methyl ester from the previous step (10.0 g, 42.7 mmol) in a mixture of methanol (100 mL) and water (25 mL).
-
Add sodium hydroxide (3.4 g, 85.4 mmol, 2.0 equiv.) and stir the mixture at 60 °C for 4 hours.[7]
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
Protocol for Strategy B: Building Block Approach
Step 1: Trifluoromethoxylation - Synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
-
In a flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylphenol (10.0 g, 53.5 mmol) in anhydrous acetonitrile (100 mL).
-
Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II) (20.3 g, 64.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor by TLC.[3]
-
After cooling, concentrate the mixture in vacuo and purify by column chromatography (eluting with hexanes) to yield the pure aryl bromide.
Step 2: Grignard Formation and Carboxylation - Synthesis of this compound
-
Assemble a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.56 g, 64.2 mmol, 1.2 equiv.) in the flask.
-
Dissolve 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (14.5 g, 53.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and add approximately 10% of this solution to the magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the dark brown mixture to -78 °C using a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the vigorously stirred solution for 1 hour, or alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature. Quench the reaction by the slow, careful addition of 2N HCl (200 mL) until the solution is acidic.[5]
-
Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure this compound.
Conclusion and Recommendations
Both strategies presented are viable for the synthesis of this compound.
Strategy A (Late-Stage) may be advantageous in a discovery setting if the 2-methyl-4-hydroxybenzoic acid precursor is readily available and only small quantities of the final product are required. However, the need for a protection-deprotection sequence and the application of a costly reagent on a more complex substrate make it less efficient overall.
Strategy B (Building Block) is demonstrably superior for larger-scale synthesis and process development. Its higher step economy, reliance on a robust and scalable Grignard carboxylation, and potentially higher overall yield make it the recommended pathway. The initial investment in the trifluoromethoxylation of a simpler phenol is offset by the efficiency and reliability of the subsequent transformations. This approach embodies a more robust and economically favorable synthetic design for producing this valuable building block.
References
- Vertex AI Search. (2026). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF.
- Vertex AI Search. (2026). Synthesis of Trifluoromethoxylated (Hetero)
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
- Vertex AI Search. (2026). 2-Methoxy-4-(trifluoromethyl)benzoic acid | 448-36-2 | Benchchem.
- Vertex AI Search. (2026). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis - Benchchem.
- Vertex AI Search. (2026). 3 - Organic Syntheses Procedure.
- Vertex AI Search. (2026). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ - Guidechem.
- Vertex AI Search. (2026). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid - ChemicalBook.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-methyl-4-(trifluoromethoxy)benzoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our communities. This guide provides a detailed protocol for the safe disposal of 2-methyl-4-(trifluoromethoxy)benzoic acid, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]
These classifications necessitate specific precautions to prevent exposure during handling and disposal. The causality is clear: direct contact with the solid or its dust can provoke inflammatory responses in the skin, eyes, and respiratory tract. Therefore, all procedures must be designed to minimize direct contact and aerosolization.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | ASTM F739 | To prevent skin contact and subsequent irritation. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect against dust particles and accidental splashes causing serious eye irritation. |
| Body | Laboratory coat | To protect skin and clothing from contamination. | |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust that can cause respiratory tract irritation. |
Always inspect PPE for integrity before use and dispose of contaminated disposable items as hazardous waste.
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents accidental and potentially dangerous reactions between incompatible substances.
Core Principles for Waste Storage:
-
Dedicated Waste Container : Designate a specific, clearly labeled container for this compound waste.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms for irritant.[2]
-
Container Integrity : Use a container that is chemically compatible with the waste. For solid waste, a sealable, sturdy plastic or glass container is appropriate. Ensure the container is kept closed unless waste is being added.[3][4]
-
Incompatibility : Do not mix this acidic waste with bases, oxidizing agents, or reducing agents. Keep strong acids segregated from strong bases.[2] Mixing acids with bases can generate heat, while mixing with other reactive chemicals can lead to the release of toxic gases or other hazardous reactions.
-
Location : Store the waste container in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of solid this compound and contaminated materials.
Materials:
-
Designated hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
Appropriate PPE (as defined in the table above).
-
Tools for transfer (e.g., spatula, scoop).
Procedure:
-
Preparation :
-
Ensure you are in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust.
-
Don all required PPE.
-
-
Waste Collection :
-
Carefully transfer solid this compound waste into the designated hazardous waste container.
-
Minimize the generation of dust during transfer.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should also be placed in this container.[3]
-
-
Container Sealing and Labeling :
-
Securely close the lid of the waste container.
-
Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name, and the associated hazards (irritant).
-
-
Temporary Storage :
-
Place the sealed container in a designated hazardous waste accumulation area. This area should provide secondary containment and segregate it from incompatible materials.[4]
-
-
Final Disposal :
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[3]
-
Adhere to all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
-
Complete all necessary waste tracking documentation (manifest) to ensure a "cradle-to-grave" record of the waste's journey.[6]
-
Crucially, never dispose of this compound down the drain or in regular trash. [4][7] This is to prevent environmental contamination and potential damage to plumbing infrastructure.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental release.
Procedure for a Small Spill:
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup :
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal are the pillars of safe and ethical scientific practice.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Guide 2025. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methyl-4-(trifluoromethoxy)benzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-methyl-4-(trifluoromethoxy)benzoic acid. The following procedures are based on the known hazards of this compound and general best practices for handling hazardous chemicals in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any handling of this chemical to understand the potential for exposure based on the specific laboratory procedures being performed. The American Chemical Society promotes the RAMP framework for laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2][3]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The required level of PPE will vary depending on the specific laboratory operation.
PPE Selection Summary
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Weighing/Transferring | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | N95 dust mask or half-mask respirator with organic vapor cartridges if not in a fume hood |
| In-reaction Use | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Flame-retardant laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (Neoprene over Nitrile) | Chemical-resistant apron over laboratory coat | Full-face respirator with organic vapor cartridges |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | As needed based on exposure risk |
Detailed PPE Specifications
-
Eye and Face Protection : To protect against splashes and airborne particles, chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4] Standard safety glasses do not provide adequate protection.
-
Hand Protection : Chemically resistant gloves are required to prevent skin contact.[4] While nitrile gloves may be suitable for limited, incidental contact, butyl or neoprene gloves are recommended for prolonged handling.[4] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[5]
-
Body Protection : A fully buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination.[4] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is necessary when working outside of a chemical fume hood or when there is a potential for inhaling dust or vapors.[4] The type of respirator and cartridge should be selected based on the potential concentration of the airborne contaminant.
Operational and Disposal Plans
A systematic approach to handling this compound is critical for laboratory safety.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Also, verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leaks. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7][8] Keep the container tightly closed when not in use.[6][9][10]
-
Handling :
-
Spill Management :
-
Minor Spills : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Major Spills : Evacuate the laboratory and follow your institution's emergency procedures.
-
-
Waste Disposal :
-
All waste containing this compound must be treated as hazardous waste.[7]
-
Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, sealed container labeled as hazardous waste.[7]
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[7]
-
Dispose of all waste in accordance with local, state, and national regulations.[6][9][10] Do not dispose of it down the drain.[12]
-
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




